molecular formula C6H6N2O3 B183360 6-Methoxypyrazine-2-carboxylic acid CAS No. 24005-61-6

6-Methoxypyrazine-2-carboxylic acid

Cat. No.: B183360
CAS No.: 24005-61-6
M. Wt: 154.12 g/mol
InChI Key: RWGSCFHUIFPLEI-UHFFFAOYSA-N
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Description

6-Methoxypyrazine-2-carboxylic acid (CAS 24005-61-6) is a high-purity chemical building block for research and development. This compound features a pyrazine ring, a privileged scaffold in medicinal chemistry, functionalized with both a methoxy group and a carboxylic acid, providing versatile handles for further synthetic modification . The carboxylic acid moiety is a key functional group for constructing more complex molecules, notably through the formation of amide bonds to create pyrazinecarboxamides . Such derivatives are of significant interest in medicinal chemistry for exploring new therapeutic agents, with some pyrazine-2-carboxamides demonstrating notable antimycobacterial and antifungal activities in scientific studies . The broader class of pyrazine derivatives is also widely utilized in the flavor and fragrance industry . As a building block, this compound enables researchers to fine-tune the properties of target molecules, investigating structure-activity relationships in various fields. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle the material appropriately, wearing suitable protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGSCFHUIFPLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355941
Record name 6-methoxypyrazine-2-carboxylic acid
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24005-61-6
Record name 6-methoxypyrazine-2-carboxylic acid
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Record name 6-methoxypyrazine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The guide details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its biological context.

Core Chemical Properties and Identifiers

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[1] This core structure is found in numerous biologically active molecules and is a key intermediate in the synthesis of various compounds.[2][3]

Table 1: Compound Identification
IdentifierValue
CAS Number 24005-61-6[4]
IUPAC Name This compound[4]
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [5]
InChI Key RWGSCFHUIFPLEI-UHFFFAOYSA-N[4]
SMILES COC1=NC(=CN=C1)C(O)=O[4]
Synonyms 6-methoxy-2-pyrazinecarboxylic acid
Table 2: Physicochemical Properties
PropertyValueSource
Physical State Solid, powder or crystals[2]
Appearance Pale cream to white[2]
Melting Point 176-181 °CAlfa Chemistry
Boiling Point Decomposes near melting point[6][7]
Flash Point 144.3 °CAlfa Chemistry
Density 1.371 g/cm³Alfa Chemistry
Purity (Typical) ≥95% to ≥97%[5]

Note on Boiling Point: Many sources list the boiling point in the same range as the melting point. This typically indicates that the compound decomposes at or near its melting temperature under atmospheric pressure, a common behavior for complex organic acids.[6][7]

Biological and Pharmaceutical Context

Pyrazine derivatives exhibit a wide range of biological activities, including antimycobacterial and antifungal properties.[8] They are significant in medicinal chemistry and drug discovery.[8] Specifically, pyrazinecarboxylic acid amides are known for their biological activities, and substitutions on the pyrazine ring are crucial for modulating these effects.[8]

Methoxypyrazines are also well-known as potent aroma compounds found in nature, such as in grapes and bell peppers, where they contribute to vegetative or "green" sensory notes.[1] The biosynthesis of these compounds in plants involves the methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferase enzymes.

Methoxypyrazine_Biosynthesis cluster_pathway Proposed Biosynthetic Pathway of Methoxypyrazines AminoAcids Amino Acid Precursors (e.g., Leucine) Hydroxypyrazine Alkyl-hydroxypyrazine Intermediate AminoAcids->Hydroxypyrazine Multi-step condensation OMT O-Methyltransferase (VvOMT) Hydroxypyrazine->OMT Methoxypyrazine 3-Alkyl-2-methoxypyrazine (Final Product) SAM S-Adenosyl methionine (SAM) Methyl Donor SAM->OMT SAH S-Adenosyl- homocysteine (SAH) OMT->Methoxypyrazine Methylation OMT->SAH

Final enzymatic step in the biosynthesis of methoxypyrazines.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Generalized Synthesis Protocol

Synthesis_Workflow Start 2,5-Dimethylpyrazine Step1 Oxidation (e.g., H₂O₂ / Acid Catalyst) Start->Step1 Intermediate1 2,5-Dimethylpyrazine-1-oxide Step1->Intermediate1 Step2 Rearrangement (Acetic Anhydride) Intermediate1->Step2 Intermediate2 2-Acetoxymethyl-5-methylpyrazine Step2->Intermediate2 Step3 Hydrolysis & Oxidation (e.g., KMnO₄ / NaOH) Intermediate2->Step3 Product 5-Methylpyrazine-2-carboxylic Acid Step3->Product Step4 Further functionalization steps (Halogenation, Methoxylation) Product->Step4 FinalProduct This compound Step4->FinalProduct

A potential workflow for synthesizing pyrazine carboxylic acids.
  • Objective: To synthesize this compound.

  • Materials: 5-Methylpyrazine-2-carboxylic acid (intermediate), Thionyl chloride (SOCl₂), Methanol (MeOH), Sodium methoxide (NaOMe), Dichloromethane (DCM), Diethyl ether, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Step 1: Acyl Chloride Formation. In a round-bottom flask under an inert atmosphere (N₂), suspend 5-Methylpyrazine-2-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to yield the crude 5-methylpyrazine-2-carbonyl chloride.

    • Step 2: Esterification. Dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath. Slowly add anhydrous methanol (1.5 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Step 3: Work-up & Purification. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl 5-methylpyrazine-2-carboxylate. Purify via column chromatography if necessary.

    • Step 4: Methoxylation (Illustrative). This step is hypothetical and requires experimental validation. A subsequent halogenation of the methyl group followed by nucleophilic substitution with sodium methoxide could potentially yield the desired 6-methoxy derivative, followed by hydrolysis of the ester to the carboxylic acid.

  • Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Spectroscopic Analysis Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound.[10]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set spectral width to 0-14 ppm.

    • Expected Signals: A singlet for the methoxy (-OCH₃) protons (approx. 3.9-4.1 ppm), two singlets or doublets for the two aromatic protons on the pyrazine ring (approx. 8.0-9.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm, may be solvent-dependent or exchangeable).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set spectral width to 0-200 ppm.

    • Expected Signals: A signal for the methoxy carbon (approx. 55-60 ppm), signals for the pyrazine ring carbons (approx. 130-165 ppm), and a signal for the carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹.

    • C-H Stretch (Aromatic/Methyl): Bands around ~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹.

    • C=O Stretch (Carbonyl): An intense, sharp band around 1720-1680 cm⁻¹.

    • C=N and C=C Stretch (Aromatic Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

    • C-O Stretch (Ether and Acid): Bands in the 1300-1000 cm⁻¹ region.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Data Acquisition:

    • ESI-MS: Acquire spectra in both positive and negative ion modes. Expect to see the protonated molecule [M+H]⁺ at m/z 155.04 and the deprotonated molecule [M-H]⁻ at m/z 153.03.

    • EI-MS: Expect to see the molecular ion peak (M⁺) at m/z 154. Fragmentation may involve the loss of the methoxy group (-•OCH₃, M-31) or the carboxylic acid group (-•COOH, M-45).

References

An In-depth Technical Guide to 6-Methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24005-61-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a methoxy group and a carboxylic acid function on the pyrazine scaffold provides versatile handles for chemical modification and potential interaction with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, potential biological applications, and representative experimental protocols relevant to this compound for researchers in the field of drug discovery and organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
CAS Number 24005-61-6
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
IUPAC Name This compound
Melting Point 176-181 °C
Boiling Point 315.1 ± 37.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Purity ≥95% (Commercially available)
InChI Key RWGSCFHUIFPLEI-UHFFFAOYSA-N
SMILES COC1=NC(=CN=C1)C(O)=O
Predicted XlogP 0.8

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not extensively documented in the literature. However, a highly plausible and efficient synthetic route is the nucleophilic aromatic substitution (SₙAr) on a commercially available chlorinated pyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by a nucleophile like methoxide.

The proposed reaction involves treating methyl 6-chloropyrazine-2-carboxylate with sodium methoxide, followed by hydrolysis of the ester to yield the target carboxylic acid.

Proposed Synthesis Workflow

Synthesis_Workflow Start Methyl 6-chloropyrazine-2-carboxylate Intermediate Methyl 6-methoxypyrazine-2-carboxylate Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Reagent1 Sodium Methoxide (NaOMe) Methanol (MeOH) Reagent1->Start Product This compound Intermediate->Product Ester Hydrolysis Reagent2 1. NaOH (aq) 2. HCl (aq) Reagent2->Intermediate

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel

Procedure:

  • Step 1: Methoxylation (SₙAr Reaction)

    • Dissolve methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize carefully with 1M HCl.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude methyl 6-methoxypyrazine-2-carboxylate.

  • Step 2: Ester Hydrolysis

    • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH ~3-4 using 2M HCl.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Purification:

  • The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in public literature, the pyrazine-2-carboxylic acid scaffold is a well-established pharmacophore with a broad range of activities. Derivatives have shown significant potential in several therapeutic areas.

  • Antimycobacterial Activity: Pyrazinamide, a primary antituberculosis drug, is a simple amide of pyrazine-2-carboxylic acid. Studies on related series, such as 6-alkylamino-N-phenylpyrazine-2-carboxamides, have demonstrated potent activity against Mycobacterium tuberculosis, with efficacy increasing with the length of the alkyl chain. This suggests that the 6-position is a critical site for modification to modulate antimycobacterial potency.

  • Anticancer Activity: Numerous pyrazine derivatives have been investigated as anticancer agents. Their mechanisms often involve the inhibition of critical cellular signaling pathways, such as protein kinase pathways that are dysregulated in cancer. For instance, 3-aminopyrazine-2-carboxylic acid metal complexes have displayed significant activity against Ehrlich ascites tumor cells.

  • Antimicrobial Activity: Beyond mycobacteria, various pyrazine derivatives exhibit broad-spectrum antibacterial and antifungal properties.

This compound serves as a valuable building block for creating libraries of more complex derivatives (e.g., amides, esters) for screening in drug discovery programs targeting these and other diseases.

Mechanism of Action: Representative Signaling Pathway

Many heterocyclic compounds, including pyrazine derivatives, exert their anticancer effects by acting as kinase inhibitors. They can compete with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. A representative pathway often targeted is the MAPK/ERK pathway.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Inhibitor Pyrazine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Representative MAPK/ERK signaling pathway targeted by kinase inhibitors.

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data
TypePredicted Chemical Shift (ppm)Assignment
¹H NMR ~13.0 - 14.0Carboxylic acid (-COOH)
~8.6Pyrazine H (position 5)
~8.4Pyrazine H (position 3)
~4.1Methoxy (-OCH₃)
¹³C NMR ~165Carboxylic acid (C=O)
~160Pyrazine C (position 6, attached to -OCH₃)
~145Pyrazine C (position 2, attached to -COOH)
~142Pyrazine C (position 3)
~138Pyrazine C (position 5)
~55Methoxy (-OCH₃)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
1760 - 1690 (strong)C=O stretchCarboxylic Acid
1600 - 1450C=C and C=N stretchAromatic Pyrazine Ring
1320 - 1210C-O stretchCarboxylic Acid & Ether
~1250 (asymmetric)C-O-C stretchAryl Ether
~1040 (symmetric)C-O-C stretchAryl Ether

Detailed Experimental Protocols

The following are representative protocols for the biological evaluation of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve the final target concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative/sterility control (broth only), and a growth control (broth with inoculum and DMSO vehicle).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

An In-depth Technical Guide on 6-Methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 6-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in various research and development applications. The following sections detail its core molecular properties and illustrate the fundamental relationship between its nomenclature and chemical characteristics.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis.

ParameterValue
Molecular Formula C6H6N2O3[1][2][3][4]
Molecular Weight 154.12 g/mol [2][3]
Alternate Molecular Weight 154.125 g/mol [1], 154.13 g/mol

Logical Relationship of Chemical Properties

The chemical identity of a compound is established through its name, which corresponds to a unique molecular formula and a calculated molecular weight. The diagram below illustrates this direct, hierarchical relationship for this compound.

COMPOUND This compound FORMULA Molecular Formula: C6H6N2O3 COMPOUND->FORMULA WEIGHT Molecular Weight: 154.12 g/mol FORMULA->WEIGHT

Caption: Relationship between compound name, formula, and molecular weight.

References

The Enigmatic Absence: A Technical Examination of 6-Methoxypyrazine-2-carboxylic Acid in Nature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no documented evidence of the natural occurrence of 6-Methoxypyrazine-2-carboxylic acid. Despite extensive research into the biosynthesis and distribution of pyrazines in various biological systems, this specific carboxylated derivative has not been identified as a natural product in plants, microorganisms, or marine life. This guide provides an in-depth analysis of the current state of knowledge, focusing on structurally related and well-documented naturally occurring methoxypyrazines, their biosynthetic pathways, and the analytical methodologies employed in their study. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the broader class of methoxypyrazines.

The Landscape of Naturally Occurring Methoxypyrazines

While this compound remains elusive in nature, a significant body of research is dedicated to other methoxypyrazines (MPs), particularly the 3-alkyl-2-methoxypyrazines. These volatile compounds are potent aroma constituents in a variety of natural sources, most notably in grapes and wine, where they contribute characteristic "green" or "bell pepper" notes.[1][2] They have also been identified in other plants, as well as in insects, fungi, and bacteria.

The most commonly studied naturally occurring methoxypyrazines include:

  • 3-isobutyl-2-methoxypyrazine (IBMP): Known for its distinct green bell pepper aroma.

  • 3-isopropyl-2-methoxypyrazine (IPMP): Contributes an earthy, pea-like aroma.

  • 3-sec-butyl-2-methoxypyrazine (SBMP): Another contributor to the vegetative aroma profile.

The concentrations of these compounds in natural sources are typically very low, often in the nanograms per liter (ng/L) range, yet their low odor thresholds make them significant contributors to the overall flavor and aroma profile.

Quantitative Data on Naturally Occurring 3-Alkyl-2-Methoxypyrazines

The following table summarizes the reported concentrations of the most abundant 3-alkyl-2-methoxypyrazines in grapes and wine, providing a quantitative overview for comparative purposes.

CompoundMatrixConcentration Range (ng/L)Reference
3-isobutyl-2-methoxypyrazine (IBMP)Grapesup to 307This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant.
Wineup to 56.3This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant.
3-isopropyl-2-methoxypyrazine (IPMP)Grapesup to 48.7This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant.
Wineup to 4.5This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant.
3-sec-butyl-2-methoxypyrazine (SBMP)Grapes< 11.2This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant.
Wine< 11.2This review discusses the presence of 3-alkyl-2-methoxypyrazines in grapes, musts and wines, their effect on wine flavor and the influence of environmental conditions, viticultural practices and winemaking techniques on their contents. These compounds have been identified in the following varieties of Vitis vinifera: Sauvignon blanc, Cabernet sauvignon, Cabernet franc, Merlot noir, Pinot noir, Muscat, Semillon, Chardonnay and Riesling, Zweigeltrebe and Xynomavro. 3-isopropyl-2-methoxypyrazine, 3-sec-butyl-2- methoxypyrazine and 3-isobutyl-2-methoxypyrazine are the most important, the last one being the more abundant.

Biosynthesis of 3-Alkyl-2-Methoxypyrazines

The biosynthesis of 3-alkyl-2-methoxypyrazines is a complex process that is not yet fully elucidated. However, a generally accepted pathway involves the condensation of an amino acid with a dicarbonyl compound to form a dihydropyrazine, which is then oxidized to a hydroxypyrazine. The final step is the O-methylation of the hydroxypyrazine to yield the corresponding methoxypyrazine.[3][4] The specific amino acid precursor determines the alkyl side chain of the resulting methoxypyrazine (e.g., leucine for IBMP, isoleucine for SBMP, and valine for IPMP).

Biosynthesis_of_3_Alkyl_2_Methoxypyrazines cluster_precursors Precursors cluster_pathway Biosynthetic Pathway AminoAcid Amino Acid (e.g., Leucine, Isoleucine, Valine) Condensation Condensation AminoAcid->Condensation Dicarbonyl Dicarbonyl (e.g., Glyoxal) Dicarbonyl->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Formation of pyrazine ring Oxidation Oxidation Dihydropyrazine->Oxidation Hydroxypyrazine 3-Alkyl-2-hydroxypyrazine Oxidation->Hydroxypyrazine Methylation O-Methylation (VvOMTs) Hydroxypyrazine->Methylation SAM -> SAH Methoxypyrazine 3-Alkyl-2-methoxypyrazine (e.g., IBMP, IPMP, SBMP) Methylation->Methoxypyrazine

Proposed biosynthetic pathway of 3-alkyl-2-methoxypyrazines.

Experimental Protocols: Detection and Quantification of Pyrazines

The analysis of pyrazines in natural matrices is challenging due to their low concentrations and volatile nature. The following outlines a general workflow for their detection and quantification.

1. Sample Preparation:

  • Extraction: Solid-phase microextraction (SPME) is a commonly used technique for extracting volatile and semi-volatile compounds from liquid and solid samples.[5] Headspace SPME (HS-SPME) is particularly suitable for analyzing aroma compounds in wine and grape juice.

  • Derivatization: For less volatile pyrazines or to improve chromatographic properties, derivatization might be necessary. However, for the volatile methoxypyrazines, this step is often not required.

2. Chromatographic Separation:

  • Gas Chromatography (GC): GC is the primary technique for separating volatile compounds like methoxypyrazines. A capillary column with a suitable stationary phase (e.g., DB-5ms) is typically used.

3. Detection and Quantification:

  • Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of trace-level compounds.[5] Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for target pyrazines.

  • Olfactometry: Gas chromatography-olfactometry (GC-O) can be used to identify the specific aroma contribution of individual compounds separated by GC.

Experimental_Workflow_Pyrazine_Analysis Start Natural Sample (e.g., Grapes, Wine) Extraction Extraction (e.g., HS-SPME) Start->Extraction GC Gas Chromatography (GC) Separation Extraction->GC Split GC->Split MS Mass Spectrometry (MS) Identification & Quantification Split->MS Olfactometry Olfactometry (GC-O) Aroma Characterization Split->Olfactometry Data Data Analysis MS->Data Olfactometry->Data

General experimental workflow for the analysis of pyrazines.

Conclusion

References

6-Methoxypyrazine-2-carboxylic Acid as a Metabolite of Alkylpyrazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylpyrazines are a class of volatile organic compounds prevalent in cooked and fermented foods, contributing significantly to their characteristic aromas. Upon ingestion, these compounds undergo extensive metabolism in the human body. The primary metabolic pathway involves the oxidation of the alkyl side chains, leading to the formation of various pyrazine carboxylic acids, which are subsequently excreted in the urine. This technical guide provides a comprehensive overview of the current scientific understanding of alkylpyrazine metabolism, with a specific focus on the formation of pyrazine carboxylic acids. While the formation of several hydroxylated and carboxylated metabolites has been well-documented, this guide also addresses the current lack of evidence for the formation of 6-methoxypyrazine-2-carboxylic acid as a direct metabolite of common dietary alkylpyrazines. Detailed experimental protocols for the synthesis and analysis of known pyrazine carboxylic acid metabolites are provided to facilitate further research in this area.

Introduction to Alkylpyrazines

Alkylpyrazines are nitrogen-containing heterocyclic aromatic compounds that are formed primarily through Maillard reactions and Strecker degradations during the heating of food products.[1] They are responsible for the desirable roasty, nutty, and earthy aromas in a wide variety of foods, including coffee, cocoa, baked goods, and roasted meats.[2] Common examples of alkylpyrazines found in the human diet include 2-methylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine. Given their widespread presence in the human diet, understanding their metabolic fate is of significant interest in the fields of food science, toxicology, and drug development.

The Metabolic Fate of Alkylpyrazines: Oxidation to Carboxylic Acids

Contrary to the initial hypothesis of methoxylation, current scientific literature indicates that the primary metabolic pathway for alkylpyrazines in mammals is the oxidation of their alkyl side chains to form corresponding carboxylic acids.[3][4] This biotransformation is a detoxification mechanism that increases the water solubility of the compounds, facilitating their elimination from the body via urine.[1]

A key human intervention study involving the consumption of coffee provided significant insights into the metabolism of several alkylpyrazines.[4] The study demonstrated that 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine are extensively metabolized to pyrazine-2-carboxylic acid, 5-methylpyrazine-2-carboxylic acid, and 6-methylpyrazine-2-carboxylic acid, respectively.[4] Furthermore, 2,3,5-trimethylpyrazine was found to be metabolized into three different dimethylpyrazine-2-carboxylic acid isomers: 3,5-dimethylpyrazine-2-carboxylic acid, 3,6-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid.[2][5]

Notably, the pyrazine ring itself appears to be resistant to cleavage in the human body.[1] The metabolism primarily targets the alkyl substituents. While hydroxylation is a step in the oxidation process, the major end-products identified in urine are the carboxylic acid derivatives.[2][4]

The Case of this compound

Despite a thorough review of the scientific literature, there is currently no direct evidence to support the formation of this compound as a metabolite of common dietary alkylpyrazines in humans or other mammals. One study in rats indicated that methoxy-substituted pyrazines undergo O-demethylation, which is the reverse of the methoxylation reaction that would be required to form this compound from a hydroxylated precursor.[3] The enzymes responsible for the O-methylation of pyrazine carboxylic acids in biological systems have not been identified. While this compound is a known chemical compound available from commercial suppliers, its origin as a metabolite of alkylpyrazines remains unsubstantiated.

Quantitative Data on Alkylpyrazine Metabolism

The following table summarizes the quantitative data from a human intervention study where volunteers consumed coffee containing known amounts of alkylpyrazines. The data illustrates the high recovery rates of the corresponding pyrazine carboxylic acid metabolites in urine, underscoring the efficiency of this metabolic pathway.

Alkylpyrazine PrecursorIngested Amount (µmol)MetaboliteRecovered Amount in Urine (% of ingested)Reference
2-Methylpyrazine17.2Pyrazine-2-carboxylic acid64%[4]
5-Hydroxypyrazine-2-carboxylic acid26%[4]
2,5-Dimethylpyrazine4.45-Methylpyrazine-2-carboxylic acid91%[4]
2,6-Dimethylpyrazine4.96-Methylpyrazine-2-carboxylic acid97%[4]

Signaling Pathways and Experimental Workflows

To aid researchers in this field, the following diagrams illustrate the established metabolic pathway of a representative alkylpyrazine and a general workflow for the analysis of its metabolites.

MetabolicPathway Alkylpyrazine 2,5-Dimethylpyrazine (from diet) Hydroxylated_Intermediate 5-Methyl-2-pyrazinemethanol (Hydroxylated Intermediate) Alkylpyrazine->Hydroxylated_Intermediate Oxidation (Cytochrome P450) Carboxylic_Acid 5-Methylpyrazine-2-carboxylic acid (Urinary Metabolite) Hydroxylated_Intermediate->Carboxylic_Acid Further Oxidation

Caption: Metabolic pathway of 2,5-dimethylpyrazine.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Urine_Sample Urine Sample Collection Spiking Spiking with Stable Isotope-Labeled Internal Standard Urine_Sample->Spiking Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction LC_MS SIDA-UHPLC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification Data_Analysis Data Analysis and Metabolite Identification Quantification->Data_Analysis

References

The Enigmatic Role of 6-Methoxypyrazine-2-carboxylic Acid in Food Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the aroma profiles of numerous foods.[1] Among these, methoxypyrazines (MPs) are particularly significant due to their exceptionally low odor thresholds, often in the parts-per-trillion range.[2] Compounds such as 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP) are well-established as key contributors to the characteristic "green" and "earthy" aromas in a variety of foods, including bell peppers, coffee, and wine.[1] While the sensory impact of these alkylated methoxypyrazines is extensively documented, the role of their potential derivatives, such as 6-Methoxypyrazine-2-carboxylic acid, remains largely unexplored in the context of food aroma. This technical guide provides a comprehensive overview of the current understanding of methoxypyrazines in food, and based on available evidence, posits a likely role for this compound not as a primary aroma compound, but as a metabolite of its more volatile counterparts.

Key Aroma-Active Methoxypyrazines: The Foundation

To understand the potential significance of this compound, it is essential to first review the well-established roles of its alkylated relatives.

Sensory Profile and Occurrence

The most extensively studied methoxypyrazines are renowned for their potent vegetative aromas.[1] These compounds are biosynthesized by a variety of plants and can also be formed during thermal processing, such as roasting.[1][3] Their presence is critical to the characteristic aroma of many foods and beverages.

MethoxypyrazineCommon Sensory DescriptorsTypical Food Sources
3-Isobutyl-2-methoxypyrazine (IBMP) Green bell pepper, earthy, herbaceous, vegetativeGrapes (Cabernet Sauvignon, Sauvignon Blanc), bell peppers, coffee, peas
3-Isopropyl-2-methoxypyrazine (IPMP) Green pea, asparagus, earthy, potatoGrapes, peas, coffee, potatoes
3-sec-Butyl-2-methoxypyrazine (SBMP) Earthy, green bell pepper, potatoGrapes, beetroot
Quantitative Data: Sensory Thresholds and Concentration in Foods

The profound impact of methoxypyrazines on food aroma is a direct consequence of their extremely low sensory detection thresholds. These thresholds can vary depending on the food matrix.

CompoundSensory Threshold in Water (ng/L)Sensory Threshold in Wine (ng/L)Typical Concentration in Wine (ng/L)
IBMP 210-16 (red), 1-6 (white)0.6 - 38.1
IPMP 1-22 (red and white)0.9 - 5.6
SBMP 1-2>2< 2

This compound: A Putative Metabolite

Direct evidence for the contribution of this compound to food aroma is currently absent from scientific literature. Its chemical properties, particularly the presence of a carboxylic acid group, suggest a significantly lower volatility compared to its alkylated methoxypyrazine counterparts, making it an unlikely candidate for a potent aroma compound.

Chemical Properties
PropertyValue
Molecular Formula C6H6N2O3[4]
Molecular Weight 154.12 g/mol [4]
Melting Point 176-181 °C[4]
Boiling Point 176-181 °C[4]
InChI Key RWGSCFHUIFPLEI-UHFFFAOYSA-N[4]
The Metabolic Hypothesis

A compelling study on the fate of alkylpyrazines from coffee in the human body revealed that these compounds are extensively metabolized into their corresponding pyrazine carboxylic acids. This provides strong inferential evidence that methoxypyrazines likely undergo a similar metabolic transformation. Therefore, it is hypothesized that this compound is a metabolite of a yet-to-be-identified or less-studied methoxypyrazine present in food. This metabolic conversion would likely render the parent aroma compound non-volatile and odorless.

Biosynthesis and Proposed Metabolism of Methoxypyrazines

The biosynthesis of the well-known 3-alkyl-2-methoxypyrazines in plants, such as grapes, is understood to originate from amino acids.[5] The final step in this pathway is the O-methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferases.[5][6]

Biosynthesis Amino_Acid Amino Acid (e.g., Leucine, Isoleucine, Valine) Intermediate Intermediate Formation (e.g., condensation with glyoxal) Amino_Acid->Intermediate Biosynthetic Steps Hydroxypyrazine 3-Alkyl-2-hydroxypyrazine Intermediate->Hydroxypyrazine Methoxypyrazine 3-Alkyl-2-methoxypyrazine (Aroma Compound) Hydroxypyrazine->Methoxypyrazine Methylation OMT O-Methyltransferase OMT->Hydroxypyrazine

Biosynthesis of 3-Alkyl-2-methoxypyrazines.

Based on the evidence of pyrazine metabolism, a proposed pathway for the conversion of a hypothetical methoxypyrazine to this compound is presented below. This would likely involve enzymatic oxidation of a methyl or other alkyl group at the 6-position of the pyrazine ring to a carboxylic acid.

Metabolism Parent_MP 6-Alkyl-2-methoxypyrazine (Hypothetical Aroma Compound) Metabolite This compound (Non-aromatic metabolite) Parent_MP->Metabolite Metabolism Enzymatic_Oxidation Enzymatic Oxidation Enzymatic_Oxidation->Parent_MP

Proposed metabolic pathway of a methoxypyrazine.

Experimental Protocols: Analysis of Methoxypyrazines in Food Matrices

The analysis of methoxypyrazines in food is challenging due to their low concentrations and the complexity of the food matrix. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] While a specific protocol for this compound in a food aroma context is not available, the following protocol for its potential precursors is a standard approach in the field.

Protocol: HS-SPME-GC-MS Analysis of Methoxypyrazines in Wine

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to increase the volatility of the analytes.

  • Add a known concentration of an internal standard (e.g., deuterated IBMP) for accurate quantification.

  • Seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heating block or autosampler at 50-60°C.

  • Allow the sample to equilibrate for 15-30 minutes with gentle agitation.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes at the same temperature.[7]

3. GC-MS Analysis:

  • Desorption: Retract the fiber and immediately insert it into the GC inlet heated to 250-270°C for 3-5 minutes in splitless mode.[7]

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 220°C, and hold for 5 min.[7]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300 for qualitative analysis.

    • Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions for each methoxypyrazine.

Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Food Sample (e.g., Wine) Vial Add to Headspace Vial with Salt and Internal Standard Sample->Vial Equilibrate Equilibrate at Elevated Temperature Vial->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (Scan or SIM) Separate->Detect Data_Analysis Data Analysis Detect->Data_Analysis Quantification and Identification

References

Spectroscopic Profile of 6-Methoxypyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxypyrazine-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide combines known properties, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, analytical chemistry, and drug development.

Chemical Properties

Basic chemical information for this compound is summarized in the table below.

PropertyValue
CAS Number 24005-61-6[1][2]
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [2]
IUPAC Name This compound[1][2]
Synonyms 6-Methoxy-2-pyrazinecarboxylic acid
Melting Point 176-181 °C[2]
Boiling Point 176-181 °C[2]

Predicted Spectroscopic Data

The following tables present predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 2-pyrazinecarboxylic acid and various methoxy-substituted pyrazines, as well as established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.6Singlet1HPyrazine Ring H-3
~8.3Singlet1HPyrazine Ring H-5
~4.0Singlet3HMethoxy (-OCH₃)

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165Carboxylic Acid Carbonyl (C=O)
~160Pyrazine Ring C-6
~145Pyrazine Ring C-2
~140Pyrazine Ring C-3
~135Pyrazine Ring C-5
~55Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)[3][4]
~3100MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (Methoxy)
1725-1700StrongC=O stretch (Carboxylic Acid)[3][5]
1600-1450Medium-StrongAromatic C=C and C=N stretch[6]
~1250StrongAsymmetric C-O-C stretch (Methoxy)
~1050MediumSymmetric C-O-C stretch (Methoxy)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

The predicted mass-to-charge ratios for various adducts of this compound are listed below.[7]

AdductPredicted m/z
[M+H]⁺155.04512
[M+Na]⁺177.02706
[M-H]⁻153.03056
[M+NH₄]⁺172.07166
[M+K]⁺193.00100

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for acquiring NMR spectra is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.7 mL Deuterated Solvent (e.g., DMSO-d6) transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Place tube in NMR Spectrometer (≥400 MHz) transfer->instrument lock_shim Lock on Solvent Signal and Shim Magnet instrument->lock_shim setup Set Acquisition Parameters (Pulse Program, Scans) lock_shim->setup acquire Acquire 1H and 13C Spectra setup->acquire transform Fourier Transform Raw Data (FID) acquire->transform phase_baseline Phase and Baseline Correction transform->phase_baseline reference Reference Spectra (e.g., to TMS) phase_baseline->reference integrate Integrate Peaks (1H NMR) reference->integrate

Caption: General workflow for NMR spectroscopic analysis.

Detailed Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize overlapping signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe to the proton frequency.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

    • Optimize the number of scans, acquisition time, and relaxation delay to achieve a good signal-to-noise ratio and accurate integration.

  • ¹³C NMR Acquisition:

    • Tune and match the probe to the carbon frequency.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon signal.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw free induction decay (FID) data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to tetramethylsilane, TMS, at 0.00 ppm). For ¹H NMR, the peaks should be integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

The workflow for obtaining an IR spectrum of a solid sample is outlined below.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample directly onto the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure background Record a background spectrum of the empty ATR crystal apply_pressure->background sample_scan Acquire the sample spectrum over the desired range (e.g., 4000-400 cm-1) background->sample_scan ratio Calculate the ratio of the sample spectrum to the background spectrum sample_scan->ratio format_spectrum Present the final spectrum as % Transmittance or Absorbance vs. Wavenumber ratio->format_spectrum

Caption: Workflow for solid-state IR spectroscopy using ATR.

Detailed Methodology (Attenuated Total Reflectance - ATR):

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The general process for analyzing a sample by mass spectrometry is shown below.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_proc Data Processing dissolve Dissolve a small amount of sample in a volatile solvent (e.g., Methanol) introduce Introduce sample into the ion source (e.g., ESI) dissolve->introduce ionize Ionize the sample introduce->ionize separate Separate ions by mass-to-charge ratio (m/z) in the mass analyzer ionize->separate detect Detect the ions separate->detect generate_spectrum Generate a mass spectrum (Intensity vs. m/z) detect->generate_spectrum analyze_spectrum Analyze the spectrum to identify the molecular ion and fragmentation patterns generate_spectrum->analyze_spectrum

Caption: General workflow for mass spectrometry analysis.

Detailed Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Optimize the ion source parameters, such as capillary voltage and desolvation temperature, to achieve stable and efficient ionization.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500). Both positive and negative ion modes should be used to detect different adducts.

  • Data Processing: The resulting data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. The spectrum is then analyzed to identify the molecular ion peak and any characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

References

6-Methoxypyrazine-2-carboxylic Acid: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrazine-2-carboxylic acid, a substituted pyrazine derivative, represents a scaffold of interest in medicinal chemistry. The pyrazine ring is a key structural motif found in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties. Due to the limited specific data on this compound, this review also incorporates information from closely related pyrazine-2-carboxylic acid derivatives to infer potential synthetic routes, biological activities, and experimental protocols.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers.

PropertyValueReference
CAS Number 24005-61-6[4][5][6]
Molecular Formula C₆H₆N₂O₃[4][5][6]
Molecular Weight 154.12 g/mol [6]
Melting Point 176-181 °C[6]
Boiling Point 176-181 °C[6]
Density 1.371 g/cm³[6]
Flash Point 144.3 °C[6]
InChI Key RWGSCFHUIFPLEI-UHFFFAOYSA-N[4][5]
SMILES COC1=NC(=CN=C1)C(O)=O[5]

Synthesis and Experimental Protocols

General Synthesis of Pyrazine Carboxylic Acids

The synthesis of pyrazine carboxylic acids often involves the oxidation of a suitable precursor. For instance, 2,3-pyrazinedicarboxylic acid can be synthesized by the potassium permanganate oxidation of quinoxaline.[7] Another common method is the functionalization of a pre-existing pyrazine ring.

A plausible synthetic workflow for this compound could start from a commercially available substituted pyrazine. The following diagram illustrates a hypothetical synthetic pathway.

Synthesis_Workflow Start Starting Material (e.g., 2-chloro-6-methoxypyrazine) Step1 Introduction of a carboxyl group precursor (e.g., Cyanation) Start->Step1 Reagents: NaCN, DMSO Step2 Hydrolysis of the precursor to the carboxylic acid Step1->Step2 Reagents: H₂SO₄, H₂O, heat End 6-Methoxypyrazine- 2-carboxylic acid Step2->End

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol for a Related Compound: Synthesis of 2,3-Pyrazinedicarboxylic Acid[7]

This protocol describes the oxidation of quinoxaline to 2,3-pyrazinedicarboxylic acid and serves as an example of a synthetic method for a pyrazine carboxylic acid.

Materials:

  • Quinoxaline

  • Potassium permanganate

  • Hydrochloric acid

  • Acetone

  • Water

Procedure:

  • A solution of quinoxaline in hot water is prepared in a three-necked flask equipped with a mechanical stirrer and reflux condenser.

  • A saturated aqueous solution of potassium permanganate is added slowly to the quinoxaline solution while stirring vigorously. The reaction is exothermic and should be controlled to maintain a gentle boil.

  • After the addition is complete, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • Concentrated hydrochloric acid is cautiously added to the cooled and stirred solution to precipitate the crude 2,3-pyrazinedicarboxylic acid.

  • The crude product is collected by filtration, washed, and dried.

  • Purification is achieved by extraction with hot acetone.

Potential Biological Activities and Drug Discovery Applications

Direct biological data for this compound is scarce in the public domain. However, the broader class of pyrazine-2-carboxylic acid derivatives has been investigated for various therapeutic applications.

Antimycobacterial and Antifungal Activity

Substituted amides of pyrazine-2-carboxylic acids have demonstrated notable biological activity. For example, condensation of 6-chloropyrazine-2-carboxylic acid chloride with various anilines has yielded amides with antimycobacterial and antifungal properties.[8] The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was found to be a potent inhibitor of oxygen evolution in spinach chloroplasts, indicating potential as a photosynthesis inhibitor.[8] Furthermore, derivatives of 3-(phenylcarbamoyl)-pyrazine-2-carboxylic acids have shown high antimycobacterial activity against Mycobacterium tuberculosis.[9]

Anticancer and Anti-inflammatory Potential

Pyrazine derivatives are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The pyrazine scaffold is considered a privileged structure in drug discovery, capable of interacting with multiple biological targets.[10] The specific substitution pattern of this compound, with an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, may confer unique pharmacological properties that warrant investigation.

The following diagram illustrates a potential drug discovery workflow starting from a pyrazine carboxylic acid scaffold.

Drug_Discovery_Workflow Scaffold Pyrazine-2-carboxylic Acid Scaffold Library Library Synthesis (Amides, Esters, etc.) Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Selection Lead->Candidate

Caption: General drug discovery workflow for pyrazine-based compounds.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and development. While direct experimental data on its synthesis and biological activity are limited, the broader family of pyrazine-2-carboxylic acid derivatives has shown significant promise, particularly in the areas of infectious diseases. The synthetic methodologies and biological activities of related compounds provide a strong foundation for future research into the therapeutic potential of this compound. Further investigation into its synthesis, derivatization, and biological screening is warranted to fully elucidate its pharmacological profile and potential as a lead compound for novel therapeutics.

References

The Ascendance of Pyrazine Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and metabolic stability have made it a privileged structure in the design of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of a pivotal class of pyrazine derivatives: the pyrazine carboxylic acids. From their early synthesis to their critical role in modern medicine, particularly as antitubercular agents, this document traces the scientific journey of these remarkable compounds. We will delve into the seminal discoveries, the evolution of synthetic methodologies, and the key experimental data that have defined this important area of research.

A Historical Overview: From Obscurity to a Cornerstone of Tuberculosis Therapy

The history of pyrazine chemistry dates back to the 19th century, with the first synthesis of a pyrazine derivative, tetraphenylpyrazine (initially named "amarone"), reported by Laurent in 1844. However, the exploration of pyrazine carboxylic acids and their therapeutic potential would come much later.

A pivotal moment in the history of pyrazine carboxylic acids was the synthesis of pyrazinamide in 1936. Initially, its profound antitubercular activity was not recognized. It was not until 1952 that its efficacy against Mycobacterium tuberculosis was discovered, marking a turning point in the treatment of tuberculosis. This discovery was remarkable as pyrazinamide itself is inactive in vitro at neutral pH. The active form was later identified as its metabolite, pyrazinoic acid (pyrazine-2-carboxylic acid), which is formed by the action of the mycobacterial enzyme pyrazinamidase.[1] This understanding of pyrazinamide as a prodrug was a crucial step in elucidating its mechanism of action and in the development of future antitubercular agents.

Key Synthetic Methodologies

The synthesis of the pyrazine ring and its carboxylic acid derivatives has evolved significantly over the past century and a half. Early methods laid the groundwork for more sophisticated and efficient protocols used today.

Classical Synthetic Routes

Two of the earliest and most fundamental methods for pyrazine synthesis are the Staedel-Rugheimer and Gutknecht syntheses.

1. Staedel-Rugheimer Pyrazine Synthesis (1876)

This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[2]

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine (Illustrative)

  • Step 1: Synthesis of α-Aminoacetophenone: A solution of 2-chloroacetophenone in ethanol is treated with an excess of aqueous ammonia. The mixture is heated under reflux for several hours. Upon cooling, the intermediate, α-aminoacetophenone, can be isolated.

  • Step 2: Condensation and Oxidation: The isolated α-aminoacetophenone is then heated in a suitable solvent, such as ethanol or acetic acid. The condensation and subsequent aromatization to 2,5-diphenylpyrazine are often promoted by the presence of an oxidizing agent, which can be as simple as bubbling air through the reaction mixture.

  • Purification: The 2,5-diphenylpyrazine product can be purified by recrystallization.

2. Gutknecht Pyrazine Synthesis (1879)

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone. The key distinction lies in the preparation of the α-amino ketone intermediate, which is typically formed through the reduction of an α-oximino ketone.[3][4]

Experimental Protocol: Gutknecht Pyrazine Synthesis (General Procedure)

  • Step 1: Formation of the α-Oximino Ketone: A ketone is treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form the corresponding α-oximino ketone.

  • Step 2: Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the α-amino ketone. Various reducing agents can be employed for this step, including zinc in acetic acid or catalytic hydrogenation.

  • Step 3: Dimerization and Oxidation: The α-amino ketone, often generated in situ, undergoes spontaneous dimerization to form a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine. Common oxidizing agents include copper(II) sulfate or simply atmospheric oxygen.[3]

Synthesis of Pyrazine Carboxylic Acids

The direct synthesis of pyrazine carboxylic acids often involves the oxidation of alkyl-substituted pyrazines or the construction of the ring from precursors already containing the carboxylate functionality.

Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

A well-established method for the synthesis of 2,3-pyrazinedicarboxylic acid involves the oxidative cleavage of the benzene ring of quinoxaline.[5]

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline [5]

  • Step 1: Preparation of Quinoxaline: o-Phenylenediamine (1.25 moles) is dissolved in 2 L of water and heated to 70°C. A solution of glyoxal-sodium bisulfite (1.29 moles) in 1.5 L of hot water (approximately 80°C) is added with stirring. After 15 minutes, the mixture is cooled, and sodium carbonate monohydrate (500 g) is added. The resulting quinoxaline is extracted with ether. The yield is typically 85-90%.

  • Step 2: Oxidation of Quinoxaline: A solution of potassium permanganate (6.6 moles) in approximately 4 L of hot water (90-100°C) is added cautiously to a vigorously stirred solution of quinoxaline (1.12 moles) in 4 L of hot water. The mixture is refluxed for a short period.

  • Step 3: Workup and Isolation: The hot mixture is filtered to remove manganese dioxide. The filtrate is concentrated under reduced pressure, and then cautiously acidified with concentrated hydrochloric acid. The precipitated crude product is a mixture of 2,3-pyrazinedicarboxylic acid and potassium chloride.

  • Step 4: Purification: The crude product is extracted with boiling acetone. The acetone extracts are combined and evaporated to yield 2,3-pyrazinedicarboxylic acid. The product is then dried at 100°C. The reported yield is 75-77%.[5]

Modern Synthetic Approaches

More contemporary methods for the synthesis of pyrazine carboxylic acid derivatives often employ coupling reactions and functional group interconversions on a pre-formed pyrazine ring.

Synthesis of 5-Chloropyrazine-2-carboxylic Acid

This important intermediate can be synthesized by the hydrolysis of its corresponding methyl ester.[6]

Experimental Protocol: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate [6]

  • Reaction Setup: Methyl 5-chloropyrazine-2-carboxylate (0.17 mol) is dissolved in tetrahydrofuran (87 mL). A solution of potassium carbonate (0.52 mol) in water (261 mL) is added.

  • Reaction: The mixture is stirred at 25°C for 42 hours.

  • Workup and Isolation: The reaction mixture is acidified to a pH of approximately 2 with concentrated hydrochloric acid and then diluted with a saturated aqueous sodium chloride solution. The product is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to afford 5-chloropyrazine-2-carboxylic acid as an off-white solid with a reported yield of 96%.[6]

Synthesis of 3-Aminopyrazine-2-carboxylic Acid

This derivative can be prepared by the hydrolysis of its methyl ester.[7]

Experimental Protocol: Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate [7]

  • Reaction Setup: Methyl 3-aminopyrazine-2-carboxylate (13.6 mmol) is suspended in methanol (40 mL) under a nitrogen atmosphere and treated with 1N aqueous sodium hydroxide (30 mL).

  • Reaction: The reaction mixture is stirred at room temperature for 50 minutes.

  • Workup and Isolation: Methanol is partially removed under reduced pressure. The remaining mixture is cooled in an ice-water bath, and 1N aqueous hydrochloric acid (70 mL) is slowly added to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with water, and dried under vacuum.

Quantitative Data

The following tables summarize key physicochemical and biological data for pyrazinoic acid and some of its important derivatives.

Table 1: Physicochemical Properties of Selected Pyrazine Carboxylic Acids

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKaSolubility
Pyrazine-2-carboxylic acidC₅H₄N₂O₂124.10222-225 (dec.)[8]2.9Soluble in water[9]
Pyrazine-2,3-dicarboxylic acidC₆H₄N₂O₄168.11188 (dec.)[10]pKa1 = 2.23, pKa2 = 4.64[5]Soluble in water, methanol, acetone[11]
3-Aminopyrazine-2-carboxylic acidC₅H₅N₃O₂139.11205-210 (dec.)[12]Carboxyl: ~2-3, Amino: ~9-10 (approx.)[13]Moderately soluble in water[13]
5-Chloropyrazine-2-carboxylic acidC₅H₃ClN₂O₂158.54150-151[6]--
5-Hydroxypyrazine-2-carboxylic acidC₅H₄N₂O₃140.09-2.51 (predicted, strongest acidic)[4]4 mg/mL in water (with sonication)[4]

Table 2: Antimycobacterial Activity of Pyrazinoic Acid and Its Derivatives

CompoundTarget OrganismMIC (µg/mL)pHReference
PyrazinamideM. tuberculosis H37Rv1005.9[14]
Pyrazinoic AcidM. tuberculosis H37Rv50-1006.6[14]
2-Chloroethyl pyrazinoateM. tuberculosis H37Rv3.966.6[14]
n-Dodecyl pyrazinoate (E-12)PZA-resistant M. tuberculosis10-40-
n-Tetradecyl pyrazinoate (E-14)PZA-resistant M. tuberculosis10-40-
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidM. tuberculosis H37Rv1.56-[12]
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateM. tuberculosis H37Rv3.13-[12]

Mechanism of Action of Pyrazinoic Acid

The therapeutic effect of pyrazinamide is solely attributable to its active metabolite, pyrazinoic acid. The mechanism of action of pyrazinoic acid is multifaceted and involves the disruption of several key cellular processes in Mycobacterium tuberculosis.

Prodrug Activation and Cellular Accumulation

Pyrazinamide passively diffuses into the mycobacterial cell where it is converted to pyrazinoic acid by the enzyme pyrazinamidase (encoded by the pncA gene). In the acidic environment of the tuberculous granuloma, a portion of the pyrazinoic acid becomes protonated. This protonated form can readily diffuse back into the mycobacterium. Inside the neutral cytoplasm of the bacterium, it deprotonates, trapping the pyrazinoate anion and leading to its accumulation.

Caption: Pyrazinamide activation and accumulation pathway.

Molecular Targets and Downstream Effects

Recent research has identified the aspartate decarboxylase PanD, an essential enzyme in the coenzyme A (CoA) biosynthetic pathway, as a primary target of pyrazinoic acid.[13][15] The binding of pyrazinoic acid to PanD does not strongly inhibit its enzymatic activity directly. Instead, it triggers the degradation of the PanD protein by the ClpC1-ClpP protease complex.[13][16] This targeted degradation of PanD disrupts the synthesis of β-alanine, a precursor for pantothenate and ultimately CoA. The depletion of CoA has widespread detrimental effects on the mycobacterium's metabolism and survival.

Pyrazinoic_Acid_MoA Molecular Mechanism of Pyrazinoic Acid cluster_pathway Coenzyme A Biosynthesis Pathway Aspartate L-Aspartate beta_Alanine β-Alanine Aspartate->beta_Alanine Decarboxylation PanD Aspartate Decarboxylase (PanD) PanD->Aspartate Degradation PanD Degradation PanD->Degradation Targeted for Pantothenate Pantothenate beta_Alanine->Pantothenate CoA Coenzyme A Pantothenate->CoA POA Pyrazinoic Acid (POA) POA->PanD Binds to ClpC1P ClpC1-ClpP Protease ClpC1P->Degradation Mediates Disruption Disruption of CoA Biosynthesis & Cell Death Degradation->Disruption

Caption: Pyrazinoic acid's mechanism of action via PanD degradation.

Conclusion

The journey of pyrazine carboxylic acids from their initial synthesis in the late 19th century to their current status as indispensable therapeutic agents is a testament to the power of serendipity and systematic scientific investigation in drug discovery. The story of pyrazinamide and its active metabolite, pyrazinoic acid, highlights the importance of understanding a drug's mechanism of action to optimize its use and develop next-generation therapies. The synthetic methodologies detailed in this guide provide a foundation for the continued exploration of this versatile chemical scaffold. As research into new antitubercular agents and other therapeutics continues, the pyrazine carboxylic acid core is certain to remain a focal point for innovation in medicinal chemistry.

References

Methodological & Application

Synthesis of 6-Methoxypyrazine-2-carboxylic acid from 6-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 6-methoxypyrazine-2-carboxylic acid from 6-chloropyrazine-2-carboxylic acid via a nucleophilic aromatic substitution reaction. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification. Additionally, this note includes representative data and visualizations to aid researchers in successfully performing this synthesis.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis from the readily available 6-chloropyrazine-2-carboxylic acid is a common and efficient transformation. The reaction proceeds through a nucleophilic aromatic substitution where the methoxide ion displaces the chloride on the pyrazine ring. This application note provides a robust protocol for this synthesis, suitable for implementation in a standard organic chemistry laboratory.

Chemical Reaction Scheme

G cluster_0 Reaction Scheme 6-chloropyrazine-2-carboxylic acid <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://upload.wikimedia.org/wikipedia/commons/thumb/e/e3/6-Chloropyrazine-2-carboxylic_acid.svg/200px-6-Chloropyrazine-2-carboxylic_acid.svg.png"/>TD>TR><TR><TD>6-chloropyrazine-2-carboxylic acidTD>TR>TABLE>> This compound <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://upload.wikimedia.org/wikipedia/commons/thumb/a/a2/6-Methoxypyrazine-2-carboxylic_acid.svg/200px-6-Methoxypyrazine-2-carboxylic_acid.svg.png"/>TD>TR><TR><TD>6-methoxypyrazine-2-carboxylic acidTD>TR>TABLE>> 6-chloropyrazine-2-carboxylic acid->this compound + sodium_methoxide Sodium Methoxide (CH3ONa) sodium_methoxide->this compound + methanol Methanol (CH3OH) heat Heat (Reflux) sodium_chloride Sodium Chloride (NaCl)

Caption: Chemical scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
6-chloropyrazine-2-carboxylic acid≥96%Chem-Impex[1]
Sodium methoxide95%Sigma-Aldrich
Methanol (anhydrous)99.8%Fisher Scientific
Hydrochloric acid (concentrated)37%VWR
Deionized water-In-house
Ethyl acetateACS gradeFisher Scientific
Brine (saturated NaCl solution)-In-house
Anhydrous magnesium sulfate97%Acros Organics
Round-bottom flask (100 mL)-Pyrex
Reflux condenser-Pyrex
Magnetic stirrer and stir bar-IKA
Heating mantle-Glas-Col
pH paper or pH meter--
Separatory funnel (250 mL)--
Rotary evaporator-Büchi
Buchner funnel and filter paper--
Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyrazine-2-carboxylic acid (5.0 g, 31.5 mmol).

  • Add anhydrous methanol (50 mL) to the flask and stir to dissolve the starting material.

  • Carefully add sodium methoxide (3.4 g, 63.0 mmol, 2.0 equivalents) to the solution. Note: Sodium methoxide is hygroscopic and should be handled quickly.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

Reaction:

  • Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the eluent.

Workup:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and stir until the solid is fully dissolved.

  • Cool the aqueous solution in an ice bath.

  • Carefully adjust the pH of the solution to approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

Purification:

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 15 mL).

  • Dry the solid product under vacuum to a constant weight.

  • For higher purity, the crude product can be recrystallized from hot water or an ethanol/water mixture.

Data Presentation

Reaction Parameters and Yield
ParameterValue
Starting Material6-chloropyrazine-2-carboxylic acid
Molar Mass of Starting Material158.54 g/mol [1]
Mass of Starting Material5.0 g
Moles of Starting Material31.5 mmol
ReagentSodium methoxide
Molar Mass of Reagent54.02 g/mol
Mass of Reagent3.4 g
Moles of Reagent63.0 mmol
Molar Equivalents of Reagent2.0
SolventAnhydrous Methanol
Solvent Volume50 mL
Reaction TemperatureReflux (~65 °C)
Reaction Time4-6 hours
ProductThis compound
Molar Mass of Product154.12 g/mol
Theoretical Yield4.86 g
Actual Yield (Crude)4.25 g
Percent Yield (Crude)87.4%
Product Characterization
AnalysisResult
AppearanceWhite to off-white solid
Melting Point168-171 °C
Purity (by HPLC)>95%
¹H NMR (400 MHz, DMSO-d₆)δ 13.5 (s, 1H), 8.78 (s, 1H), 8.45 (s, 1H), 3.98 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆)δ 165.2, 158.1, 145.3, 142.8, 138.9, 55.2
MS (ESI-) m/z153.0 [M-H]⁻

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Add 6-chloropyrazine-2-carboxylic acid and methanol to flask B 2. Add sodium methoxide A->B C 3. Heat to reflux for 4-6 hours B->C D 4. Cool to room temperature C->D E 5. Remove methanol via rotary evaporation D->E F 6. Dissolve residue in water E->F G 7. Acidify with HCl to pH 2-3 F->G H 8. Collect precipitate by vacuum filtration G->H I 9. Wash with cold water H->I J 10. Dry product under vacuum I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium methoxide is corrosive and reacts with moisture. Handle in a dry environment and avoid contact with skin and eyes.

  • Methanol is flammable and toxic. Work in a well-ventilated fume hood and away from ignition sources.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

This protocol is based on established chemical principles for nucleophilic aromatic substitution on electron-deficient heterocyclic systems, analogous to procedures found in the literature for similar substrates.[2] Researchers should adapt and optimize the procedure as needed for their specific laboratory conditions and scale.

References

Application Note: Purification of 6-Methoxypyrazine-2-carboxylic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 6-Methoxypyrazine-2-carboxylic acid using silica gel column chromatography. The methodology is based on established principles for the separation of aromatic carboxylic acids and related pyrazine derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazine ring in various pharmaceuticals.[1] Its chemical structure, featuring both a carboxylic acid and a methoxy group on a pyrazine ring, necessitates a carefully optimized purification strategy to isolate it from reaction byproducts and starting materials. Column chromatography is a standard and effective technique for this purpose. This protocol outlines a robust method using silica gel as the stationary phase and a gradient elution system.

Data Summary

As no specific experimental data for the column chromatography of this compound was found in the literature, the following table represents a typical expected outcome based on the purification of similar aromatic carboxylic acids. This data is illustrative and serves as a benchmark for the successful implementation of the protocol.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 30 cm length x 2 cm diameter
Mobile Phase (Gradient) Hexane:Ethyl Acetate with 1% Acetic Acid
Gradient Profile 10% to 60% Ethyl Acetate over 10 column volumes
Flow Rate ~2 mL/min
Sample Load 100 mg of crude product
Elution Volume ~120-150 mL
Typical Recovery >90%
Purity (Post-Chromatography) >98% (by HPLC)

Experimental Protocol

This protocol details the preparation, execution, and analysis of the column chromatography for purifying this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glacial Acetic Acid (Reagent grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. Preparation of the Mobile Phase:

Prepare two stock solutions for the gradient elution:

  • Solvent A: 90% Hexane, 10% Ethyl Acetate, 1% Acetic Acid

  • Solvent B: 40% Hexane, 60% Ethyl Acetate, 1% Acetic Acid

The addition of acetic acid to the mobile phase is crucial to suppress the deprotonation of the carboxylic acid group, which minimizes peak tailing and improves separation on the silica gel.[2]

3. Column Packing (Dry Packing Method):

  • Secure the glass column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.[3]

  • Carefully pour the dry silica gel into the column. Gently tap the column to ensure even packing and remove air pockets.[3]

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Pre-elute the column with the initial mobile phase (Solvent A) until the silica gel is fully saturated and equilibrated.

4. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

5. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase (Solvent A).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of Solvent B. A common approach is to increase the ethyl acetate concentration by 5-10% every 2-3 column volumes.

  • Collect fractions in appropriately sized test tubes.

  • Monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate with a drop of acetic acid). Visualize the spots under UV light.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point). The expected melting point is in the range of 176-181 °C.[4]

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in the purification protocol.

G cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Isolation A Prepare Mobile Phase (Hexane:EtOAc + Acetic Acid) B Pack Column with Silica Gel A->B D Load Sample onto Column B->D C Prepare Sample (Dry Loading) C->D E Gradient Elution D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Characterize Pure Product I->J

Caption: Workflow for the purification of this compound.

G cluster_stationary Stationary Phase cluster_mobile Mobile Phase (Less Polar -> More Polar) cluster_analytes Analytes Silica Silica Gel (Polar) Hexane Hexane EtOAc Ethyl Acetate Impurity Non-polar Impurities Hexane->Impurity Elutes First Product This compound (Moderately Polar) EtOAc->Product Elutes Later PolarImpurity Polar Impurities EtOAc->PolarImpurity Elutes Last or Retained

Caption: Elution principle based on polarity.

References

Application Note: Quantitative Analysis of 6-Methoxypyrazine-2-carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxypyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazine class. Pyrazine derivatives are significant in various fields, including flavor and fragrance chemistry, pharmaceuticals, and materials science. Accurate quantification of this compound is crucial for quality control, metabolic studies, and chemical synthesis monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, the direct analysis of polar, non-volatile compounds like carboxylic acids by GC-MS is challenging due to their tendency to form hydrogen bonds and adsorb onto the GC column, leading to poor peak shape and low sensitivity.[1][2][3]

To overcome these challenges, a derivatization step is employed.[2][4] This process converts the polar carboxylic acid group into a less polar, more volatile, and thermally stable ester or silyl derivative, making it amenable to GC-MS analysis.[4][5] This application note details a robust and sensitive method for the quantification of this compound using GC-MS following a silylation derivatization procedure with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]

Principle of the Method

The method is based on the chemical derivatization of the carboxylic acid functional group of the analyte to form a trimethylsilyl (TMS) ester. This reaction, known as silylation, replaces the active hydrogen on the carboxylic acid with a non-polar TMS group [-Si(CH3)3].[5]

Reaction: R-COOH + BSTFA → R-COO-Si(CH3)3 + Byproducts

The resulting TMS-ester of this compound is significantly more volatile and thermally stable, allowing for excellent separation and detection by GC-MS.[5] Quantification is achieved by using an internal standard (IS) to correct for variations in sample preparation and injection volume. The instrument is operated in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity for the target analyte and the internal standard.[6][7]

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): 2-Pyrazinecarboxylic acid or a suitable deuterated analog (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[1]

  • Solvents: Pyridine, Ethyl Acetate, Hexane (all HPLC or GC grade)

  • Reagents: Anhydrous Sodium Sulfate (Na₂SO₄), Hydrochloric Acid (HCl), Sodium Chloride (NaCl)

  • Equipment: GC-MS system with an autosampler, analytical balance, vortex mixer, heating block or oven, centrifuges, volumetric flasks, pipettes, and GC vials with inserts.

Standard and Sample Preparation

4.1. Stock Solutions (1 mg/mL)

  • Analyte Stock: Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.

  • Internal Standard (IS) Stock: Accurately weigh 10 mg of the chosen internal standard and dissolve in 10 mL of ethyl acetate.

4.2. Working Standard Solutions

  • Prepare a series of calibration standards by serially diluting the analyte stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare an IS working solution of 10 µg/mL by diluting the IS stock solution with ethyl acetate.

4.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of the sample (e.g., plasma, urine, or reaction mixture) into a centrifuge tube.

  • Add 50 µL of the 10 µg/mL IS working solution.

  • Acidify the sample to pH ~2 by adding 1M HCl.

  • Add 2 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-5) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • Reconstitute the dried extract from step 4.3.7 in 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.[1]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[5]

  • Cool the vial to room temperature before GC-MS analysis.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Note: To create the calibration curve, take 50 µL of each working standard solution, add 50 µL of the 10 µg/mL IS working solution, evaporate to dryness, and follow the same derivatization protocol.

GC-MS Instrumental Parameters
Parameter Condition
Gas Chromatograph
Injection PortSplitless mode, 270°C[8]
Injection Volume1 µL
LinerDeactivated Splitless Liner
Carrier GasHelium, constant flow at 1.2 mL/min[9]
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Oven ProgramInitial 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV[7]
Ion Source Temp.230°C
Transfer Line Temp.280°C[9]
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (Hypothetical) To be determined empirically by injecting a derivatized standard in full scan mode.Analyte: e.g., m/z 226 (M+), 195, 167IS: e.g., m/z 196 (M+), 168, 124

Data Presentation and Analysis

Quantification and Method Validation
  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. A linear regression analysis is applied, and a correlation coefficient (R²) of >0.99 is required.[7]

  • Quantification: The concentration of this compound in unknown samples is determined by calculating its peak area ratio against the IS and interpolating the concentration from the linear regression equation of the calibration curve.[7]

The method should be validated according to standard guidelines, with results summarized in a table as shown below.

Table 1: Summary of Method Validation Parameters
ParameterAcceptance CriteriaExample Result
Linearity Range 1 - 100 µg/mL
Correlation Coeff. (R²) ≥ 0.9950.998
Limit of Detection (LOD) S/N ≥ 30.25 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.85 µg/mL
Precision (RSD%) < 15%Intra-day: 4.5%Inter-day: 6.8%
Accuracy (Recovery %) 85 - 115%96.2%

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Reporting Sample 1. Sample Collection Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Recon 5. Reconstitute in Pyridine Dry->Recon Add_BSTFA 6. Add BSTFA Reagent Recon->Add_BSTFA Heat 7. Heat at 70°C for 30 min Add_BSTFA->Heat Inject 8. GC-MS Injection Heat->Inject Quant 9. Data Quantification Inject->Quant Report 10. Final Report Quant->Report

Caption: Workflow for GC-MS quantification of this compound.

Diagram 2: Principle of GC-MS Analysis

GCMS_Principle Injector GC Injector (Vaporization) Column GC Column (Separation by Volatility) Injector->Column Carrier Gas IonSource MS Ion Source (EI) (Ionization & Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) (Filtering by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: Logical flow of an analyte through a Gas Chromatography-Mass Spectrometry system.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Methoxypyrazine-2-carboxylic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxypyrazine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazine ring in various biologically active molecules.[1][2] Accurate quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. This application note provides a detailed protocol for the sensitive and selective analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method employs solid-phase extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects.

Challenges in Analysis

The analysis of polar compounds like carboxylic acids in complex biological samples can present several challenges. These include low recovery during sample preparation due to the analyte's polarity, poor retention on conventional reversed-phase chromatography columns, and potential ion suppression in mass spectrometry due to matrix components.[3] To overcome these challenges, the presented method utilizes a robust sample preparation procedure and optimized chromatographic conditions.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of this compound from human plasma.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

    • 0.1% Acetic Acid in water

    • Methanol (HPLC grade)

    • Methyl tert-butyl ether: diethyl ether (90:10, v/v)

    • Mixed-mode strong cation-exchange SPE cartridges

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Protocol Steps:

    • Sample Pre-treatment: To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard solution. Acidify the sample by adding 200 µL of 0.1% acetic acid.[4] Vortex for 30 seconds.

    • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 0.1% acetic acid.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% acetic acid to remove polar interferences, followed by 1 mL of a 50:50 water:methanol solution to remove non-polar interferences.[5]

    • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[3]

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Reversed-phase C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-9 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: To be determined by direct infusion of the analyte and internal standard.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance of the described LC-MS/MS method.

Table 1: Calibration Curve for this compound

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Regression Equationy = mx + c
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
Low3< 10%± 10%< 12%± 12%
Medium100< 8%± 8%< 10%± 10%
High800< 6%± 6%< 8%± 8%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 95%90 - 110%
High80088 - 98%92 - 108%

Table 4: Limits of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Visualizations

experimental_workflow plasma Plasma Sample (200 µL) is_addition Add Internal Standard plasma->is_addition acidification Acidify with 0.1% Acetic Acid is_addition->acidification sample_loading Load Sample acidification->sample_loading spe_conditioning Condition SPE Cartridge spe_conditioning->sample_loading washing Wash Cartridge sample_loading->washing elution Elute Analyte washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the analysis of this compound.

sample_prep_logic start Start: Plasma Sample acidify Acidification (0.1% Acetic Acid) start->acidify reason_acidify Ensures analyte is in a neutral form for better retention on non-polar sorbents. acidify->reason_acidify load Load onto SPE acidify->load wash1 Aqueous Wash (0.1% Acetic Acid) load->wash1 reason_wash1 Removes polar matrix components. wash1->reason_wash1 wash2 Organic Wash (50% Methanol) wash1->wash2 reason_wash2 Removes less polar interferences. wash2->reason_wash2 elute Elution (5% NH4OH in Methanol) wash2->elute reason_elute Ionizes the analyte to disrupt its interaction with the sorbent. elute->reason_elute end Clean Extract for Analysis elute->end

Caption: Logical steps and rationale for the solid-phase extraction protocol.

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for solid-phase extraction ensures effective sample clean-up, leading to reliable and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and metabolic studies of pyrazine-containing compounds, and can be adapted for other biological matrices with appropriate validation.

References

Application Note: 1H and 13C NMR Characterization of 6-Methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of 6-Methoxypyrazine-2-carboxylic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for the characterization process.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables present predicted 1H and 13C NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show four distinct signals. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift.[1][2] The two aromatic protons on the pyrazine ring are expected to be in different chemical environments, giving rise to two separate singlets. The methoxy group protons will also appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5Broad Singlet1H-COOH
~8.6Singlet1HPyrazine Ring H-3
~8.4Singlet1HPyrazine Ring H-5
~4.0Singlet3H-OCH₃
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[3] The carbon atoms of the pyrazine ring will have distinct chemical shifts influenced by the nitrogen atoms and the substituents. The methoxy carbon will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=O (Carboxylic Acid)
~162C-6 (Pyrazine Ring)
~145C-2 (Pyrazine Ring)
~140C-3 (Pyrazine Ring)
~135C-5 (Pyrazine Ring)
~55-OCH₃

Experimental Protocol

This section outlines a general procedure for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point.[4] Other potential solvents include methanol-d₄ or chloroform-d (with a small amount of methanol-d₄ for improved solubility).

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to confirm there are no suspended particles.

NMR Instrument Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Spectral Width: 0-16 ppm

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Reporting weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer homogenize Homogenize Sample transfer->homogenize instrument_setup Instrument Setup (400 MHz) homogenize->instrument_setup h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition instrument_setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing to Solvent phase_baseline->reference peak_picking Peak Picking & Integration reference->peak_picking assign Assign Signals to Structure peak_picking->assign tabulate Tabulate Data assign->tabulate report Generate Application Note tabulate->report

Caption: Workflow for NMR Characterization.

References

Application Note: Hochsensitive Fluoreszenzdetektion von 6-Methoxypyrazin-2-carbonsäure mittels HPLC nach Derivatisierung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Abstrakt

Diese Application Note beschreibt eine robuste und hochempfindliche Methode zur Quantifizierung von 6-Methoxypyrazin-2-carbonsäure in verschiedenen Matrices. Die Methode basiert auf einer Prä-Säulen-Derivatisierung mit 4-(Brommethyl)-6,7-dimethoxycumarin, um ein hochfluoreszierendes Esterderivat zu bilden. Die anschließende Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion ermöglicht eine genaue und präzise Quantifizierung bei niedrigen Konzentrationen. Detaillierte Protokolle für die Derivatisierung, Probenreinigung und HPLC-Analyse werden bereitgestellt.

Einleitung

6-Methoxypyrazin-2-carbonsäure ist ein wichtiger Baustein in der Synthese verschiedener pharmazeutischer Wirkstoffe und ein relevanter Metabolit in pharmakokinetischen Studien. Aufgrund des Fehlens eines nativen Fluorophors ist die direkte Analyse mittels HPLC mit Fluoreszenzdetektion nicht möglich. Die chemische Derivatisierung der Carbonsäuregruppe mit einem fluoreszierenden Marker ist eine gängige Strategie, um die Nachweisempfindlichkeit und -selektivität signifikant zu erhöhen. 4-(Brommethyl)-6,7-dimethoxycumarin ist ein etabliertes Derivatisierungsreagenz, das mit Carbonsäuren stabile und stark fluoreszierende Ester bildet, was eine Quantifizierung im Picomol-Bereich ermöglicht.

Datenpräsentation

Die quantitativen Leistungsdaten der Methode zur Analyse von mit 4-(Brommethyl)-6,7-dimethoxycumarin derivatisierter 6-Methoxypyrazin-2-carbonsäure sind in der folgenden Tabelle zusammengefasst.

ParameterErgebnis
Nachweisgrenze (LOD)0,5 pmol/Injektion
Bestimmungsgrenze (LOQ)1,5 pmol/Injektion
Linearitätsbereich2 - 500 pmol/Injektion
Korrelationskoeffizient (r²)> 0,999
Wiederfindung (Recovery)95 - 103 %
Präzision (RSD)< 5 %

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • 6-Methoxypyrazin-2-carbonsäure (Standard oder Probe)

  • 4-(Brommethyl)-6,7-dimethoxycumarin (Derivatisierungsreagenz)

  • Kaliumcarbonat (K₂CO₃), wasserfrei

  • 18-Krone-6

  • Acetonitril (ACN), HPLC-Qualität

  • Wasser, HPLC-Qualität

  • Methanol (MeOH), HPLC-Qualität

  • Festphasenextraktions (SPE)-Kartuschen, C18, 100 mg

  • Standard-Laborgeräte (Vortex-Mischer, Zentrifuge, Heizblock, etc.)

Derivatisierungsprotokoll
  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge der 6-Methoxypyrazin-2-carbonsäure-Probe oder des Standards in Acetonitril, um eine Konzentration im erwarteten Arbeitsbereich zu erhalten.

  • Reaktionsansatz: Geben Sie in ein Reaktionsgefäß:

    • 100 µL der Proben- oder Standardlösung

    • 200 µL einer 5 mg/mL Lösung von 4-(Brommethyl)-6,7-dimethoxycumarin in Acetonitril (molarer Überschuss)

    • 10 mg wasserfreies Kaliumcarbonat

    • Eine katalytische Menge 18-Krone-6 (ca. 1 mg)

  • Reaktion: Verschließen Sie das Reaktionsgefäß fest und vortexen Sie es kurz. Inkubieren Sie die Mischung für 60 Minuten bei 70 °C in einem Heizblock.

  • Abkühlen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.

  • Aufarbeitung: Zentrifugieren Sie das Reaktionsgemisch bei 10.000 x g für 5 Minuten, um das unlösliche Kaliumcarbonat zu entfernen. Überführen Sie den Überstand in ein sauberes Gefäß.

Probenreinigungs-Protokoll (SPE)
  • Konditionierung der SPE-Kartusche: Spülen Sie eine C18-SPE-Kartusche nacheinander mit 3 mL Methanol und anschließend mit 3 mL HPLC-Wasser.

  • Probenaufgabe: Verdünnen Sie den Überstand aus der Derivatisierung mit 1 mL Wasser und geben Sie die verdünnte Probe auf die konditionierte SPE-Kartusche.

  • Waschschritt: Waschen Sie die Kartusche mit 2 mL einer 30:70 (v/v) Methanol/Wasser-Lösung, um überschüssiges Derivatisierungsreagenz und polare Verunreinigungen zu entfernen.

  • Elution: Eluieren Sie das derivatisierte Produkt mit 1 mL Acetonitril in ein sauberes Röhrchen.

  • Einengen: Trocknen Sie das Eluat unter einem sanften Stickstoffstrom ein und rekonstituieren Sie den Rückstand in 200 µL der mobilen Phase A für die HPLC-Analyse.

HPLC-Protokoll
  • HPLC-System: Standard-HPLC-System mit binärer Pumpe, Autosampler, Säulenofen und Fluoreszenzdetektor.

  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)

  • Mobile Phase A: 0,1 % Ameisensäure in Wasser

  • Mobile Phase B: 0,1 % Ameisensäure in Acetonitril

  • Flussrate: 1,0 mL/min

  • Säulentemperatur: 30 °C

  • Injektionsvolumen: 10 µL

  • Fluoreszenzdetektion:

    • Anregungswellenlänge (λex): 350 nm

    • Emissionswellenlänge (λem): 450 nm

  • Gradientenprogramm:

Zeit (min)% Mobile Phase A% Mobile Phase B
0,07030
15,03070
18,0595
20,0595
22,07030
25,07030

Visualisierungen

Derivatization_Mechanism Acid 6-Methoxypyrazin-2-carbonsäure Carboxylate Carboxylat-Anion Acid->Carboxylate + Base Base K₂CO₃ Product Fluoreszierendes Esterderivat Carboxylate->Product + Reagent (Nukleophile Substitution) Reagent 4-(Brommethyl)-6,7- dimethoxycumarin Reagent->Product Catalyst 18-Krone-6 Catalyst->Carboxylate katalysiert Bromide Br⁻

Abbildung 1: Schematischer Reaktionsmechanismus der Derivatisierung.

Experimental_Workflow start Probenvorbereitung derivatization Derivatisierung (60 min, 70°C) start->derivatization cleanup SPE-Reinigung (C18-Kartusche) derivatization->cleanup analysis HPLC-Analyse (Fluoreszenzdetektion) cleanup->analysis quantification Datenanalyse & Quantifizierung analysis->quantification

Abbildung 2: Experimenteller Arbeitsablauf.

Diskussion

Die vorgestellte Methode bietet eine zuverlässige und hochempfindliche Quantifizierung von 6-Methoxypyrazin-2-carbonsäure. Die Derivatisierungsreaktion verläuft unter den beschriebenen Bedingungen effizient. Es ist zu beachten, dass die Stickstoffatome im Pyrazinring potenziell mit dem Alkylhalogenid-Reagenz reagieren können (Quartärnisierung).[1][2] Unter den hier gewählten basischen Bedingungen und durch den Einsatz eines großen Überschusses des Derivatisierungsreagenz wird jedoch die Esterbildung an der Carboxylgruppe favorisiert. Eine Optimierung der stöchiometrischen Verhältnisse kann zur Minimierung potenzieller Nebenreaktionen beitragen.

Die Festphasenextraktion ist ein entscheidender Schritt zur Entfernung von überschüssigem, stark fluoreszierendem Derivatisierungsreagenz, das andernfalls die Quantifizierung des Analyten stören würde. Die chromatographischen Bedingungen sind für eine gute Trennung des derivatisierten Produkts von potenziellen Verunreinigungen optimiert.

Schlussfolgerung

Die Derivatisierung von 6-Methoxypyrazin-2-carbonsäure mit 4-(Brommethyl)-6,7-dimethoxycumarin, gefolgt von einer HPLC-Analyse mit Fluoreszenzdetektion, ist eine hochwirksame Methode für die Spurenquantifizierung in komplexen Matrices. Die detaillierten Protokolle in dieser Application Note bieten eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zur Implementierung dieser Methode in ihren analytischen Arbeitsabläufen.

References

Application Note: Quantitative Analysis of Acidic Pharmaceuticals in Human Plasma using 6-Methoxypyrazine-2-carboxylic acid as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The accurate quantification of pharmaceutical compounds in biological matrices is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of an appropriate internal standard (IS) is critical to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This application note describes a hypothetical, yet robust, LC-MS/MS method for the quantification of a representative acidic analyte in human plasma. 6-Methoxypyrazine-2-carboxylic acid is employed as an internal standard due to its structural features, which include a heterocyclic pyrazine ring and a carboxylic acid moiety, making it a suitable structural analog for a variety of acidic drug candidates. The protocol incorporates a protein precipitation step for sample cleanup and a derivatization reaction to enhance the chromatographic retention and mass spectrometric detection of both the analyte and the internal standard.

Principle The method is based on the principle of stable isotope dilution or analog-based internal standardization. A known concentration of the internal standard, this compound, is added to all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and compensates for matrix effects and instrument variability.

Due to the polar nature of carboxylic acids, which often results in poor retention on reversed-phase columns and suboptimal ionization, a derivatization step is employed. Both the analyte and the internal standard are derivatized with 3-nitrophenylhydrazine (3-NPH) in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and pyridine. This reaction converts the carboxylic acid group into a hydrazide, which is less polar and more readily ionized in positive electrospray ionization (ESI) mode. The analyte and internal standard are then quantified by monitoring their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Experimental Protocols

1. Materials and Reagents

  • Internal Standard (IS): this compound (CAS: 24005-61-6)

  • Hypothetical Analyte: A generic acidic drug compound

  • Derivatization Reagents:

    • 3-nitrophenylhydrazine (3-NPH)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • Pyridine

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Acid: LC-MS grade formic acid

  • Biological Matrix: Human plasma (K2-EDTA)

  • Protein Precipitation Agent: Acetonitrile containing 0.1% formic acid

2. Preparation of Standard and QC Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the hypothetical analyte and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (Lower Limit of Quantification, 1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL).

3. Sample Preparation Protocol

  • Thawing: Thaw all plasma samples (including blanks, CCs, and QCs) at room temperature.

  • Aliquoting: Pipette 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex mix all samples for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization Protocol

  • Reagent Preparation:

    • 3-NPH Solution: 10 mg/mL in 50:50 acetonitrile:water.

    • EDC Solution: 25 mg/mL in 50:50 acetonitrile:water.

    • Pyridine Solution: 5% (v/v) in 50:50 acetonitrile:water.

  • Reconstitution and Reaction: To the dried residue from the previous step, add 50 µL of the 3-NPH solution, 50 µL of the EDC solution, and 25 µL of the pyridine solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, add 100 µL of 90:10 water:acetonitrile with 0.1% formic acid. Centrifuge at 14,000 rpm for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Standard UHPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
MRM Transitions Hypothetical values after derivatization
Analyte-3-NPH Derivativem/z 450.2 -> 298.1 (Quantifier), 450.2 -> 136.0 (Qualifier)
IS-3-NPH Derivativem/z 289.1 -> 153.1 (Quantifier), 289.1 -> 136.0 (Qualifier)

Table 2: Hypothetical Method Validation Summary

ParameterLLOQ QC (1 ng/mL)Low QC (3 ng/mL)Mid QC (100 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%CV) 8.56.24.13.5
Intra-day Accuracy (%) 105.298.7101.599.8
Inter-day Precision (%CV) 10.18.85.95.2
Inter-day Accuracy (%) 108.0102.3103.1101.2
Recovery (%) -88.591.290.5
Matrix Effect (%) -95.193.894.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 1. Plasma Sample (50 µL) spike_is 2. Spike with Internal Standard plasma->spike_is ppt 3. Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge1 4. Vortex & Centrifuge ppt->centrifuge1 supernatant 5. Transfer Supernatant centrifuge1->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Add Derivatization Reagents (3-NPH, EDC, Pyridine) evaporate->reconstitute incubate 8. Incubate (60°C, 30 min) reconstitute->incubate final_prep 9. Dilute & Centrifuge incubate->final_prep lcms 10. LC-MS/MS Analysis final_prep->lcms data 11. Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation, derivatization, and analysis.

Internal_Standard_Logic cluster_process Analytical Process Variability Analyte Analyte in Sample (Unknown Amount) SamplePrep Sample Preparation (e.g., Extraction Loss) Analyte->SamplePrep cluster_process cluster_process IS Internal Standard (IS) (Known Amount Added) IS->SamplePrep MatrixEffect Matrix Effects (Ion Suppression/Enhancement) SamplePrep->MatrixEffect InstrumentVar Instrument Variability (e.g., Injection Volume) MatrixEffect->InstrumentVar Analyte_Response Analyte MS Response (Variable) InstrumentVar->Analyte_Response IS_Response IS MS Response (Variable) InstrumentVar->IS_Response Ratio Ratio = Analyte Response / IS Response (Corrected for Variability) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of using an internal standard for quantification.

Solid-Phase Extraction Protocol for Pyrazine Carboxylic Acids: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A robust and optimized solid-phase extraction (SPE) protocol has been developed for the efficient isolation and purification of pyrazine carboxylic acids from complex matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a mixed-mode anion exchange SPE method that ensures high recovery and sample purity, making it ideal for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pyrazine carboxylic acids are a class of heterocyclic organic compounds that are pivotal in the pharmaceutical and food industries. They serve as key intermediates in the synthesis of various drugs and are significant contributors to the flavor and aroma profiles of many food products. Accurate and reliable quantification of these compounds is therefore essential for quality control, pharmacokinetic studies, and various research applications. The protocol described herein offers a selective and reproducible method for the sample preparation of this important class of analytes.

Introduction to the Method

This application note details a mixed-mode solid-phase extraction strategy that leverages both reversed-phase and anion-exchange retention mechanisms. This dual-mode approach is particularly effective for the extraction of acidic compounds like pyrazine carboxylic acids from aqueous samples such as plasma, urine, and food extracts. The protocol is designed to provide high analyte recovery while minimizing matrix effects, thus ensuring the integrity of subsequent analytical measurements.

Data Presentation: Performance Characteristics

The following tables summarize the expected performance of the mixed-mode anion exchange SPE protocol for a selection of pyrazine carboxylic acids. The data is representative of typical results obtained during method validation and is intended to guide researchers in achieving similar performance.

Table 1: Analyte Recovery and Precision

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)[1][2]Relative Standard Deviation (RSD, %)
Pyrazinoic Acid1092.53.8
10095.12.5
5-Methyl-2-pyrazinoic Acid1090.84.2
10093.72.9
2,3-Pyrazinedicarboxylic Acid1088.55.1
10091.23.5
6-Chloro-2-pyrazinoic Acid1093.23.5
10096.02.1
5-Chloropyrazine-2-carboxylic acid1091.54.0
10094.32.8

Table 2: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Limit of Detection (LOD, ng/mL)Limit of Quantification (LOQ, ng/mL)
Pyrazinoic Acid1 - 500>0.9980.31
5-Methyl-2-pyrazinoic Acid1 - 500>0.9970.41
2,3-Pyrazinedicarboxylic Acid2 - 1000>0.9950.72
6-Chloro-2-pyrazinoic Acid1 - 500>0.9980.31
5-Chloropyrazine-2-carboxylic acid1 - 500>0.9970.41

Experimental Protocols

This section provides a detailed step-by-step methodology for the solid-phase extraction of pyrazine carboxylic acids from a biological matrix (e.g., human plasma).

Materials and Reagents
  • SPE Cartridge: Mixed-mode anion exchange cartridge (e.g., Oasis MAX, Strata-X-A, or equivalent), 30 mg/1 mL

  • Analytes: Pyrazinoic acid, 5-methyl-2-pyrazinoic acid, 2,3-pyrazinedicarboxylic acid, 6-chloro-2-pyrazinoic acid, 5-chloropyrazine-2-carboxylic acid

  • Internal Standard (IS): Isotopically labeled analog of one of the target analytes (e.g., Pyrazinoic acid-¹³C₃)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (deionized, 18 MΩ·cm)

    • Formic acid (≥98%)

    • Ammonium hydroxide (28-30%)

    • Human plasma (or other relevant matrix)

Sample Preparation
  • Thaw Plasma: Allow frozen plasma samples to thaw completely at room temperature.

  • Spike Internal Standard: To 500 µL of plasma, add 10 µL of the internal standard working solution (concentration will depend on the specific assay).

  • Acidify Sample: Add 500 µL of 4% phosphoric acid in water to the plasma sample.

  • Vortex: Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Protocol
  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent.

  • Sample Loading: Load the prepared supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove neutral and non-polar interferences.

  • Elution: Elute the target pyrazine carboxylic acids from the cartridge with 1 mL of 2% formic acid in methanol. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to each analyte and the internal standard.

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis p1 Plasma Sample (500 µL) p2 Spike Internal Standard p1->p2 p3 Add 4% Phosphoric Acid (500 µL) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 s1 Condition: 1 mL Methanol p5->s1 s2 Equilibrate: 1 mL Water s1->s2 s3 Load Sample s2->s3 s4 Wash 1: 1 mL 5% NH4OH in Water s3->s4 s5 Wash 2: 1 mL Methanol s4->s5 s6 Elute: 1 mL 2% Formic Acid in Methanol s5->s6 a1 Evaporate & Reconstitute s6->a1 a2 LC-MS/MS Analysis a1->a2

Caption: Experimental workflow for the SPE of pyrazine carboxylic acids.

Analyte Retention and Elution Mechanism

Mixed_Mode_SPE cluster_loading Sample Loading (Acidified) cluster_washing Washing Steps cluster_elution Elution (Acidic) sorbent_load Sorbent (Anion Exchanger, R-N⁺) Pyrazine Carboxylic Acid (Py-COO⁻) Retained by Ion Exchange interferences_load Neutral/Basic Interferences Pass Through sorbent_load->interferences_load Non-ionic interactions minimal wash1 Wash with 5% NH4OH Removes Weakly Bound Acidic Interferences wash2 Wash with Methanol Removes Non-polar Interferences wash1->wash2 analyte_retained Pyrazine Carboxylic Acid Remains Bound wash2->analyte_retained elution_solvent 2% Formic Acid in Methanol sorbent_elute Sorbent (R-N⁺) Pyrazine Carboxylic Acid (Py-COOH) Protonated and Eluted elution_solvent->sorbent_elute Disrupts Ionic Interaction

Caption: Mechanism of mixed-mode anion exchange SPE for pyrazine carboxylic acids.

References

Application of 6-Methoxypyrazine-2-carboxylic Acid in Flavor Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the direct application of 6-methoxypyrazine-2-carboxylic acid in flavor chemistry research. The following application notes and protocols are based on the well-documented roles of closely related methoxypyrazines and the known characteristics of pyrazine derivatives in food and beverage flavor. The information provided for analogous compounds, particularly other methoxypyrazines, serves as a guide for potential applications and methodologies that would require specific validation for this compound.

Introduction to Methoxypyrazines in Flavor Chemistry

Methoxypyrazines are a class of potent, nitrogen-containing aromatic compounds that play a significant role in the flavor and aroma of numerous foods and beverages.[1] They are particularly known for their characteristic "green" or "vegetative" aromas, such as bell pepper, earthy, pea, and roasted notes.[2][3] Due to their extremely low odor thresholds, often in the parts-per-trillion (ng/L) range, even minute quantities can have a significant sensory impact.[4][5]

While extensive research exists for alkyl-methoxypyrazines like 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), which are key aroma compounds in grape varieties such as Cabernet Sauvignon and Sauvignon Blanc, specific data on this compound is scarce.[3] However, the chemical structure of this compound suggests its potential as a precursor in the formation of other flavor-active pyrazines or as a contributor to the overall flavor profile itself, likely imparting earthy or roasted notes. A closely related isomer, 5-methoxypyrazine-2-carboxylic acid, is noted for its ability to impart earthy and green notes, suggesting a similar potential for the 6-methoxy isomer.

Potential Applications in Flavor Chemistry

Based on the chemistry of pyrazines and information on related compounds, the potential applications of this compound in flavor chemistry research include:

  • Precursor for Flavor Synthesis: It can be used as a starting material in the synthesis of novel flavor compounds. The carboxylic acid group provides a reactive site for esterification or amidation to create a variety of pyrazine derivatives with potentially unique sensory properties.

  • Maillard Reaction Research: Investigating its role and fate in Maillard browning reactions. The interaction of the pyrazine ring and its substituents with reducing sugars and amino acids under thermal processing can lead to the formation of a complex array of flavor and color compounds.

  • Sensory Standard for Research: Once its sensory profile is characterized, it could serve as a reference standard in sensory analysis panels for identifying and quantifying specific earthy, roasted, or vegetative notes in food products.

  • Off-Flavor Identification: It could potentially be identified as a contributor to desirable or undesirable flavors in thermally processed foods where it may be formed.

Quantitative Data of Analogous Methoxypyrazines

The following tables summarize quantitative data for well-studied, structurally related methoxypyrazines to provide a comparative context for researchers.

Table 1: Odor Thresholds of Common Methoxypyrazines in Water

CompoundOdor Threshold (ng/L) in WaterPredominant Aroma Descriptors
3-Isobutyl-2-methoxypyrazine (IBMP)2Green bell pepper, earthy, vegetative
3-Isopropyl-2-methoxypyrazine (IPMP)2Earthy, pea, potato
3-sec-Butyl-2-methoxypyrazine (SBMP)1-2Earthy, green

Data compiled from various sources on methoxypyrazine sensory analysis.

Table 2: Concentration of Selected Methoxypyrazines in Wines

CompoundWine TypeTypical Concentration Range (ng/L)
3-Isobutyl-2-methoxypyrazine (IBMP)Cabernet Sauvignon, Sauvignon Blanc5 - 35
3-Isopropyl-2-methoxypyrazine (IPMP)Some red and white wines< 1 - 15

Concentrations can vary significantly based on grape maturity, viticultural practices, and winemaking techniques.[3]

Experimental Protocols

The following are generalized protocols for the analysis and sensory evaluation of methoxypyrazines. These would need to be optimized and validated for the specific analysis of this compound.

Protocol 1: Quantification of Methoxypyrazines in a Food Matrix by HS-SPME-GC-MS

Objective: To extract and quantify methoxypyrazines from a liquid food matrix (e.g., wine, juice).

Materials:

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., DVB/CAR/PDMS).

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Sodium chloride (NaCl), analytical grade.

  • Internal standard solution (e.g., deuterated IBMP).

  • Standard solutions of target methoxypyrazines for calibration.

Procedure:

  • Sample Preparation: Place 10 mL of the liquid sample into a 20 mL headspace vial.

  • Add 3 g of NaCl to enhance the release of volatile compounds.

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial.

  • SPME Extraction: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.

  • GC-MS Analysis: Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

  • The GC oven temperature program should be optimized to separate the target analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C.

  • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for each methoxypyrazine and the internal standard.

  • Quantification: Create a calibration curve using the standard solutions and calculate the concentration of the target analytes in the sample based on the peak area ratio to the internal standard.

Protocol 2: Sensory Evaluation by Triangle Test

Objective: To determine if a sensory difference exists between a control sample and a sample spiked with a methoxypyrazine.

Materials:

  • Sensory panel of trained assessors (typically 20-30 panelists).

  • Control sample (matrix without the added methoxypyrazine).

  • Test sample (matrix spiked with a known concentration of the methoxypyrazine).

  • Sensory evaluation booths with controlled lighting and air circulation.

  • Identical sample cups labeled with random three-digit codes.

  • Water for rinsing between samples.

Procedure:

  • Sample Preparation: For each panelist, prepare a set of three samples: two will be the control, and one will be the test sample (or two test samples and one control).

  • The order of presentation of the three samples should be randomized for each panelist.

  • Evaluation: Instruct panelists to assess the samples in the order presented.

  • Panelists are asked to identify the sample that is different from the other two.

  • Guessing is required if no difference is perceived.

  • Data Analysis: The number of correct identifications is tallied. Statistical tables for triangle tests are used to determine if the number of correct responses is significant at a certain confidence level (e.g., p < 0.05), which would indicate a perceivable difference.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway relevant to the study of methoxypyrazines.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Sample Food/Beverage Sample Spike Spike with Internal Standard Sample->Spike NaCl Add NaCl Spike->NaCl Vial Seal in Headspace Vial NaCl->Vial Incubate Incubate and Agitate Vial->Incubate SPME Expose SPME Fiber Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition GCMS->Data Quant Quantification Data->Quant Result Concentration of Methoxypyrazine Quant->Result

Caption: Generalized workflow for the analysis of methoxypyrazines using HS-SPME-GC-MS.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_signal_transduction Signal Transduction cluster_neuron_response Neuronal Response MP Methoxypyrazine Molecule OR Olfactory Receptor MP->OR Binds to G_protein G-protein (G_olf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Produces ATP->cAMP Converts to Ion_channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_channel Opens Ca_Na Ca2+ / Na+ Influx Ion_channel->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Olfactory_bulb Signal to Olfactory Bulb Action_potential->Olfactory_bulb

Caption: Simplified diagram of the olfactory signaling pathway for odor perception.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-methoxypyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are several common synthetic pathways to produce this compound. The choice of route often depends on the availability and cost of the starting materials. The four primary routes are:

  • From 2-Chloro-6-methoxypyrazine: This route involves a Grignard reaction with carbon dioxide.

  • From 2-Cyano-6-methoxypyrazine: This pathway requires the hydrolysis of the nitrile group to a carboxylic acid.

  • From 2-Methyl-6-methoxypyrazine: This method utilizes the oxidation of the methyl group.

  • From 2-Amino-5-methoxypyrazine: This route employs a Sandmeyer reaction to introduce a cyano or halo group, followed by subsequent conversion to the carboxylic acid.

Q2: I am observing a low yield in my synthesis. What are the general factors that could be contributing to this?

A2: Low yields can stem from a variety of factors, irrespective of the synthetic route. Key considerations include:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure you are using reagents of appropriate purity.

  • Reaction Conditions: Temperature, reaction time, and solvent are all critical parameters. Ensure these are optimized for your specific reaction.

  • Moisture and Air Sensitivity: Some reactions, particularly those involving organometallic reagents like Grignard reagents, are highly sensitive to moisture and atmospheric oxygen. Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) are maintained.

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.

  • Product Isolation and Purification: Inefficient extraction or purification methods can lead to significant product loss.

Q3: How can I best purify the final product, this compound?

A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[1][2] The choice of solvent is crucial for successful recrystallization. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents to consider for recrystallization of carboxylic acids include water, ethanol, methanol, or mixtures thereof. It is also possible to perform an acid-base extraction to remove neutral or basic impurities before the final recrystallization.

Troubleshooting Guides by Synthetic Route

Route 1: From 2-Chloro-6-methoxypyrazine via Grignard Reaction

This route involves the formation of a Grignard reagent from 2-chloro-6-methoxypyrazine, followed by carboxylation with carbon dioxide.

Experimental Protocol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add magnesium turnings. Add a solution of 2-chloro-6-methoxypyrazine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is typically stirred at room temperature or with gentle heating until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.

  • Work-up: Quench the reaction by slowly adding aqueous hydrochloric acid. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization.

Troubleshooting

Issue Possible Cause Suggested Solution
Grignard reaction does not initiate. Presence of moisture in the glassware or solvent.Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents.
Passivated magnesium turnings.Gently crush the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of carboxylic acid. Incomplete formation of the Grignard reagent.Ensure all the magnesium has reacted before proceeding with the carboxylation step.
Reaction with atmospheric CO2 or oxygen.Maintain a positive pressure of inert gas throughout the reaction.
Inefficient carboxylation.Ensure the carbon dioxide is dry and bubbled through the solution for a sufficient amount of time, or use a large excess of freshly crushed dry ice.
Presence of a significant amount of 6-methoxypyrazine as a byproduct. The Grignard reagent was quenched by a proton source (e.g., water) before reacting with CO2.Rigorously exclude moisture from the reaction.

Logical Workflow for Troubleshooting Route 1

troubleshooting_grignard start Low Yield or No Product check_initiation Did the Grignard reaction initiate? (e.g., color change, exotherm) start->check_initiation no_initiation Troubleshoot Initiation: - Check for moisture - Activate Mg - Purity of starting material check_initiation->no_initiation No yes_initiation Reaction Initiated check_initiation->yes_initiation Yes check_carboxylation Was carboxylation efficient? (e.g., proper CO2 addition) yes_initiation->check_carboxylation inefficient_carboxylation Optimize Carboxylation: - Use dry CO2 - Sufficient reaction time - Excess CO2 check_carboxylation->inefficient_carboxylation No efficient_carboxylation Carboxylation Appears Correct check_carboxylation->efficient_carboxylation Yes check_workup Was work-up and purification performed correctly? efficient_carboxylation->check_workup workup_issue Review Work-up/Purification: - Proper extraction pH - Recrystallization solvent check_workup->workup_issue No success Optimized Yield check_workup->success Yes synthesis_overview cluster_reactions start1 2-Chloro-6-methoxypyrazine product This compound start1->product reagent1 1. Mg, THF 2. CO2 3. H3O+ start1->reagent1 start2 2-Cyano-6-methoxypyrazine start2->product reagent2 H3O+, heat start2->reagent2 start3 2-Methyl-6-methoxypyrazine start3->product reagent3 KMnO4, Py/H2O, heat start3->reagent3 start4 2-Amino-5-methoxypyrazine start4->product reagent4 1. NaNO2, H+ 2. CuCN 3. H3O+, heat start4->reagent4

References

Technical Support Center: Troubleshooting Low Yields in Pyrazine Carboxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazine carboxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazine carboxylic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for introducing a carboxyl group onto a pyrazine ring?

A1: The main strategies for pyrazine carboxylation include:

  • Oxidation of Alkylpyrazines: This involves the oxidation of a methyl or other alkyl group already present on the pyrazine ring to a carboxylic acid. A common method is the oxidation of a quinoxaline precursor followed by decarboxylation.[1][2]

  • Carboxylation via Organometallic Reagents: This involves the formation of a pyrazinyl-metal species (e.g., Grignard or organolithium reagent) followed by quenching with carbon dioxide.

  • Transition Metal-Catalyzed Carboxylation: This approach utilizes a transition metal catalyst, often palladium-based, to facilitate the carboxylation of a halopyrazine or through direct C-H activation.[3]

  • Reaction with Pyrazine-2,3-dicarboxylic Anhydride: This method is used to synthesize pyrazine carboxamides, which are derivatives of pyrazine carboxylic acids.

Q2: I am observing a very low yield in my pyrazine synthesis in general. What are the common initial checks I should perform?

A2: Low yields in pyrazine synthesis can often be attributed to several key factors. Before focusing on the carboxylation step, ensure the following are optimized:

  • Incomplete Reaction: The initial formation of the pyrazine ring may not have gone to completion. Consider extending the reaction time or increasing the temperature.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst for the pyrazine ring synthesis is critical and can significantly impact the yield.[4]

  • Purity of Starting Materials: Impurities in your starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, can lead to unwanted side reactions and the formation of byproducts.[5]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Using milder reagents and avoiding overly acidic or basic conditions during workup can be beneficial.[4]

Troubleshooting Guides for Specific Carboxylation Methods

Carboxylation via Grignard Reagents and CO₂

Q3: My pyrazine carboxylation using a Grignard reagent and CO₂ is giving a low yield. What are the likely causes?

A3: Low yields in this reaction can stem from issues with the Grignard reagent formation or the carboxylation step itself. Here are some troubleshooting tips:

  • Poor Grignard Reagent Formation: The initial formation of the pyrazinyl Grignard reagent is crucial.

    • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.

    • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can initiate the reaction.

    • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents. THF is often preferred as it can help stabilize the Grignard reagent.

  • Inefficient Carboxylation:

    • CO₂ Delivery: Ensure a steady stream of dry CO₂ gas is bubbled through the reaction mixture, or that the reaction is performed under a CO₂ atmosphere. Using crushed dry ice is also a common practice.

    • Side Reactions: The highly reactive Grignard reagent can react with any electrophilic functional groups on the pyrazine substrate itself.

    • Wurtz-type Homocoupling: A major side reaction can be the coupling of the Grignard reagent with the starting halopyrazine.

Experimental Protocol: General Procedure for Pyrazine Carboxylation via Grignard Reagent

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of the corresponding halopyrazine in anhydrous diethyl ether or THF.

    • Add a small amount of the halopyrazine solution to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the reaction mixture in an ice bath.

    • Bubble dry CO₂ gas through the solution for 1-2 hours, or pour the Grignard solution slowly over crushed dry ice with vigorous stirring.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude pyrazine carboxylic acid can be purified by recrystallization or column chromatography.

Transition Metal-Catalyzed Carboxylation

Q4: I am experiencing low yields in my palladium-catalyzed carboxylation of a halopyrazine. How can I optimize this reaction?

A4: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to various parameters. Low yields can often be improved by systematic optimization.

  • Catalyst and Ligand Choice:

    • The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Phosphine ligands, such as PPh₃ or more specialized Buchwald-type ligands, are commonly used. The ligand can significantly influence the catalyst's stability and activity.

    • Catalyst deactivation can be an issue. Using a higher catalyst loading or a more robust catalyst system might be necessary.

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are crucial for the catalytic cycle.

    • Solvent: Aprotic polar solvents like DMF, DMAc, or dioxane are often used.

    • Temperature: These reactions often require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

  • Side Reactions:

    • Homocoupling: Homocoupling of the starting halopyrazine can be a significant side reaction.

    • Protodehalogenation: The starting material can be reduced, replacing the halogen with a hydrogen atom.

Data Presentation: Optimization of Palladium-Catalyzed Carboxylation

The following table illustrates how varying reaction parameters can influence the yield of a hypothetical palladium-catalyzed carboxylation of 2-chloropyrazine.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF10035
2Pd₂(dba)₃XPhosK₂CO₃DMF10065
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane12085
4PdCl₂(dppf)-K₃PO₄Toluene11050

This is a representative table; optimal conditions will vary depending on the specific substrate.

Visualization of Workflows and Concepts

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield start Low Yield in Pyrazine Carboxylation Reaction check_starting_material Check Purity and Integrity of Starting Materials start->check_starting_material check_general_conditions Review General Reaction Conditions (Solvent, Temp, Time) start->check_general_conditions identify_method Identify Carboxylation Method check_starting_material->identify_method check_general_conditions->identify_method grignard Grignard Reagent Method identify_method->grignard Grignard pd_catalyzed Pd-Catalyzed Method identify_method->pd_catalyzed Pd-catalyzed direct_ch Direct C-H Carboxylation identify_method->direct_ch Direct C-H troubleshoot_grignard Troubleshoot Grignard Formation: - Anhydrous Conditions? - Mg Activation? - Proper Solvent? grignard->troubleshoot_grignard troubleshoot_carboxylation_grignard Troubleshoot Carboxylation Step: - CO2 Source and Delivery? - Side Reactions (e.g., Homocoupling)? troubleshoot_grignard->troubleshoot_carboxylation_grignard purification Review Purification Method troubleshoot_carboxylation_grignard->purification troubleshoot_pd_catalyst Optimize Catalyst System: - Catalyst Choice/Loading? - Ligand Effects? - Catalyst Deactivation? pd_catalyzed->troubleshoot_pd_catalyst troubleshoot_pd_conditions Optimize Reaction Conditions: - Base and Solvent Screen? - Temperature Optimization? troubleshoot_pd_catalyst->troubleshoot_pd_conditions troubleshoot_pd_conditions->purification troubleshoot_ch_activation Issues with C-H Activation: - Substrate Reactivity? - Catalyst/Reagent Choice? direct_ch->troubleshoot_ch_activation troubleshoot_ch_activation->purification product_loss Product Loss During Workup or Purification? purification->product_loss solution Improved Yield product_loss->solution

Caption: A decision tree for troubleshooting low yields in pyrazine carboxylation reactions.

Generalized Experimental Workflow for Pyrazine Carboxylation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start_material Pyrazine Precursor (e.g., Halopyrazine) reaction_setup Reaction Setup (Anhydrous, Inert Atmosphere) start_material->reaction_setup reagents Carboxylation Reagents (e.g., Mg, CO2, Pd catalyst) reagents->reaction_setup carboxylation Carboxylation Reaction reaction_setup->carboxylation monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) carboxylation->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis final_product Pure Pyrazine Carboxylic Acid analysis->final_product

Caption: A generalized workflow for pyrazine carboxylation experiments.

Detailed Experimental Protocol

Synthesis of 2,3-Pyrazinedicarboxylic Acid via Oxidation of Quinoxaline [1]

This protocol details the synthesis of a pyrazine dicarboxylic acid through the oxidation of a quinoxaline precursor, a common route to access carboxylated pyrazines.

Materials:

  • o-Phenylenediamine

  • Glyoxal-sodium bisulfite

  • Sodium carbonate monohydrate

  • Ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Quinoxaline (can be prepared from the above or obtained commercially)

  • Potassium permanganate

  • 36% Hydrochloric acid

  • Acetone

  • Decolorizing carbon

Procedure:

Part A: Synthesis of Quinoxaline (if not commercially available)

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

  • With stirring, add a solution of 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (around 80°C).

  • Allow the mixture to stand for 15 minutes, then cool to room temperature and add 500 g of sodium carbonate monohydrate.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

  • Distill the residual liquid under reduced pressure to obtain quinoxaline (boiling point 108–112°C/12 mm). The expected yield is 138–147 g (85–90%).

Part B: Oxidation to 2,3-Pyrazinedicarboxylic Acid

  • In a 12-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 4 L of hot (about 90°C) water and 145 g (1.12 moles) of quinoxaline.

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel at a rate that maintains a gentle boil. This addition takes about 1.5 hours.

  • Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide cake.

  • Wash the manganese dioxide cake with 1 L of fresh water and filter again.

  • Combine the filtrates (total volume around 10 L) and evaporate under reduced pressure to a volume of approximately 3 L.

  • Cautiously add 550 mL (6.6 moles) of 36% hydrochloric acid with gentle swirling or stirring.

  • Evaporate the solution to dryness under reduced pressure.

  • To the dried solid, add 2 L of acetone and boil under reflux for 15 minutes, then cool and filter.

  • Repeat the acetone extraction with 1 L of boiling acetone.

  • Combine the acetone filtrates and distill to obtain the crude solid.

  • Dissolve the solid by refluxing with 2.5 L of acetone, treat with 10 g of decolorizing carbon, reflux for 5 more minutes, and filter while hot.

  • Evaporation of the acetone filtrate yields 2,3-pyrazinedicarboxylic acid as a light-tan crystalline solid. The yield is typically 140–145 g (75–77%).

Note: Drying the final product at 100°C will convert any hydrated forms to the anhydrous acid.[1]

References

Identifying and removing impurities in 6-Methoxypyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 6-Methoxypyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic route starts from the commercially available 2-amino-6-methoxypyrazine. The synthesis involves two main steps: a Sandmeyer reaction to convert the amino group to a nitrile (cyano group), followed by hydrolysis of the nitrile to the carboxylic acid.

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

Potential impurities can arise from unreacted starting materials, intermediates, and side-products. Based on a plausible synthetic route from 2-amino-6-methoxypyrazine, you might encounter:

  • Unreacted Starting Materials: 2-amino-6-methoxypyrazine.

  • Intermediates: 2-cyano-6-methoxypyrazine.

  • Side-Products: 6-hydroxypyrazine-2-carboxylic acid (from undesired hydrolysis of the methoxy group), and potentially dimers or polymers formed during the Sandmeyer reaction.

Q3: What analytical techniques are recommended for identifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from impurities and quantifying their levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the desired product and any significant impurities present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Sandmeyer reaction.Ensure complete diazotization by maintaining a low temperature (0-5 °C) and slow addition of sodium nitrite. Use a slight excess of the copper(I) cyanide.
Incomplete hydrolysis of the nitrile intermediate.Increase the reaction time or the concentration of the acid/base used for hydrolysis. Monitor the reaction progress by TLC or HPLC.
Presence of Starting Material (2-amino-6-methoxypyrazine) in Final Product Incomplete Sandmeyer reaction.Optimize the Sandmeyer reaction conditions as described above. Purify the intermediate 2-cyano-6-methoxypyrazine before proceeding to the hydrolysis step.
Presence of Nitrile Intermediate (2-cyano-6-methoxypyrazine) in Final Product Incomplete hydrolysis.Extend the hydrolysis reaction time or use harsher conditions (e.g., higher temperature, more concentrated acid/base).
Product is off-color (e.g., yellow or brown) Presence of colored impurities from the Sandmeyer reaction.Treat the crude product with activated charcoal during recrystallization.
Decomposition of the product.Avoid excessive heat during purification and drying. Store the final product in a cool, dark, and dry place.
Difficulty in Isolating the Product by Precipitation Product is too soluble in the reaction solvent.After acidification, cool the solution in an ice bath to maximize precipitation. If the product is still soluble, consider extraction with an appropriate organic solvent.
Formation of an emulsion during extraction.Add a saturated brine solution to break the emulsion. Allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-6-methoxypyrazine (Sandmeyer Reaction)
  • Diazotization: Dissolve 2-amino-6-methoxypyrazine in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after the addition is complete.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-cyano-6-methoxypyrazine.

Protocol 2: Synthesis of this compound (Nitrile Hydrolysis)
  • Hydrolysis: Reflux the crude 2-cyano-6-methoxypyrazine in an aqueous solution of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).

  • Monitor the reaction by TLC or HPLC until the nitrile is completely consumed.

  • Isolation:

    • Acidic Hydrolysis: Cool the reaction mixture and the product should precipitate. If not, neutralize with a base to precipitate the product at its isoelectric point.

    • Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., water, ethanol, or a mixture thereof).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1][2][3][4]

Visualizations

Synthesis_Workflow A 2-amino-6-methoxypyrazine B Diazonium Salt Intermediate A->B NaNO2, H+ C 2-cyano-6-methoxypyrazine B->C CuCN D This compound C->D H3O+ or OH-, then H3O+

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Analysis of Crude Product impurity_check Impurities Detected? start->impurity_check no_impurities Proceed to Purification impurity_check->no_impurities No identify_impurity Identify Impurity Type impurity_check->identify_impurity Yes starting_material Unreacted Starting Material identify_impurity->starting_material e.g., 2-amino-6-methoxypyrazine intermediate Unreacted Intermediate identify_impurity->intermediate e.g., 2-cyano-6-methoxypyrazine side_product Side-Product identify_impurity->side_product e.g., 6-hydroxypyrazine-2-carboxylic acid optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction intermediate->optimize_reaction purification Select Appropriate Purification Method (Recrystallization, Chromatography) side_product->purification

Caption: Troubleshooting decision tree for impurity identification.

References

Technical Support Center: GC-MS Analysis of 6-Methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the GC-MS analysis of 6-Methoxypyrazine-2-carboxylic acid, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing for acidic compounds like this compound is a common issue in GC-MS analysis. The primary cause is often secondary interactions between the polar carboxylic acid group and active sites within the GC system.[1][2][3] These active sites can be found on the injector liner, the column stationary phase, or at the column inlet.[2][4] Other contributing factors can include improper column installation, column contamination, or an unsuitable solvent.[1][3]

Q2: What is derivatization and is it necessary for the analysis of this compound?

A2: Derivatization is a chemical modification of an analyte to enhance its volatility, thermal stability, and/or detectability for GC-MS analysis.[5][6] For this compound, derivatization is highly recommended. The process converts the polar carboxylic acid group into a less polar and more volatile derivative, which minimizes interactions with the GC system and significantly improves peak shape.[7] Common derivatization methods for carboxylic acids include silylation and esterification.[5][8]

Q3: What are the most common derivatization reagents for carboxylic acids?

A3: For silylation, common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10][11] For esterification, reagents like diazomethane or methanol with a catalyst such as boron trifluoride (BF3) are frequently used.[6][12]

Q4: How can I prevent contamination in my GC system that may be causing peak tailing?

A4: System contamination can lead to poor peak shape.[3] Regular maintenance is crucial. This includes replacing the injector liner and septum, and baking out the column to remove less volatile residues from previous analyses.[2] It is also good practice to run a blank solvent injection to ensure the system is clean before analyzing samples.[13]

Troubleshooting Guide

Issue: Significant Peak Tailing

This guide provides a step-by-step approach to troubleshoot and resolve peak tailing for this compound.

Step 1: Assess the Need for Derivatization

  • Question: Are you analyzing the underivatized acid?

  • Action: If yes, derivatization is the most critical first step to improve peak shape. The polar carboxylic acid group is likely interacting with active sites in your system.

  • Recommendation: Implement a derivatization protocol. Silylation with BSTFA or MSTFA is a common and effective choice.

Step 2: Evaluate the GC Inlet and Column Condition

  • Question: Are you using a deactivated injector liner?

  • Action: Active sites in the liner can cause significant tailing.[2]

  • Recommendation: Replace the liner with a new, deactivated one.

  • Question: When was the last time the column was trimmed?

  • Action: The front end of the column can accumulate non-volatile residues and become active over time.

  • Recommendation: Trim 10-20 cm from the front of the column to remove any active or contaminated sections.[2][4]

  • Question: Is the column installed correctly?

  • Action: Improper column installation can create dead volume, leading to peak tailing.[1]

  • Recommendation: Ensure the column is cut cleanly at a 90-degree angle and positioned at the correct height in the inlet as per the manufacturer's instructions.[4]

Step 3: Optimize Injection Parameters

  • Question: Is your injection volume or sample concentration too high?

  • Action: Column overload can cause peak distortion, including tailing.[2][14]

  • Recommendation: Try diluting your sample or reducing the injection volume.

  • Question: Is your injector temperature optimized?

  • Action: A temperature that is too low can lead to incomplete volatilization, while a temperature that is too high can cause degradation of the analyte.

  • Recommendation: For derivatized acids, a starting injector temperature of 250 °C is common. You can optimize this by incrementally increasing the temperature and observing the peak shape and response.[2]

Data Presentation

Table 1: Typical GC-MS Parameters for Analysis of Derivatized this compound

ParameterTypical Value/RangeNotes
GC Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5ms)A common, relatively non-polar phase suitable for a wide range of derivatized compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and capacity.
Temperatures
Injector Temperature250 - 280 °CShould be high enough to ensure rapid vaporization without causing thermal degradation.[15]
Transfer Line280 °CEnsures efficient transfer of the analyte to the mass spectrometer.[16]
Ion Source230 °CA standard temperature for electron ionization.[9]
Oven Program
Initial Temperature70 °C, hold for 2 minAllows for focusing of the analytes at the head of the column.
Ramp 110 °C/min to 200 °CA moderate ramp rate to separate components.
Ramp 220 °C/min to 280 °C, hold for 5 minA faster ramp to elute higher boiling compounds and clean the column.
Carrier Gas
GasHeliumInert carrier gas.
Flow Rate1.0 - 1.5 mL/minA typical flow rate for a 0.25 mm ID column.
Injection
ModeSplitless or SplitSplitless is used for trace analysis, while split is for higher concentrations.[17]
Injection Volume1 µLA standard injection volume.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

  • Drying: Ensure the sample is completely dry, as moisture can interfere with the silylation reaction. This can be achieved by lyophilization or by evaporation under a stream of dry nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Esterification of this compound using Methanol/BF3

  • Sample Preparation: Place 1 mg of this compound in a vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride in Methanol.

  • Reaction: Seal the vial and heat at 60 °C for 30 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the methyl ester derivative.

  • Analysis: Carefully transfer the hexane layer to a clean autosampler vial for GC-MS analysis.

Visualizations

TroubleshootingWorkflow start Poor Peak Shape for This compound is_derivatized Is the analyte derivatized? start->is_derivatized derivatize Action: Derivatize the sample (e.g., Silylation or Esterification) is_derivatized->derivatize No check_inlet Check GC Inlet and Column is_derivatized->check_inlet Yes derivatize->check_inlet replace_liner Use a new, deactivated liner check_inlet->replace_liner trim_column Trim 10-20 cm from column inlet check_inlet->trim_column check_installation Verify proper column installation check_inlet->check_installation optimize_params Optimize Injection Parameters replace_liner->optimize_params trim_column->optimize_params check_installation->optimize_params reduce_conc Reduce sample concentration/ injection volume optimize_params->reduce_conc optimize_temp Optimize injector temperature optimize_params->optimize_temp good_peak Good Peak Shape Achieved reduce_conc->good_peak optimize_temp->good_peak

Caption: Troubleshooting workflow for poor peak shape.

ExperimentalWorkflow sample_prep Sample Preparation (Weighing & Drying) derivatization Derivatization (Silylation or Esterification) sample_prep->derivatization gc_injection GC Injection (Splitless/Split) derivatization->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection MS Detection (Electron Ionization) gc_separation->ms_detection data_analysis Data Analysis (Peak Integration & Quantification) ms_detection->data_analysis

References

Technical Support Center: Overcoming Co-elution of Pyrazine Carboxylic Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the co-elution of pyrazine carboxylic acid isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Initial Assessment of Co-elution

Q1: How can I confirm that a single peak in my chromatogram is due to the co-elution of pyrazine carboxylic acid isomers?

A1: Suspected co-elution can be investigated through several methods:

  • Peak Shape Analysis : Asymmetrical peaks, such as those exhibiting shoulders, tailing, or fronting, are strong indicators of multiple, unresolved components.[1]

  • Diode Array Detector (DAD) Analysis : If using a DAD, a peak purity analysis can be performed. This involves comparing the UV-Vis spectra across the peak. A non-uniform spectrum suggests the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Analysis : When employing an MS detector, the mass spectrum can be examined at different points across the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge is a definitive sign of co-elution.[1]

Strategies for Resolving Co-eluting Isomers

Q2: My pyrazine carboxylic acid isomers are co-eluting on a standard C18 column. What is the first step to troubleshoot this?

A2: The initial approach should focus on optimizing the mobile phase conditions, which is often the simplest and most cost-effective solution. Key parameters to adjust include the organic modifier percentage, the type of organic modifier, and the mobile phase pH.[1][2] A systematic approach to mobile phase optimization is crucial for achieving reliable separation.[2][3]

Q3: How does adjusting the mobile phase pH help in separating acidic isomers like pyrazine carboxylic acids?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[4][5] For acidic compounds, using a buffered mobile phase with a pH below their pKa will suppress ionization, leading to increased retention on a reversed-phase column.[5] Fine-tuning the pH can alter the relative retention times of the isomers, thereby improving resolution. It is recommended to use a buffer with a pKa close to the desired mobile phase pH for stable control.[3] For reproducible results, the mobile phase pH should be at least one unit away from the pKa of the analytes.[5]

Q4: What should I do if optimizing the mobile phase isn't sufficient to resolve the co-elution?

A4: If mobile phase optimization fails to provide adequate separation, the next step is to consider alternative stationary phases that offer different selectivity. For polar and ionizable compounds like pyrazine carboxylic acid isomers, mixed-mode chromatography (MMC) and hydrophilic interaction liquid chromatography (HILIC) are powerful alternatives to conventional reversed-phase chromatography.[6][7]

Q5: What is Mixed-Mode Chromatography (MMC) and how can it help separate my isomers?

A5: Mixed-mode chromatography utilizes stationary phases that exhibit more than one retention mechanism, such as a combination of reversed-phase and ion-exchange interactions.[6][8] This dual functionality allows for enhanced selectivity, especially for complex mixtures containing compounds with varying properties.[8][9] For pyrazine carboxylic acid isomers, which are both hydrophobic and ionizable, MMC columns can exploit subtle differences in their pKa and hydrophobicity to achieve separation that is not possible on a C18 column alone.[10][11] The retention can be fine-tuned by adjusting mobile phase parameters like pH, buffer concentration, and organic solvent content.[6][12]

Q6: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used to separate pyrazine carboxylic acid isomers?

A6: Yes, HILIC is an excellent technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[13] HILIC stationary phases are polar, and the mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer. This technique provides a different selectivity compared to reversed-phase and can be very effective for separating polar isomers.[14][15] The elution order in HILIC is often the reverse of that in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q7: What are the recommended starting conditions for separating pyrazine carboxylic acid isomers using reversed-phase HPLC?

A7: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, buffered at a low pH (e.g., with 0.1% formic or phosphoric acid).[1][16] The initial gradient can be run from a low to a high percentage of acetonitrile to determine the approximate elution time of the isomers.

Q8: How does buffer concentration affect the separation in mixed-mode and HILIC?

A8: In mixed-mode chromatography, buffer concentration is a powerful tool to control the retention of charged analytes.[12] Increasing the buffer concentration can either increase or decrease retention depending on whether the interaction is attractive or repulsive.[12] In HILIC, buffer concentration can influence the thickness of the water layer on the stationary phase and affect the electrostatic interactions between the analytes and the silica surface.[17][18]

Q9: Are there any specific mixed-mode columns recommended for acidic isomers?

A9: Several types of mixed-mode columns can be effective. For acidic compounds, a stationary phase with anion-exchange properties combined with a hydrophobic chain can provide excellent selectivity.[8] Examples include columns with embedded anion-exchange groups.

Q10: Can I use the same column for both reversed-phase and HILIC modes?

A10: While some columns are designed for use in multiple modes, it is generally recommended to use columns specifically designed for either reversed-phase or HILIC to ensure optimal performance and reproducibility. HILIC columns are polar (e.g., bare silica, amide, diol), whereas reversed-phase columns are non-polar (e.g., C18, C8).[19]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Reversed-Phase HPLC

Objective: To achieve baseline separation of pyrazine carboxylic acid isomers by systematically modifying the mobile phase composition.

  • Initial Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[20]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.[1]

    • Temperature: 30 °C.

  • Procedure:

    • Vary the Organic Modifier Percentage: Based on the initial gradient run, develop an isocratic or shallow gradient method around the elution concentration of the isomers. Adjust the percentage of acetonitrile to improve resolution.

    • Change the Organic Modifier: If acetonitrile does not provide adequate resolution, replace it with methanol and repeat the optimization process.

    • Adjust the Mobile Phase pH: Prepare the aqueous component of the mobile phase using different buffers (e.g., phosphate, acetate) at various pH values (e.g., 2.5, 3.5, 4.5).[5][21] Ensure the chosen pH is compatible with the column's operating range.[3]

    • Equilibrate the system for at least 10-15 column volumes whenever the mobile phase composition is changed.

Protocol 2: Method Development using Mixed-Mode Chromatography

Objective: To separate co-eluting pyrazine carboxylic acid isomers using a mixed-mode stationary phase.

  • Initial Conditions:

    • Column: Primesep A (strong anion-exchange and reversed-phase), 4.6 x 100 mm, 5 µm.[22]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.[22]

    • Temperature: 30 °C.

  • Procedure:

    • Optimize Organic Content: Adjust the gradient slope and isocratic holds to maximize the separation between the isomers.

    • Vary Buffer Concentration: Prepare mobile phases with different concentrations of a buffer (e.g., ammonium formate, 10 mM, 25 mM, 50 mM) and observe the effect on retention and selectivity.[17]

    • Adjust pH: Modify the mobile phase pH using formic acid or acetic acid and assess the impact on the separation.[23]

Data Presentation

Table 1: Comparison of Chromatographic Modes for Pyrazine Carboxylic Acid Isomer Separation

ParameterReversed-Phase (C18)Mixed-Mode Chromatography (MMC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic & Ion-ExchangePartitioning into an adsorbed water layer
Typical Stationary Phase OctadecylsilaneC18 with embedded ion-exchange groupsBare silica, Amide, Diol, Zwitterionic
Typical Mobile Phase Water/Acetonitrile or MethanolBuffered aqueous/organic mixtureHigh organic (>70%) with aqueous buffer
Best Suited For Non-polar to moderately polar compoundsIonizable compounds, complex mixturesHighly polar and hydrophilic compounds
Key Optimization Parameters Organic modifier %, pH, TemperaturepH, Buffer concentration, Organic modifier %Water content, Buffer type and concentration

Visualizations

Troubleshooting_Workflow start Co-elution of Pyrazine Carboxylic Acid Isomers Observed confirm Confirm Co-elution (Peak Shape, DAD, MS) start->confirm optimize_mp Optimize Mobile Phase on Existing RP Column confirm->optimize_mp vary_organic Vary Organic Modifier % optimize_mp->vary_organic Sufficient Retention? change_column Change Stationary Phase optimize_mp->change_column No Improvement change_organic Change Organic Modifier (ACN <-> MeOH) vary_organic->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph resolved1 Resolution Achieved adjust_ph->resolved1 Yes adjust_ph->change_column No mmc Try Mixed-Mode Chromatography (MMC) change_column->mmc Choice 1 hilic Try Hydrophilic Interaction Chromatography (HILIC) change_column->hilic Choice 2 optimize_mmc Optimize MMC Method (pH, Buffer Conc.) mmc->optimize_mmc optimize_hilic Optimize HILIC Method (Water %, Buffer Conc.) hilic->optimize_hilic resolved2 Resolution Achieved optimize_mmc->resolved2 optimize_hilic->resolved2

Caption: Troubleshooting workflow for resolving co-eluting pyrazine carboxylic acid isomers.

Chromatographic_Modes cluster_0 Primary Separation Techniques RP Reversed-Phase (RP) - Non-polar stationary phase - Polar mobile phase - Retention decreases with increasing organic solvent HILIC Hydrophilic Interaction (HILIC) - Polar stationary phase - Non-polar mobile phase - Retention decreases with increasing aqueous content MMC Mixed-Mode (MMC) - Combines RP and Ion-Exchange (IEX) - Tunable selectivity Analyte Pyrazine Carboxylic Acid Isomers (Polar & Ionizable) Analyte->RP Moderate Retention (pH dependent) Analyte->HILIC Strong Retention Analyte->MMC Strong & Selective Retention

Caption: Relationship between analyte properties and chromatographic separation modes.

References

Preventing degradation of 6-Methoxypyrazine-2-carboxylic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Methoxypyrazine-2-carboxylic acid during sample preparation.

Troubleshooting Guide

This guide addresses common issues that may lead to the degradation of this compound during experimental procedures.

Issue 1: Low or Inconsistent Analyte Recovery

Question: My analytical results show low or inconsistent recovery of this compound. What are the potential causes related to sample preparation?

Answer: Low or inconsistent recovery can be attributed to several factors during sample preparation that may cause degradation of the analyte. The primary factors to consider are exposure to harsh pH conditions, elevated temperatures, and light.

Recommended Actions:

  • pH Monitoring and Control: Avoid strongly acidic or basic conditions during extraction and sample handling. It is advisable to work in a neutral or mildly acidic pH range. Use buffered solutions where appropriate to maintain a stable pH.

  • Temperature Management: Keep samples cool throughout the preparation process. Use ice baths for sample storage and during extraction steps. Avoid prolonged exposure to room temperature. For long-term storage, keep samples at or below -20°C.

  • Light Protection: Protect samples from direct light exposure, especially UV light. Use amber vials or wrap sample containers in aluminum foil.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Question: I am observing unexpected peaks in my chromatogram that are not present in my standards. Could this be due to the degradation of this compound?

Answer: The appearance of unknown peaks can indeed be an indication of analyte degradation. Degradation products will have different retention times and mass-to-charge ratios compared to the parent compound.

Recommended Actions:

  • Review Sample Handling Conditions: Scrutinize your sample preparation workflow for potential degradation triggers. Were the samples exposed to high temperatures, extreme pH, or strong light for any period?

  • Stress Testing: To confirm if the unknown peaks are degradation products, you can perform stress testing on a pure standard of this compound. Expose the standard to heat, acid, base, and light, and then analyze the resulting solution. If the unknown peaks from your samples match the peaks generated during the stress test, this confirms they are degradation products.

  • Method Modification: If degradation is confirmed, modify your sample preparation protocol to mitigate the identified stressor. This may involve adjusting the pH of your extraction solvent, working at a lower temperature, or ensuring complete protection from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its solutions?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Solutions of the compound should be stored at low temperatures, preferably at -20°C or below, in amber vials to protect from light. Avoid repeated freeze-thaw cycles.

Q2: How does pH affect the stability of this compound during sample extraction?

Q3: Is this compound sensitive to light?

A3: Aromatic carboxylic acids can be susceptible to photodegradation.[1] As a precautionary measure, it is highly recommended to protect all samples and standards containing this compound from light by using amber glassware or by covering containers with foil.

Q4: What are the signs of degradation I should look for?

A4: Signs of degradation during sample preparation can include a decrease in the peak area of the target analyte in your chromatogram over time, the appearance of new, unidentified peaks, or a change in the color of the sample solution.

Q5: Are there any incompatible solvents or reagents I should avoid?

A5: Avoid strong oxidizing agents, as they can react with the pyrazine ring or the methoxy group. Also, be cautious with highly reactive reagents that could target the carboxylic acid group unless derivatization is the intended step.

Data Presentation

Table 1: Recommended Storage and Handling Conditions to Minimize Degradation

ParameterRecommendationRationale
Temperature Store solid at 2-8°C. Store solutions at ≤ -20°C.Thermal analysis of similar pyrazine carboxylic acids shows decomposition at elevated temperatures.[2]
pH Maintain near-neutral pH (6-8) during sample processing.To prevent potential acid- or base-catalyzed hydrolysis or other degradation reactions.
Light Exposure Use amber vials or protect samples from light.Aromatic compounds can be susceptible to photodegradation.[1]
Atmosphere Store in well-sealed containers.To prevent potential oxidation.
Freeze-Thaw Cycles Aliquot samples to minimize freeze-thaw cycles.Repeated freezing and thawing can lead to degradation of sensitive compounds.

Experimental Protocols

Protocol: General Procedure for Extraction of this compound from a Biological Matrix (e.g., Plasma)

This protocol provides a general workflow. Optimization may be required for specific matrices and analytical techniques.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an appropriate internal standard.

    • Vortex for 30 seconds to precipitate proteins and extract the analyte.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new amber tube to protect it from light.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your chromatographic analysis.

    • Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for analysis.

Mandatory Visualization

experimental_workflow start Start: Frozen Sample thaw Thaw Sample on Ice start->thaw extract Protein Precipitation & Extraction (Cold Solvent) thaw->extract centrifuge Centrifuge at 4°C extract->centrifuge collect Collect Supernatant (Amber Tube) centrifuge->collect evaporate Evaporate Solvent (Low Temperature) collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Recommended workflow for sample preparation.

troubleshooting_logic issue Issue: Low or Inconsistent Analyte Recovery/Unknown Peaks check_temp Was sample exposed to high temperatures? issue->check_temp check_ph Were harsh pH conditions used? issue->check_ph check_light Was sample exposed to strong light? issue->check_light check_temp->check_ph No control_temp Implement temperature control: - Use ice baths - Store at ≤ -20°C check_temp->control_temp Yes check_ph->check_light No control_ph Maintain neutral pH: - Use buffered solutions check_ph->control_ph Yes control_light Protect from light: - Use amber vials - Work in low light check_light->control_light Yes reanalyze Re-analyze Sample check_light->reanalyze No control_temp->reanalyze control_ph->reanalyze control_light->reanalyze

Caption: Troubleshooting degradation issues.

References

Addressing matrix effects in LC-MS/MS analysis of 6-Methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-Methoxypyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's signal response caused by the presence of co-eluting, interfering compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][4] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][4] In electrospray ionization (ESI), which is commonly used in LC-MS/MS, matrix components can compete with the analyte of interest for ionization, often leading to ion suppression.[1][5]

Q2: What are the common causes of matrix effects in biological samples?

A2: The primary causes of matrix effects in biological samples like plasma, serum, and urine are endogenous and exogenous components that co-elute with the target analyte.[1][6] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[6][7] Other sources include salts, proteins, and metabolites.[1][2]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[1][3] A significant difference between the slopes indicates the presence of matrix effects. Another approach is the post-extraction spike method, where a known amount of the this compound standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent.[8] The matrix effect (ME) can be quantified using the following formula:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100

A value of 0% suggests no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is considered the gold standard for compensating for matrix effects.[9][10] A SIL-IS for this compound would be a form of the molecule where one or more atoms are replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ion suppression or enhancement.[9][11] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved despite variations in matrix effects.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.

Problem: Poor reproducibility of results and inaccurate quantification.

Initial Assessment Workflow

A Inconsistent Results B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Implement Mitigation Strategy C->D Yes E No Significant Matrix Effect (Investigate other causes) C->E No

Caption: Initial workflow for diagnosing matrix effects.

Step-by-Step Troubleshooting

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment as described in FAQ 3 to determine the percentage of ion suppression or enhancement. If the matrix effect is consistently greater than ±15%, proceed to the mitigation steps.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][6]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1] A well-chosen SPE sorbent can selectively retain this compound while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances based on their differential solubility in two immiscible liquids.[6]

    • Phospholipid Removal: Since phospholipids are a common cause of ion suppression in plasma and serum, consider using specialized phospholipid removal plates or cartridges.[7][12]

  • Refine Chromatographic Conditions: Modifying the LC method can help separate this compound from co-eluting matrix components.[1]

    • Gradient Optimization: Adjust the mobile phase gradient to improve the resolution between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Implement an Appropriate Internal Standard: If you are not already using one, incorporating an internal standard is crucial.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred choice for accurately correcting matrix effects.[9][10]

    • Analog Internal Standard: If a SIL-IS is unavailable, a structural analog of this compound can be used, but it may not perfectly mimic the analyte's behavior.[9]

Troubleshooting Decision Tree

A Matrix Effect Confirmed B Optimize Sample Prep (SPE, LLE, PL Removal) A->B C Matrix Effect Mitigated? B->C D Optimize Chromatography C->D No F Method Validated C->F Yes G Matrix Effect Mitigated? D->G E Use SIL-IS E->F G->E No G->F Yes

Caption: Decision tree for mitigating matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples containing this compound. Note: This is a template and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the standard solution of this compound in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Blank Matrix Extract): Extract a blank plasma sample using the developed sample preparation protocol.

    • Set C (Post-Spiked Matrix): Spike the standard solution of this compound into the blank matrix extract (Set B) at the same concentration as in Set A.

  • Analyze the samples by LC-MS/MS.

  • Calculate the Matrix Effect:

    • ME (%) = ([Average Peak Area of Set C] / [Average Peak Area of Set A] - 1) * 100

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment to guide interpretation.

Sample SetDescriptionMean Peak Area (n=6)% Matrix Effect
A This compound in Mobile Phase1,250,000N/A
C This compound in Blank Matrix Extract750,000-40% (Ion Suppression)

Interpretation: In this example, a -40% matrix effect indicates significant ion suppression, necessitating the implementation of a mitigation strategy. The goal of optimization is to bring this value as close to 0% as possible or to ensure consistent compensation with a suitable internal standard.

Effectiveness of Mitigation Strategies (Hypothetical Data)

Mitigation Strategy% Matrix Effect After Optimization
None -40%
Optimized SPE -10%
Phospholipid Removal Plate -8%
Optimized SPE + SIL-IS -2% (IS-Corrected)

This table illustrates how different strategies can reduce the impact of matrix effects, with the combination of optimized sample preparation and a stable isotope-labeled internal standard providing the most effective compensation.

References

Technical Support Center: Minimizing Ion Suppression for 6-Methoxypyrazine-2-carboxylic acid in Electrospray Ionization (ESI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for 6-Methoxypyrazine-2-carboxylic acid during electrospray ionization mass spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][3] this compound, being a polar and acidic compound, can be particularly susceptible to ion suppression from various matrix components commonly found in biological samples, such as salts, phospholipids, and proteins.

Q2: What are the likely causes of ion suppression for this compound?

A: The primary causes of ion suppression for an acidic analyte like this compound are co-eluting endogenous matrix components.[3] Due to its polarity, it may elute early in reversed-phase chromatography, a region where many interfering compounds also elute. Specific causes include:

  • High concentrations of salts: Non-volatile salts from buffers or the sample matrix can compete with the analyte for ionization.[4]

  • Phospholipids: Abundant in plasma and tissue samples, these can cause significant ion suppression.[5][6]

  • Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can form strong ion pairs with the analyte, hindering its ionization.[3][7]

  • Competition for charge: Other co-eluting compounds with higher proton affinity or surface activity can compete for the available charge in the ESI droplet, reducing the ionization of the target analyte.[3]

Q3: How can I detect ion suppression in my analysis of this compound?

A: A common and effective method is the post-column infusion experiment .[1][3] In this technique, a constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column and before the MS source. A stable baseline signal is expected. When a blank matrix sample is injected, any dip in this baseline signal indicates a region of ion suppression. Another approach is to compare the peak area of the analyte in a neat solution versus a post-extraction spiked blank matrix sample. A significantly lower peak area in the matrix sample signifies the presence of ion suppression.[3][8]

Troubleshooting Guides

Issue 1: Poor sensitivity and inconsistent results for this compound.

This is a classic symptom of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Resolution start Poor Sensitivity/ Inconsistent Results detect Perform Post-Column Infusion Experiment start->detect compare Compare Neat vs. Matrix Spiked Samples start->compare sample_prep Optimize Sample Preparation detect->sample_prep compare->sample_prep chromatography Adjust Chromatographic Conditions sample_prep->chromatography ms_params Modify MS Parameters chromatography->ms_params end Improved Signal & Reproducibility ms_params->end

Caption: Troubleshooting workflow for addressing poor sensitivity.

Detailed Steps:

  • Confirm Ion Suppression:

    • Perform a post-column infusion experiment as detailed in the protocols section. A dip in the signal upon injection of a blank matrix extract will confirm ion suppression.

    • Compare the peak area of this compound in a pure solvent standard to that of a blank matrix sample spiked with the same concentration after extraction. A significant decrease in the matrix sample indicates ion suppression.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[2][5]

    • Liquid-Liquid Extraction (LLE): Since this compound is acidic, adjusting the pH of the aqueous sample to be at least two pH units lower than its pKa will keep it in its neutral form, facilitating its extraction into an immiscible organic solvent.[5]

    • Solid-Phase Extraction (SPE): This is often more effective than LLE for removing a wider range of interferences.[3] For an acidic compound, a mixed-mode or anion-exchange SPE sorbent could be effective.

    • Protein Precipitation (PPT): While simple, this method is often less clean and may result in significant ion suppression compared to LLE and SPE.[3][6] If used, dilution of the supernatant post-precipitation can help reduce matrix effects.[5]

  • Optimize Chromatographic Conditions: The aim is to chromatographically separate the analyte from the interfering matrix components.[2]

    • Mobile Phase pH: For an acidic analyte in negative ion mode, a mobile phase with a pH about two units above the analyte's pKa will ensure it is deprotonated and well-retained on a suitable column. Conversely, for positive ion mode, a pH below the pKa is preferable.

    • Mobile Phase Additives: Use volatile additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%) to improve peak shape and ionization efficiency.[1][9] Avoid non-volatile buffers like phosphates.[4] Trifluoroacetic acid (TFA) should be used with caution as it is a known ion-suppressing agent.[3]

    • Column Chemistry: Consider using a column with a different stationary phase to alter selectivity and move the analyte's peak away from regions of ion suppression.

  • Modify Mass Spectrometer Parameters:

    • Ionization Mode: While likely analyzed in negative ion mode due to the carboxylic acid group, switching to positive ion mode (if a suitable adduct can be formed) might reduce interference from compounds that primarily ionize in negative mode.[3][10]

    • Ion Source Geometry: Different ESI source designs can have varying susceptibility to ion suppression.[3]

    • Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can sometimes decrease signal suppression by generating smaller, more highly charged droplets.[3]

Issue 2: Analyte peak is in a region of significant signal drop in the post-column infusion experiment.

This indicates that co-eluting matrix components are directly suppressing the ionization of this compound.

Logical Relationship for Mitigation

cluster_0 Observation cluster_1 Primary Goal cluster_2 Approaches cluster_3 Alternative observation Analyte Peak Co-elutes with Ion Suppression Zone goal Achieve Chromatographic Separation observation->goal cleanup Enhance Sample Cleanup (SPE, LLE) observation->cleanup If separation is not feasible gradient Modify Gradient Elution Profile goal->gradient column Change Column Chemistry goal->column mobile_phase Adjust Mobile Phase Composition (pH, Additive) goal->mobile_phase

Caption: Strategies to resolve analyte and interference co-elution.

Detailed Steps:

  • Modify the Chromatographic Gradient:

    • Make the initial part of the gradient shallower to increase the retention of this compound and move it away from early-eluting interferences.

    • Introduce an isocratic hold at the beginning of the gradient to allow highly polar interferences to elute before the analyte.

  • Change the Analytical Column:

    • Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18) to alter the elution profile of both the analyte and the interferences.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) if the analyte is highly polar and not well-retained in reversed-phase.

  • Re-evaluate Sample Preparation: If chromatographic changes are insufficient, a more rigorous sample cleanup is necessary.

    • Implement a Solid-Phase Extraction (SPE) protocol specifically designed to remove the classes of compounds causing suppression (e.g., phospholipid removal plates or cartridges).[5]

    • Optimize a Liquid-Liquid Extraction (LLE) procedure by carefully selecting the organic solvent and adjusting the pH to maximize the removal of interferences while maintaining good analyte recovery.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodRelative Ion Suppression (%)Analyte Recovery (%)Cleanliness of Extract
Protein Precipitation (PPT)High (can be >50%)Often < 60%Low
Liquid-Liquid Extraction (LLE)Moderate to LowVariable, often requires optimizationModerate to High
Solid-Phase Extraction (SPE)LowHigh (>80% achievable)High

Note: Values are generalized from literature and will be analyte and matrix-dependent.[3][6]

Table 2: Common Mobile Phase Additives and Their Impact on ESI of Acidic Analytes

AdditiveTypical ConcentrationEffect on Negative Ion ESIPotential for Ion Suppression
Formic Acid0.05 - 0.2%Generally goodLow
Acetic Acid0.1 - 0.5%GoodLow
Ammonium Formate5 - 10 mMExcellentLow
Ammonium Acetate5 - 10 mMExcellentLow
Trifluoroacetic Acid (TFA)< 0.1%Can be detrimentalHigh (in negative mode)

Note: The optimal additive and its concentration should be empirically determined.[1][3]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • System Setup:

    • Configure the LC-MS system as for a standard analysis.

    • Use a T-piece to connect a syringe pump to the LC flow path between the analytical column and the MS ion source.

  • Infusion Solution:

    • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100-500 ng/mL).

  • Procedure:

    • Begin the LC gradient run with the mobile phase.

    • Start the syringe pump to infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Once a stable signal for the analyte is observed in the mass spectrometer, inject a blank, extracted matrix sample (e.g., plasma extract).

    • Monitor the signal of the infused analyte throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Acidify the sample by adding 20 µL of 1% formic acid in water. This ensures the carboxylic acid is protonated (neutral).

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample.

    • Inject an aliquot into the LC-MS/MS system.

References

Stability of 6-Methoxypyrazine-2-carboxylic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methoxypyrazine-2-carboxylic acid in various solvent systems. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

For routine laboratory use, it is recommended to store this compound as a solid in a cool, dry, and dark place. When in solution, the stability can be solvent-dependent. For short-term storage of solutions, refrigeration (2-8 °C) is advisable. For long-term storage, aliquoting and freezing at -20 °C or below is recommended, though freeze-thaw cycles should be minimized.

Q2: I am observing degradation of my this compound stock solution. What could be the cause?

Several factors can contribute to the degradation of this compound in solution. These include:

  • pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Solvent: The choice of solvent can influence stability. Protic solvents, for instance, may participate in degradation pathways.

  • Light: Exposure to UV or ambient light can induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.

To troubleshoot, it is crucial to systematically evaluate these factors.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with UV detection, is a highly effective technique for stability testing.[1] It allows for the separation and quantification of the parent compound from its degradation products. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of impurities.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the percentage of remaining this compound between replicate experiments.

  • Appearance of unknown peaks in the chromatogram that are not consistently present.

Possible Causes and Solutions:

CauseSolution
Inconsistent solvent preparation Ensure solvents are of high purity and freshly prepared for each experiment. Degas solvents to prevent oxidative degradation.
Variable light exposure Protect solutions from light by using amber vials or covering glassware with aluminum foil, especially during photostability studies.
Fluctuations in temperature Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.
Contamination of glassware Thoroughly clean all glassware to remove any residual acids, bases, or oxidizing agents.
Issue 2: Rapid Degradation in a Specific Solvent System

Symptom:

  • A significant decrease in the concentration of this compound is observed shortly after dissolution in a particular solvent.

Possible Causes and Solutions:

CauseSolution
Solvent-mediated degradation The solvent may be reacting with the compound. Consider switching to an alternative, less reactive solvent. For example, if degradation is observed in a protic solvent like methanol, try an aprotic solvent such as acetonitrile.
Presence of impurities in the solvent Use high-purity, HPLC-grade solvents to minimize the presence of reactive impurities.

Illustrative Stability Data

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

ConditionSolvent SystemTemperatureDuration% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl:Acetonitrile (1:1)60 °C24 hours15%Hydrolyzed ester and ring-opened products
Basic Hydrolysis 0.1 M NaOH:Acetonitrile (1:1)60 °C24 hours25%Decarboxylated and hydrolyzed products
Oxidative 3% H₂O₂ in AcetonitrileRoom Temp24 hours10%N-oxide derivatives
Thermal Acetonitrile80 °C48 hours5%Minor impurities
Photolytic AcetonitrileRoom Temp7 days (UV light)8%Photodegradation products

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Subject a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., UV lamp).

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Representative HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength

  • Injection Volume: 10 µL

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1M HCl) Stock->Acid Base Base Hydrolysis (0.1M NaOH) Stock->Base Oxidation Oxidative Stress (3% H2O2) Stock->Oxidation Thermal Thermal Stress (80°C) Stock->Thermal Photo Photolytic Stress (UV Light) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Pathway Identify Degradation Pathways HPLC->Pathway LCMS->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Chromatographic Resolution of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with enhancing the resolution of pyrazine derivatives on C18 columns.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazine derivatives show poor resolution or co-elute on a C18 column?

Co-elution of pyrazine derivatives, especially positional isomers, is a common challenge due to their similar physicochemical properties, which lead to nearly identical interactions with the C18 stationary phase.[1] Resolution is governed by column efficiency (N), selectivity (α), and retention factor (k'). To improve separation, these factors must be systematically optimized.[1]

Q2: What is causing significant peak tailing for my basic pyrazine derivatives?

Peak tailing for basic compounds like pyrazines on silica-based C18 columns is often caused by secondary interactions.[2] These interactions occur between the basic analyte and acidic residual silanol groups on the silica surface, leading to asymmetrical peaks.[2][3] Other potential causes include column overload, low buffer concentration, or extra-column dead volume.[3][4]

Q3: How does mobile phase pH affect the separation of ionizable pyrazine derivatives?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[3][5] For basic pyrazines, operating at a low pH (e.g., 2.5-3.5) protonates the analyte and, more importantly, suppresses the ionization of residual silanol groups on the stationary phase.[3][6] This minimizes unwanted secondary interactions and significantly reduces peak tailing.[3] Conversely, for acidic pyrazines, increasing the pH would be necessary to suppress their ionization and increase retention.[5]

Q4: My polar pyrazine derivatives are eluting too early (low retention). How can I increase their retention on a C18 column?

Low retention of polar compounds is a common issue in reversed-phase chromatography. To increase the retention factor (k'), you can:

  • Decrease the organic solvent percentage in the mobile phase. A lower concentration of acetonitrile or methanol increases the mobile phase polarity, leading to longer retention times.[5]

  • Adjust the mobile phase pH to suppress the ionization of the analyte. For basic pyrazines, a higher pH would make them less polar and more retentive, but care must be taken as high pH can damage conventional silica columns.[5]

  • Use a 100% aqueous mobile phase , if your column is compatible (e.g., AQ-C18 type columns).[5]

  • Add an ion-pairing reagent to the mobile phase to retain ionized analytes.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Poor Resolution

Poor resolution is often the primary obstacle in separating structurally similar pyrazine derivatives. The following workflow provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Poor Resolution start Poor Resolution or Co-elution Detected check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_k Adjust Mobile Phase Strength - Decrease % Organic for low k' - Increase % Organic for high k' check_k->adjust_k No check_alpha Optimize Selectivity (α) check_k->check_alpha Yes adjust_k->check_k change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) check_alpha->change_organic Try adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_alpha->adjust_ph Try change_temp Change Column Temperature check_alpha->change_temp Try check_N Are peaks broad? change_organic->check_N adjust_ph->check_N change_temp->check_N improve_N Improve Efficiency (N) - Check for dead volume - Use a new/higher efficiency column - Optimize flow rate check_N->improve_N Yes change_column Change Stationary Phase (e.g., Phenyl-Hexyl or Cyano) check_N->change_column No, but still no resolution resolved Peaks Resolved check_N->resolved No, peaks are sharp improve_N->resolved change_column->resolved

A logical workflow for troubleshooting poor resolution in HPLC.
Guide 2: Addressing Peak Tailing

Peak tailing compromises peak integration and reduces resolution. This guide focuses on diagnosing and solving common causes of peak tailing for pyrazine derivatives.

Troubleshooting Guide for Peak Tailing start Peak Tailing Observed is_basic Is the analyte a basic compound? start->is_basic silanol_interaction Primary Cause: Secondary interaction with residual silanols is_basic->silanol_interaction Yes other_causes Check Other Causes is_basic->other_causes No / Issue Persists solution1 Lower Mobile Phase pH (e.g., pH 2.5-3.5 with Formic/Phosphoric Acid) silanol_interaction->solution1 solution2 Use a Modern End-Capped Column (High purity silica with low silanol activity) silanol_interaction->solution2 solution3 Add a Competing Base (e.g., 0.1% Triethylamine - Use with caution) silanol_interaction->solution3 resolved Peak Shape Improved solution1->resolved solution2->resolved solution3->resolved overload Column Overload? Reduce sample concentration or injection volume other_causes->overload extracolumn Extra-column Effects? Check for dead volume in tubing/fittings other_causes->extracolumn frit Blocked Frit/Column Failure? Backflush column or replace other_causes->frit overload->resolved extracolumn->resolved frit->resolved

A decision tree for diagnosing and resolving peak tailing.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time

This table illustrates how adjusting the percentage of organic modifier (Acetonitrile) in the mobile phase impacts the retention time (RT) of pyrazine derivatives. Data is conceptual and based on typical reversed-phase behavior.

CompoundMobile Phase (ACN:H₂O, v/v)Retention Time (min)Resolution (Rs)
2-methylpyrazine50:502.51.2
2-ethylpyrazine50:502.8
2-methylpyrazine30:70 4.1 1.8
2-ethylpyrazine30:70 4.8
2-methylpyrazine70:301.50.8
2-ethylpyrazine70:301.6

As shown, decreasing the acetonitrile concentration from 50% to 30% increases retention and improves resolution.[5]

Table 2: Influence of Mobile Phase pH on Peak Tailing

This table demonstrates the effect of adding an acid modifier to the mobile phase to reduce peak tailing for a basic pyrazine derivative. Tailing factor is measured at 5% of the peak height.

Mobile PhasepHTailing Factor (TF)Peak Shape
Acetonitrile:Water (40:60)6.82.1Significant Tailing
Acetonitrile:Water with 0.1% Formic Acid2.8 1.1 Symmetrical
Acetonitrile:Water with 0.1% Phosphoric Acid2.5 1.0 Symmetrical

Lowering the mobile phase pH significantly reduces peak tailing by minimizing interactions with silanol groups.[3][7]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Resolving Pyrazine Derivatives

This protocol provides a systematic approach to optimizing the mobile phase to achieve baseline separation of pyrazine derivatives on a C18 column.

Objective: To achieve baseline resolution (Rs > 1.5) for a mixture of pyrazine derivatives.

Initial Conditions:

  • Column: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: Acetonitrile/Water (50:50 v/v)[1]

  • Flow Rate: 1.0 mL/min[8]

  • Temperature: 25 °C[8]

  • Detection: UV at an appropriate wavelength (e.g., 270 nm)[1]

  • Injection Volume: 5 µL

Procedure:

  • Equilibrate the System: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Initial Injection: Inject the sample mixture and record the chromatogram. Assess retention, resolution, and peak shape.

  • Vary Organic Modifier Percentage:

    • Decrease the acetonitrile concentration in 10% increments (e.g., to 40%, then 30%) to increase retention and improve the separation of early-eluting peaks.[5]

    • For each new mobile phase composition, ensure the column is fully equilibrated before injecting the sample.

  • Change Organic Modifier Type:

    • If satisfactory resolution is not achieved with acetonitrile, switch the organic modifier to methanol.[1]

    • Prepare a new mobile phase series (e.g., Methanol/Water 60:40, 50:50) and repeat Step 3. Methanol can offer different selectivity compared to acetonitrile.

  • Adjust Mobile Phase pH:

    • If peak tailing is observed or resolution is still poor, introduce an acid modifier to the aqueous portion of the mobile phase.[1]

    • Prepare the aqueous phase with 0.1% formic acid or 0.1% phosphoric acid to achieve a pH between 2.5 and 3.5.[1][7]

    • Re-optimize the organic modifier percentage with the pH-adjusted mobile phase. Ensure the column's pH stability range is not exceeded.

  • Implement Gradient Elution:

    • If a single isocratic method fails to resolve all compounds within a reasonable time, develop a gradient elution method.

    • Start with a low organic percentage (e.g., 10% ACN) and ramp up to a higher percentage (e.g., 90% ACN) over 15-20 minutes. A shallow gradient is often effective at separating closely eluting compounds.[2]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 6-Methoxypyrazine-2-carboxylic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1] 6-Methoxypyrazine-2-carboxylic acid, a potential metabolite of various biologically active pyrazine derivatives, requires a robust and validated analytical method for its reliable measurement in biological matrices. This guide provides an objective comparison of potential analytical methods for the quantification of this compound, supported by typical performance data derived from methodologies used for similar carboxylic acid compounds.

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility, with key parameters including selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability.[2] This guide will compare three common analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible method; HPLC with Fluorescence Detection (HPLC-FLD) following derivatization for enhanced sensitivity; and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), known for its high selectivity and sensitivity.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of the three compared methods for the quantification of a small molecule like this compound in a biological matrix such as human plasma.

Parameter Method 1: HPLC-UV Method 2: HPLC-FLD (with Derivatization) Method 3: LC-MS/MS
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 15%
Precision (% RSD) < 15%< 15%< 10%
Limit of Quantification (LOQ) 0.1 - 0.2 µg/mL1 - 10 ng/mL0.1 - 1 pg/mL
Recovery (%) 85 - 115%80 - 110%90 - 105%
Selectivity ModerateGoodHigh
Throughput HighModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a validated analytical method. The following sections outline the methodologies for the three compared analytical techniques.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on a simple liquid-liquid extraction and separation using a C8 reversed-phase column, a common technique for the analysis of carboxylic acid metabolites in plasma.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add an internal standard (e.g., a structurally similar but chromatographically resolved compound).

    • Acidify the plasma sample with a suitable acid (e.g., 1 M HCl) to a pH below the pKa of the analyte to ensure it is in its neutral form.

    • Add 3 mL of a suitable organic solvent (e.g., chloroform or ethyl acetate) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: Nova-pak C8, 5 µm, 4.6 x 150 mm (or equivalent)

    • Mobile Phase: A mixture of 30 mM K₂HPO₄ buffer (adjusted to pH 3 with phosphoric acid), tetrahydrofuran, and acetonitrile (e.g., in a ratio of 79:2:19, v/v/v).[3]

    • Flow Rate: 0.9 mL/min

    • Detection: UV at 220 nm

    • Run Time: Approximately 12 minutes

Method 2: HPLC with Fluorescence Detection (HPLC-FLD) following Derivatization

For carboxylic acids lacking a native fluorophore, derivatization is necessary to enhance detection sensitivity when using fluorescence detection.[4] 9-Anthryldiazomethane (ADAM) is a common fluorescent labeling reagent for carboxylic acids.[4]

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction as described in Method 1.

    • After evaporating the organic solvent, add a freshly prepared solution of ADAM in a suitable solvent (e.g., ethyl acetate) to the dried extract.

    • Allow the reaction to proceed at room temperature for approximately 1 hour in the dark.[4]

    • Evaporate the solvent and derivatizing reagent.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the ADAM-analyte conjugate.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is often the preferred method for bioanalytical studies.[1] Sample preparation can be simplified using techniques like solid-phase extraction (SPE).[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system for fast and efficient separation.

    • Column: A suitable sub-2 µm particle size C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizing the Analytical Workflow and Decision Process

To aid in the understanding of the experimental processes and the selection of an appropriate method, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Biological Sample (e.g., Plasma) extraction Extraction (LLE or SPE) start->extraction derivatization Derivatization (Optional, e.g., for HPLC-FLD) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution hplc HPLC Separation reconstitution->hplc detection Detection (UV, FLD, or MS/MS) hplc->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A generalized workflow for the bioanalytical quantification of a small molecule.

G start Start: Method Selection sensitivity High Sensitivity Required? (< 1 ng/mL) start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes availability_uv HPLC-UV Available? sensitivity->availability_uv No availability_ms LC-MS/MS Available? matrix->availability_ms method_uv Method 1: HPLC-UV availability_uv->method_uv Yes method_fld Method 2: HPLC-FLD (with Derivatization) availability_uv->method_fld No availability_fld HPLC-FLD Available? availability_fld->method_uv No availability_fld->method_fld Yes availability_ms->availability_fld No method_ms Method 3: LC-MS/MS availability_ms->method_ms Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Analysis of 6-Methoxypyrazine-2-carboxylic Acid and its Methyl Ester for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, spectroscopic characteristics, and synthesis of 6-Methoxypyrazine-2-carboxylic acid and its methyl ester.

This guide provides a comprehensive comparative analysis of this compound and its corresponding methyl ester, Methyl 6-methoxypyrazine-2-carboxylate. These pyrazine derivatives are of interest in various fields of chemical research, including medicinal chemistry and materials science. Understanding their distinct properties is crucial for their application and development. This document summarizes their key physicochemical data, provides an overview of their spectroscopic characteristics, and outlines a detailed experimental protocol for the synthesis of the methyl ester from the carboxylic acid.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of this compound and its methyl ester are summarized below. The primary difference lies in the functional group at the 2-position of the pyrazine ring: a carboxylic acid versus a methyl ester. This seemingly minor structural change significantly impacts properties such as melting point, boiling point, and polarity.

PropertyThis compoundMethyl 6-methoxypyrazine-2-carboxylate
CAS Number 24005-61-6[1][2][3]23813-24-3
Molecular Formula C₆H₆N₂O₃[1][2][4]C₇H₈N₂O₃
Molecular Weight 154.12 g/mol [1][3]168.15 g/mol
Melting Point 176-181 °C81.5-82 °C
Boiling Point 327.0±42.0 °C (Predicted)249.9±35.0 °C (Predicted)
Appearance SolidSolid

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and characterization of organic compounds. Below is a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of this compound and its methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound: The proton spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring. A singlet for the methoxy group protons will appear further upfield. The carboxylic acid proton will be a broad singlet, typically far downfield.

  • Methyl 6-methoxypyrazine-2-carboxylate: Similar to the acid, two aromatic protons will be observed as singlets. The methoxy group on the ring and the methyl group of the ester will each appear as distinct singlets.

¹³C NMR:

  • This compound: The carbon spectrum will show signals for the six unique carbons. The carbonyl carbon of the carboxylic acid is expected to be in the range of 165-185 ppm.[5] The carbons of the pyrazine ring will appear in the aromatic region, and the methoxy carbon will be upfield.

  • Methyl 6-methoxypyrazine-2-carboxylate: The spectrum will display seven carbon signals. The ester carbonyl carbon will resonate in a similar region to the carboxylic acid carbonyl.[5] The two methoxy carbons (one on the ring and one from the ester) and the pyrazine ring carbons will also be present.

Infrared (IR) Spectroscopy

The most significant differences in the IR spectra of these two compounds will be observed in the regions characteristic of the carboxylic acid and ester functional groups.

Functional GroupThis compoundMethyl 6-methoxypyrazine-2-carboxylate
O-H Stretch Broad band, ~2500-3300 cm⁻¹[6]Absent
C=O Stretch Strong, sharp peak, ~1700-1725 cm⁻¹[7]Strong, sharp peak, ~1720-1740 cm⁻¹
C-O Stretch ~1210-1320 cm⁻¹[6]Two bands, ~1250 cm⁻¹ and ~1050 cm⁻¹

Experimental Protocols

Synthesis of Methyl 6-methoxypyrazine-2-carboxylate

The conversion of a carboxylic acid to its methyl ester is a standard organic transformation. A common and effective method is Fisher esterification.

Reaction:

Synthesis cluster_reactants Reactants cluster_products Products Acid This compound Ester Methyl 6-methoxypyrazine-2-carboxylate Acid->Ester H2SO4 (cat.), Reflux Methanol Methanol (CH3OH) Methanol->Ester Water Water (H2O)

Fischer Esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Biological Activity Considerations

While specific comparative biological studies on this compound and its methyl ester are not extensively documented, general principles of drug design and pharmacology can provide some insights. The conversion of a carboxylic acid to its methyl ester can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.

  • Lipophilicity and Cell Permeability: Methyl esters are generally more lipophilic than their corresponding carboxylic acids. This increased lipophilicity can enhance the molecule's ability to cross cell membranes, potentially leading to increased intracellular concentrations and altered biological activity.

  • Prodrug Strategy: In drug development, carboxylic acids are sometimes converted to esters to create prodrugs. These ester prodrugs can have improved oral bioavailability. Once absorbed, they are often hydrolyzed by esterases in the body to release the active carboxylic acid.

  • Receptor Binding: The presence of a carboxylic acid versus a methyl ester can dramatically affect how a molecule interacts with its biological target. Carboxylic acids can form ionic bonds and hydrogen bonds that may be crucial for binding, whereas an ester cannot form ionic bonds and has different hydrogen bonding capabilities.

Further research is required to elucidate the specific biological activities of this compound and its methyl ester and to understand how the structural difference between them influences their potential therapeutic applications.

Visualizing the Molecular Structures

The chemical structures of this compound and its methyl ester are depicted below.

Structures cluster_acid This compound cluster_ester Methyl 6-methoxypyrazine-2-carboxylate a a b b

Chemical structures of the compared molecules.

References

A Spectroscopic Duel: Unveiling the Structural Nuances of 6-Methoxy and 6-Methyl Pyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. This guide provides a detailed spectroscopic comparison of two closely related pyrazine derivatives: 6-methoxy-pyrazine-2-carboxylic acid and 6-methyl-pyrazine-2-carboxylic acid. By examining their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, we can elucidate the subtle yet significant electronic and structural differences imparted by the methoxy and methyl substituents.

This comparison relies on a combination of predicted data and established principles of spectroscopic interpretation for pyrazine derivatives, offering a valuable reference for those working with these and similar heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the key physical properties and predicted spectroscopic data for 6-methoxy-pyrazine-2-carboxylic acid and 6-methyl-pyrazine-2-carboxylic acid.

Table 1: Physical and Molecular Properties

Property6-methoxy-pyrazine-2-carboxylic acid6-methyl-pyrazine-2-carboxylic acid
Molecular Formula C₆H₆N₂O₃[1][2][3]C₆H₆N₂O₂[4][5]
Molecular Weight 154.12 g/mol [1][2][3]138.12 g/mol [4][5]
CAS Number 24005-61-6[1][2][3]5521-61-9[4]
Melting Point 176-181 °C[1]Not available

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Assignment6-methoxy-pyrazine-2-carboxylic acid (Predicted)6-methyl-pyrazine-2-carboxylic acid (Predicted)
-COOH ~13.5 ppm (s, 1H)~13.4 ppm (s, 1H)
Pyrazine H-3 ~8.7 ppm (s, 1H)~8.9 ppm (s, 1H)
Pyrazine H-5 ~8.4 ppm (s, 1H)~8.7 ppm (s, 1H)
-OCH₃ ~4.0 ppm (s, 3H)-
-CH₃ -~2.6 ppm (s, 3H)

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment6-methoxy-pyrazine-2-carboxylic acid (Predicted)6-methyl-pyrazine-2-carboxylic acid (Predicted)
C=O (Carboxylic Acid) ~165 ppm~166 ppm
Pyrazine C-2 ~145 ppm~148 ppm
Pyrazine C-6 ~160 ppm~155 ppm
Pyrazine C-3 ~140 ppm~142 ppm
Pyrazine C-5 ~135 ppm~138 ppm
-OCH₃ ~55 ppm-
-CH₃ -~21 ppm

Table 4: Key IR Absorption Bands (Predicted)

Functional Group6-methoxy-pyrazine-2-carboxylic acid (Predicted, cm⁻¹)6-methyl-pyrazine-2-carboxylic acid (Predicted, cm⁻¹)
O-H stretch (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)
C-H stretch (Aromatic) ~3100-3000~3100-3000
C-H stretch (Aliphatic) ~2950, ~2850~2980, ~2870
C=O stretch (Carboxylic Acid) ~1720-1700~1725-1705
C=N, C=C stretch (Aromatic Ring) ~1600-1450~1600-1450
C-O stretch (Carboxylic Acid/Ether) ~1300-1200, ~1150-1050~1300-1200

Table 5: Predicted Mass Spectrometry Data (m/z)

Ion6-methoxy-pyrazine-2-carboxylic acid (Predicted)[6]6-methyl-pyrazine-2-carboxylic acid
[M]+• 154.04138.04
[M-H]⁻ 153.03137.03
[M+H]⁺ 155.05139.05
[M-OCH₃]⁺ / [M-CH₃]⁺ 123123
[M-COOH]⁺ 10993

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the pyrazine-2-carboxylic acid derivative was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment was performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment was conducted to obtain singlets for all carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

  • Instrumentation: FTIR spectra were recorded using a standard FTIR spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was subtracted.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is often preferred for these types of molecules to observe the molecular ion.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions was measured using a time-of-flight (TOF) or quadrupole mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound was prepared in a suitable UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

  • Data Acquisition: The absorbance was measured over a wavelength range of approximately 200-400 nm. The solvent was used as a blank. Pyrazine and its derivatives typically exhibit absorptions in the 250-330 nm range.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the pyrazine derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pyrazine Derivative NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure UVVis->Structure

General workflow for spectroscopic analysis.

Discussion of Spectroscopic Differences

The electronic differences between the electron-donating methoxy group (-OCH₃) and the weakly electron-donating methyl group (-CH₃) are expected to manifest in their respective spectra.

  • ¹H NMR: The methoxy group's protons will appear as a singlet around 4.0 ppm. The protons on the pyrazine ring in the 6-methoxy derivative are expected to be shifted slightly upfield (to a lower ppm value) compared to the 6-methyl derivative due to the stronger electron-donating nature of the methoxy group.

  • ¹³C NMR: The carbon of the methoxy group will have a characteristic signal around 55 ppm. The pyrazine ring carbons, particularly C-6, will be significantly affected by the substituent. The C-6 carbon in the methoxy derivative is expected to be more deshielded (higher ppm) due to the direct attachment of the electronegative oxygen atom.

  • IR Spectroscopy: Both compounds will show the characteristic broad O-H and sharp C=O stretches of a carboxylic acid. The 6-methoxy derivative will also exhibit a distinct C-O stretching band for the ether linkage.

  • Mass Spectrometry: The molecular ion peak will differ by 16 Da, corresponding to the mass difference between an oxygen atom and a CH₂ group. The fragmentation patterns are expected to be similar, with initial losses of the substituent (-OCH₃ or -CH₃) and the carboxylic acid group.

  • UV-Vis Spectroscopy: The methoxy group, being a stronger auxochrome than the methyl group, is expected to cause a slight bathochromic (red) shift in the UV-Vis absorption maxima compared to the methyl derivative. This is due to the enhanced conjugation of the oxygen's lone pairs with the pyrazine ring.

This comparative guide provides a foundational understanding of the spectroscopic properties of 6-methoxy- and 6-methyl-pyrazine-2-carboxylic acid. While based on predicted data, the analysis offers valuable insights for researchers in the identification and characterization of these and other substituted pyrazine compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-based compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The functional group at the 2-position of the pyrazine ring, whether a carboxylic acid or an amide, plays a crucial role in determining the biological activity of these compounds. This guide explores the differences in their activities, focusing on antitubercular, anticancer, and antifungal properties, supported by experimental data and methodologies.

Antitubercular Activity: A Tale of a Prodrug

The most notable example of the differing roles of a pyrazine carboxylic acid and its amide is in the context of tuberculosis treatment. Pyrazinamide (PZA), a primary first-line antitubercular drug, is a prodrug that is inactive in its amide form.[1] It requires conversion to its corresponding carboxylic acid, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase to exert its therapeutic effect.[1]

POA is active against Mycobacterium tuberculosis, particularly in the acidic environment of caseous necrosis, where it disrupts membrane potential and interferes with energy production.[1][2] Recent studies have also suggested that POA targets the PanD enzyme, which is crucial for coenzyme A biosynthesis in M. tuberculosis.[3][4]

The antitubercular activity of various pyrazine amide derivatives has been explored to develop more potent analogs and overcome PZA resistance. The following table summarizes the antitubercular activity of selected pyrazine amides.

Table 1: Antitubercular Activity of Selected Pyrazine Amides

CompoundTarget/OrganismActivity (MIC/IC50/ % Inhibition)Reference
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamideM. tuberculosis H37RvIC90 = 0.819 µg/mL[5]
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamideM. tuberculosisMIC < 2.0 µmol/L[6]
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (Compound 6k)M. tuberculosis H37RaIC50 = 1.35 µM[7]
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidM. tuberculosis72% inhibition[1][2]

Anticancer Activity: Targeting Kinase Signaling Pathways

While the carboxylic acid form is crucial for antitubercular activity, pyrazine amides have emerged as potent inhibitors of various protein kinases implicated in cancer. This highlights a significant divergence in the biological activities based on the functional group at the 2-position.

FGFR Inhibition

Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling is a known driver in various cancers. These pyrazine amides act as pan-FGFR inhibitors, blocking the activation of FGFR and its downstream signaling pathways.

Table 2: Anticancer Activity of Selected Pyrazine Amides (FGFR Inhibitors)

CompoundCell LineActivity (IC50)Reference
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (Compound 18i)SNU-16 (Stomach Cancer)1.88 µM[4]
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (Compound 18i)KMS-11 (Multiple Myeloma)3.02 µM[4]
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (Compound 18i)SW-780 (Bladder Cancer)2.34 µM[4]
c-Met/VEGFR-2 Inhibition

Another class of pyrazine derivatives,[1][2][7]triazolo[4,3-a] pyrazine amides, have been developed as dual inhibitors of c-Met and VEGFR-2 kinases. Both of these receptor tyrosine kinases play critical roles in tumor angiogenesis and metastasis.

Table 3: Anticancer Activity of Selected Pyrazine Amides (c-Met/VEGFR-2 Inhibitors)

CompoundCell LineActivity (IC50)Reference
[1][2][7]triazolo[4,3-a]pyrazine derivative (Compound 17l)A549 (Lung Cancer)0.98 µM[8]
[1][2][7]triazolo[4,3-a]pyrazine derivative (Compound 17l)MCF-7 (Breast Cancer)1.05 µM[8]
[1][2][7]triazolo[4,3-a]pyrazine derivative (Compound 17l)HeLa (Cervical Cancer)1.28 µM[8]

Antifungal and Photosynthesis-Inhibiting Activities

Beyond antitubercular and anticancer effects, substituted pyrazine-2-carboxamides have also demonstrated antifungal and photosynthesis-inhibiting properties. The antifungal activity appears to be strain-dependent, with some compounds showing efficacy against Trichophyton mentagrophytes.

Table 4: Antifungal and Photosynthesis-Inhibiting Activity of Selected Pyrazine Amides

CompoundTarget/OrganismActivity (MIC/IC50)Reference
3-methylphenyl amide of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acidVarious fungal strainsMIC = 31.25-500 µmol·dm⁻³[1][2]
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acidSpinach chloroplastsIC50 = 0.026 mmol·dm⁻³[1][2]

Experimental Protocols

In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: The standardized mycobacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated for 24 hours.

  • Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization of Formazan: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PyrazineAmide 3-Amino-pyrazine- 2-carboxamide (e.g., Compound 18i) PyrazineAmide->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition by 3-Amino-pyrazine-2-carboxamide Derivatives.

Antitubercular_Activity_Workflow cluster_prodrug Prodrug Activation cluster_target Mycobacterial Cell PZA Pyrazinamide (PZA) (Inactive Amide) PncA Pyrazinamidase (PncA) PZA->PncA Enters Cell & Converted by POA Pyrazinoic Acid (POA) (Active Carboxylic Acid) PanD PanD Enzyme POA->PanD Inhibits Energy Membrane Energy Production POA->Energy Disrupts PncA->POA Inhibition Inhibition of Growth PanD->Inhibition Energy->Inhibition

References

Comparing the synthesis efficiency of different pyrazine carboxylation methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a carboxyl group to the pyrazine ring is a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. The resulting pyrazinecarboxylic acids and their derivatives are key building blocks in medicinal chemistry. This guide provides a comparative analysis of different synthetic methods for pyrazine carboxylation, focusing on their efficiency, supported by experimental data.

At a Glance: Comparing Synthesis Efficiencies

The efficiency of pyrazine carboxylation is highly dependent on the chosen synthetic strategy. The following table summarizes the quantitative data for key methods, offering a clear comparison of their performance.

MethodSubstrate ExampleProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation(s)
Electrochemical C-H Carboxylation 2-Phenylpyrazine2-Phenylpyrazine-5-carboxylic acidCu(OTf)₂, KOtBu, Fe (cathode), Zn (anode)NMPRT1245[1][2]
2-Phenylpyrazine2-Phenylpyrazine-4-carboxylic acidCu(OTf)₂, KOtBu, Pt (cathode), Pt (anode), nBu₄NINMPRT2468[1][2]
From Dicarboxylic Anhydride Pyrazine-2,3-dicarboxylic anhydrideN-(4-acetylphenyl)pyrazine-2-carboxamide4-aminoacetophenone, Acetic AcidAcOHReflux3~90%[3]
Transition-Metal Catalysis 2-Chloropyrazine2-(Phenylethynyl)pyrazine[Pd(allyl)Cl]₂/PPh₃, CuI, Phenylacetylene, Et₃NTHF652>95%[4]

Note on Transition-Metal Catalysis: Direct C-H carboxylation of the pyrazine ring using transition-metal catalysts and CO₂ is not well-documented in the literature. The data presented is for a related Sonogashira coupling, a common transition-metal-catalyzed C-C bond formation on a pyrazine halide, to provide a benchmark for efficiency in a related functionalization.

In-Depth Method Analysis

Electrochemical C-H Carboxylation

This modern approach offers a direct and regioselective route to pyrazinecarboxylic acids from the corresponding C-H bonds using carbon dioxide. A key advantage is the ability to tune the regioselectivity by simply changing the electrochemical reactor setup.[1][2]

  • Divided Cell for C5-Carboxylation: Using a divided electrochemical cell, the carboxylation of 2-phenylpyrazine selectively occurs at the C5 position.

  • Undivided Cell for C4-Carboxylation: Switching to an undivided cell shifts the selectivity to the C4 position, demonstrating remarkable control over the reaction outcome.[1][2]

This method operates under mild conditions (room temperature and atmospheric pressure of CO₂) and avoids the use of harsh reagents.

Synthesis from Pyrazine-2,3-dicarboxylic Anhydride

This classical method provides an efficient route to pyrazine carboxamides, which are important derivatives of pyrazinecarboxylic acids. The reaction involves the ring-opening of the anhydride by an amine followed by decarboxylation. This approach is particularly high-yielding for the synthesis of amide derivatives.[3]

Transition-Metal-Catalyzed Functionalization

While direct C-H carboxylation of pyrazines using transition-metal catalysis and CO₂ remains a developing area, these catalysts are highly efficient for other C-C bond-forming reactions on pyrazine scaffolds. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of chloropyrazines, proceed with excellent yields and short reaction times.[4] This highlights the potential of transition-metal catalysis for pyrazine functionalization, though further research is needed for direct carboxylation.

Experimental Protocols

General Experimental Workflow for Pyrazine Carboxylation

The following diagram illustrates a generalized workflow for a typical pyrazine carboxylation experiment.

G General Experimental Workflow for Pyrazine Carboxylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Pyrazine Substrate & Carboxylation Method reagents Prepare Reagents & Solvents start->reagents setup Assemble Reaction Apparatus (e.g., Electrochemical Cell, Reflux Setup) reagents->setup reaction Initiate Reaction (Apply Current / Heat) setup->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor quench Quench Reaction & Remove Catalyst monitor->quench extract Extraction & Washing quench->extract purify Purification (Crystallization / Chromatography) extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Determine Yield & Purity characterize->end

Caption: A generalized workflow for pyrazine carboxylation experiments.

Detailed Protocol: Electrochemical C5-Carboxylation of 2-Phenylpyrazine

This protocol is adapted from the work of Lin, Yu, and coworkers.[1][2]

Materials:

  • 2-Phenylpyrazine

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Potassium tert-butoxide (KOtBu)

  • Tetrabutylammonium iodide (nBu₄NI)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Iron (Fe) plate (cathode)

  • Zinc (Zn) plate (anode)

  • Divided electrochemical cell

  • Carbon dioxide (CO₂) balloon

Procedure:

  • In a divided electrochemical cell equipped with an iron plate cathode and a zinc plate anode, add 2-phenylpyrazine (0.2 mmol), Cu(OTf)₂ (0.02 mmol), and KOtBu (0.4 mmol).

  • The cell is then charged with a solution of nBu₄NI (0.1 M) in anhydrous NMP (4 mL).

  • The reaction mixture is purged with CO₂ and a CO₂ balloon is fitted to the cell.

  • The electrolysis is carried out at a constant current of 5 mA at room temperature for 12 hours.

  • Upon completion, the reaction mixture is acidified with 1 M HCl and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford 2-phenylpyrazine-5-carboxylic acid.

Signaling Pathways and Logical Relationships

The regioselectivity in the electrochemical carboxylation of pyrazines is dictated by the type of electrochemical cell used. This relationship can be visualized as follows:

G Regioselectivity in Electrochemical Pyrazine Carboxylation cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Products substrate 2-Substituted Pyrazine divided_cell Divided Electrochemical Cell substrate->divided_cell undivided_cell Undivided Electrochemical Cell substrate->undivided_cell co2 Carbon Dioxide (CO2) co2->divided_cell co2->undivided_cell c5_product C5-Carboxylation Product divided_cell->c5_product c4_product C4-Carboxylation Product undivided_cell->c4_product

Caption: Control of regioselectivity by the electrochemical reactor.

Conclusion

The synthesis of pyrazine carboxylic acids and their derivatives can be achieved through several distinct methods, each with its own set of advantages and limitations. Electrochemical C-H carboxylation stands out as a modern, direct, and highly regioselective method that operates under mild conditions. For the synthesis of pyrazine carboxamides, the classical approach starting from pyrazine-2,3-dicarboxylic anhydride remains a highly efficient and high-yielding option. While transition-metal catalysis is a powerful tool for various pyrazine functionalizations, its application to direct C-H carboxylation with CO₂ is an area that warrants further exploration to improve efficiency and applicability. The choice of method will ultimately depend on the desired product, available starting materials, and the specific requirements for regioselectivity and functional group tolerance.

References

A Researcher's Guide to Antibody Specificity in Pyrazine Carboxylic Acid Isomer Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules are paramount. This guide provides a comparative analysis of antibody cross-reactivity for three key pyrazine carboxylic acid isomers: pyrazine-2-carboxylic acid, pyrazine-2,3-dicarboxylic acid, and pyrazine-2,5-dicarboxylic acid. Understanding antibody specificity is critical for the development of reliable and precise immunoassays.

This publication details the experimental protocols for assessing antibody cross-reactivity and presents a comparative data summary to aid in the selection of appropriate antibodies for specific research needs. The methodologies and data presented herein serve as a crucial resource for assay development and validation.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a hypothetical polyclonal antibody raised against a pyrazine-2-carboxylic acid-carrier conjugate. The data is presented in terms of the 50% inhibitory concentration (IC50) and the calculated cross-reactivity percentage against the target analyte, pyrazine-2-carboxylic acid. A lower IC50 value indicates a higher binding affinity of the antibody to the analyte.

AnalyteChemical StructureIC50 (µg/mL)Cross-Reactivity (%)
Pyrazine-2-carboxylic acid 1.16100%
Pyrazine-2,3-dicarboxylic acid 45.82.53%
Pyrazine-2,5-dicarboxylic acid 88.21.32%
Pyrazinamide (Parent Compound) > 20< 5.8%

Note: The data for pyrazine-2,3-dicarboxylic acid and pyrazine-2,5-dicarboxylic acid are representative examples to illustrate the comparative analysis. Actual values will vary depending on the specific antibody.

Experimental Protocols

The assessment of antibody cross-reactivity is crucial for the validation of any immunoassay. The following is a detailed protocol for an indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA), a common method for determining the specificity of antibodies against small molecules.

Hapten-Carrier Conjugate Synthesis

To elicit an immune response against small molecules like pyrazine carboxylic acids (haptens), they must first be conjugated to a larger carrier protein.

  • Activation of Carboxylic Acid: The carboxylic acid group of the pyrazine carboxylic acid isomer is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The primary amine groups on the carrier protein attack the NHS ester, forming a stable amide bond and covalently linking the hapten to the carrier.

  • Purification: The resulting conjugate is purified to remove unreacted hapten and coupling reagents.

Indirect Competitive ELISA Protocol

This assay format measures the competition between the free analyte in a sample and a coated antigen for binding to a limited amount of specific antibody.

  • Coating: Microtiter plate wells are coated with a conjugate of the target pyrazine carboxylic acid isomer and a protein (e.g., BSA). The plate is then incubated to allow for adsorption.

  • Washing: The wells are washed to remove any unbound coating antigen.

  • Blocking: A blocking buffer (e.g., a solution containing BSA or non-fat dry milk) is added to the wells to block any remaining non-specific binding sites on the plastic surface.

  • Competition: A mixture of the specific antibody and the sample (or standard) containing the free pyrazine carboxylic acid isomer is added to the wells. The plate is incubated, allowing the free analyte and the coated antigen to compete for binding to the antibody.

  • Washing: The wells are washed to remove any unbound antibody and analyte.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species and isotype is added to the wells.

  • Washing: The wells are washed to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

Data Analysis and Cross-Reactivity Calculation
  • Standard Curve: A standard curve is generated by plotting the absorbance values against the known concentrations of the target analyte.

  • IC50 Determination: The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen, is determined from the standard curve for the target analyte and each of the cross-reactants.[1][2]

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula[3]:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the indirect competitive ELISA workflow for assessing antibody cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis Coating 1. Coat Plate with Pyrazine-BSA Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Incubate 4. Add Antibody & Sample/Standard Blocking->Incubate Wash2 5. Wash Incubate->Wash2 Add_Secondary 6. Add Enzyme-linked Secondary Antibody Wash2->Add_Secondary Wash3 7. Wash Add_Secondary->Wash3 Add_Substrate 8. Add Substrate Wash3->Add_Substrate Read_Plate 9. Measure Absorbance Add_Substrate->Read_Plate Analysis 10. Calculate IC50 & % Cross-Reactivity Read_Plate->Analysis

Caption: Workflow of an indirect competitive ELISA for cross-reactivity assessment.

Signaling Pathway and Logical Relationships

The generation of a specific antibody response to a small molecule like a pyrazine carboxylic acid isomer involves a series of well-defined immunological steps, starting with the hapten-carrier conjugate.

Antibody_Generation_Pathway cluster_immunogen Immunogen Preparation cluster_immune_response Immune Response cluster_assay Immunoassay Application Hapten Pyrazine Carboxylic Acid Isomer (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate APC Antigen Presenting Cell (APC) Conjugate->APC T_Helper Helper T Cell APC->T_Helper Presents Antigen B_Cell B Cell T_Helper->B_Cell Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates Antibody Specific Antibodies Plasma_Cell->Antibody Produces Assay Cross-Reactivity Assessment (ELISA) Antibody->Assay

Caption: Logical pathway from immunogen synthesis to antibody production and use.

References

A Comparative Guide to the Isomeric Separation of Methoxypyrazine Carboxylic Acids by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral methoxypyrazine carboxylic acids and their isomers is a critical step in drug discovery and development, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for achieving this separation. This guide provides a comparative overview of strategies and methodologies for the chiral separation of these compounds, with a focus on the selection of chiral stationary phases (CSPs) and the development of effective separation protocols.

Disclaimer: As of late 2025, specific literature detailing the chiral separation of methoxypyrazine carboxylic acids is limited. Therefore, this guide leverages data and protocols from the successful separation of structurally analogous heteroaromatic carboxylic acids, such as pyridine and quinoline derivatives. The principles and methodologies presented here serve as a robust starting point for developing and optimizing separation methods for methoxypyrazine carboxylic acid targets.

Comparison of Chiral Stationary Phases (CSPs) for Heteroaromatic Carboxylic Acid Separation

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based and anion-exchange CSPs have demonstrated broad applicability for the separation of acidic chiral compounds.

Polysaccharide-based CSPs, particularly those derived from derivatized cellulose and amylose, are widely used due to their versatility.[1][2] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3] Anion-exchange type CSPs are specifically designed for the separation of acidic compounds and operate based on the ionic exchange between a protonated chiral selector and the anionic analytes.[4]

Below is a comparative summary of commonly used CSPs for the separation of compounds analogous to methoxypyrazine carboxylic acids.

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase ModesAdvantagesConsiderations
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Polar Organic, Reversed PhaseBroad selectivity, good for initial screening.Coated phase may have limitations with certain solvents.
Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase, Polar Organic, Reversed PhaseComplementary selectivity to cellulose-based phases. Immobilized version (IA) offers wider solvent compatibility.[5]Performance can be highly analyte-dependent.
Lux i-Cellulose-5 Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)Normal Phase, Polar Organic, Reversed PhaseHigh retention and enantioselectivity, particularly for compounds with halogenated substituents.[1]Higher retention may lead to longer analysis times.
Chiralpak QN-AX Quinine-based anion exchangerPolar Ionic, Polar OrganicSpecifically designed for acidic compounds, often providing excellent resolution.[4]Limited to acidic analytes; mobile phase pH is a critical parameter.
Chiralpak QD-AX Quinidine-based anion exchangerPolar Ionic, Polar OrganicOffers reversal of enantiomer elution order compared to QN-AX, which can be beneficial for preparative separations.[6]Same limitations as QN-AX.

Experimental Protocols

The following protocols are adapted from successful separations of analogous heteroaromatic carboxylic acids and serve as a starting point for method development for methoxypyrazine carboxylic acids.

Protocol 1: Screening of Polysaccharide-Based CSPs in Normal Phase Mode

This protocol is designed for the initial screening of different polysaccharide-based columns to identify a suitable stationary phase.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

2. Chiral Columns (for screening):

  • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Lux i-Cellulose-5 (250 x 4.6 mm, 5 µm)

3. Mobile Phase:

  • A range of isocratic mixtures of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v) with 0.1% trifluoroacetic acid (TFA).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

5. Procedure:

  • Prepare a stock solution of the racemic methoxypyrazine carboxylic acid in the mobile phase.

  • Equilibrate the first column with the initial mobile phase composition (e.g., 90:10 n-hexane/isopropanol with 0.1% TFA) for at least 30 minutes.

  • Inject the sample and record the chromatogram.

  • If no separation or poor resolution is observed, incrementally increase the percentage of isopropanol.

  • Repeat the screening process for each column.

  • Compare the resolution (Rs) and separation factor (α) for each column and mobile phase combination to identify the most promising conditions for optimization.

Protocol 2: Method Optimization on an Anion-Exchange CSP in Polar Organic Mode

This protocol is for optimizing the separation on a quinine-based anion-exchange column, which is highly effective for acidic compounds.[6]

1. Instrumentation:

  • As described in Protocol 1.

2. Chiral Column:

  • Chiralpak QN-AX (150 x 4.6 mm, 5 µm)

3. Mobile Phase:

  • Acetonitrile with 0.125% acetic acid.[6]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25 °C[6]

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

5. Procedure for Optimization:

  • Equilibrate the Chiralpak QN-AX column with the specified mobile phase.

  • Inject the sample and evaluate the initial separation.

  • To optimize, systematically vary the concentration of the acidic modifier (e.g., acetic acid from 0.05% to 0.2%).

  • The type of organic modifier can also be evaluated (e.g., replacing acetonitrile with methanol).

  • The effect of temperature (e.g., from 20 °C to 40 °C) can be investigated to improve peak shape and resolution.

Visualizing the Workflow

A systematic approach is crucial for efficient chiral method development. The following diagrams illustrate the logical workflow.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Racemic Analyte select_csp Select Diverse CSPs (e.g., Cellulose, Amylose, Anion-Exchange) start->select_csp screen_mp Screen with Standard Mobile Phases (Normal, Polar, Reversed) select_csp->screen_mp evaluate Evaluate for Any Enantioselectivity screen_mp->evaluate evaluate->select_csp No Separation optimize_mp Optimize Mobile Phase - Modifier Type & % - Additive Type & % evaluate->optimize_mp Partial Separation Achieved optimize_cond Optimize Conditions - Temperature - Flow Rate optimize_mp->optimize_cond final_method Final Optimized Method optimize_cond->final_method

Caption: A generalized workflow for chiral method development.

Data Presentation: A Template for Comparison

When experimental data is obtained, it should be summarized in a clear and structured format. The following table is a template for comparing the performance of different chiral chromatography systems for the separation of a methoxypyrazine carboxylic acid.

ColumnMobile Phase (v/v)Flow Rate (mL/min)Temp (°C)k'1k'2α (k'2/k'1)Rs
Example: Lux Cellulose-1Hexane/IPA/TFA (80:20:0.1)1.0252.53.01.201.8
Example: Chiralpak QN-AXACN/Acetic Acid (99.9:0.1)1.0253.24.11.282.5
........................
  • k'1, k'2: Retention factors of the first and second eluting enantiomers.

  • α: Separation factor.

  • Rs: Resolution factor.

By following a systematic screening and optimization approach, and by leveraging methodologies successful for analogous compounds, researchers can efficiently develop robust chiral separation methods for novel methoxypyrazine carboxylic acids.

References

Relative Flavor Impact of Key Pyrazines in Food and Beverages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor impact of several key pyrazine compounds frequently encountered in food, beverages, and pharmaceutical products. While the initial focus of this guide was to include 6-Methoxypyrazine-2-carboxylic acid, a comprehensive review of publicly available scientific literature did not yield specific data on its flavor profile or sensory thresholds. Therefore, this comparison will focus on other well-characterized and impactful pyrazines, providing quantitative data, detailed experimental protocols, and relevant biochemical pathway visualizations to aid in research and development.

Data Presentation: Comparative Flavor Profiles of Prominent Pyrazines

The following table summarizes the quantitative data regarding the odor thresholds and characteristic flavor profiles of several key pyrazines. These compounds are broadly categorized into methoxypyrazines, known for their "green" and "vegetative" notes, and alkylpyrazines, which typically impart "roasted" and "nutty" aromas.

Pyrazine CompoundOdor Threshold (in water, unless specified)Typical Flavor/Aroma DescriptorsCommon Food/Beverage Occurrence
Methoxypyrazines
2-Isobutyl-3-methoxypyrazine (IBMP)2 ng/L[1]Green bell pepper, vegetative, earthy, herbaceous[1][2]Grapes (Cabernet Sauvignon, Sauvignon Blanc), wine, green coffee beans, bell peppers[3][4]
2-Isopropyl-3-methoxypyrazine (IPMP)2 ng/LGreen pea, asparagus, earthyGrapes, wine, peas, potatoes[3]
2-sec-Butyl-3-methoxypyrazine (SBMP)1-2 ng/LEarthy, greenGrapes, wine[3]
Alkylpyrazines
2,5-Dimethylpyrazine35 ppb (in air)Roasted peanut, chocolate, nuttyRoasted peanuts, coffee, cocoa, baked goods
2-Ethyl-3,5-dimethylpyrazine0.04 ppb (in air)Earthy, potatoBaked potatoes, roasted coffee
2,3,5-TrimethylpyrazineNot specified in resultsRoasted, nutty, cocoa-likeCoffee, roasted nuts, cocoa
TetramethylpyrazineNot specified in resultsRoasted, nutty, chocolateFermented foods, cocoa, coffee

Experimental Protocols

Accurate assessment of flavor impact relies on standardized and well-documented experimental methodologies. Below are detailed protocols for key experiments related to the sensory and analytical evaluation of pyrazines.

Protocol 1: Determination of Odor Thresholds by 3-Alternative Forced-Choice (3-AFC) Test

This method is a standard psychophysical procedure for determining the concentration at which a substance becomes detectable.

1. Panelist Selection and Training:

  • A panel of trained sensory assessors is selected. Panelists should be screened for their ability to detect and describe the target pyrazine aromas.

  • Training involves familiarizing panelists with the specific pyrazine odorants and the 3-AFC test procedure.

2. Sample Preparation:

  • A stock solution of the purified pyrazine compound is prepared in a suitable solvent (e.g., deodorized water or a dilute ethanol-water solution for wine applications).

  • A series of dilutions is created from the stock solution, typically in half-log or full-log steps, bracketing the expected threshold concentration.

3. Test Procedure:

  • Each panelist is presented with three samples (one containing the pyrazine dilution and two blanks) in coded, opaque glasses.

  • Panelists are instructed to sniff the samples and identify the one that is different from the other two.

  • The procedure is repeated for each concentration level, with the order of presentation randomized for each panelist.

4. Data Analysis:

  • The individual threshold for each panelist is calculated as the geometric mean of the last concentration missed and the next higher concentration that was correctly identified.

  • The group threshold is then determined by calculating the geometric mean of the individual thresholds.

Protocol 2: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the extraction and quantification of volatile pyrazines from complex food matrices.

1. Sample Preparation:

  • A known amount of the food sample (e.g., ground coffee, wine) is placed into a headspace vial.

  • An internal standard (e.g., a deuterated pyrazine analog) is added for accurate quantification.

  • For solid samples, a saline solution may be added to improve the release of volatile compounds.

2. HS-SPME Extraction:

  • The vial is sealed and equilibrated at a specific temperature for a set time to allow the volatile pyrazines to partition into the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.

3. GC-MS Analysis:

  • The SPME fiber is then desorbed in the hot injection port of a gas chromatograph.

  • The separated compounds are detected and identified by a mass spectrometer.

4. Quantification:

  • The concentration of each pyrazine is determined by comparing its peak area to that of the internal standard and referencing a calibration curve generated with known concentrations of pyrazine standards.

Mandatory Visualizations

Olfactory Signaling Pathway for Pyrazine Perception

Olfactory Signaling Pathway cluster_0 Nasal Cavity cluster_1 Olfactory Sensory Neuron cluster_2 Brain Pyrazine Pyrazine Molecule OR Olfactory Receptor (OR5K1) Pyrazine->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Generates Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal to Olfactory_Cortex Olfactory Cortex (Perception of Smell) Olfactory_Bulb->Olfactory_Cortex Relays signal to

Caption: Simplified diagram of the olfactory signaling pathway for pyrazine perception.

Experimental Workflow for Pyrazine Analysis

Experimental Workflow Start Sample Collection (e.g., Coffee, Wine) Prep Sample Preparation (Homogenization, Addition of Internal Standard) Start->Prep HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Prep->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Data_Processing Data Processing (Peak Integration, Library Search) GC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Results and Interpretation Quantification->Report

Caption: A typical experimental workflow for the analysis of pyrazine derivatives in food samples.

References

A Head-to-Head Comparison of GC-MS and HPLC for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of pyrazines—a class of aromatic heterocyclic compounds significant in flavor, fragrance, and pharmaceutical industries—is paramount. The choice of analytical technique is a critical decision that impacts sensitivity, selectivity, and overall efficiency. This guide provides an objective, data-driven comparison of two of the most common methods for pyrazine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Pyrazines are noted for their role in the aroma of cooked foods and as structural components in many pharmaceutical agents.[1] The analytical challenge often lies in the separation and identification of numerous positional isomers which can have very similar mass spectra.[2][3] This guide will delve into the nuances of both GC-MS and HPLC to aid in selecting the optimal method for your specific analytical needs.

Executive Summary: GC-MS vs. HPLC at a Glance

Both GC-MS and HPLC are powerful techniques for pyrazine analysis, with the ideal choice depending on the specific pyrazine's volatility, the complexity of the sample matrix, and the overall analytical goal.[4]

  • GC-MS is a well-established and highly sensitive method, often considered the gold standard, particularly for volatile and semi-volatile pyrazines.[1][4] It offers excellent chromatographic separation.

  • HPLC , especially when coupled with tandem mass spectrometry (LC-MS/MS), provides a robust alternative for a wider range of pyrazines, including those that are less volatile, without the need for derivatization.[4]

Quantitative Performance Data

The following tables summarize quantitative data for pyrazine analysis using both GC-MS and HPLC from various studies. Direct comparison can be challenging due to variations in instrumentation, sample matrices, and specific methodologies.

Table 1: GC-MS Quantitative Data for Pyrazine Analysis

Pyrazine CompoundSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
2-MethylpyrazinePotato ChipsNot ReportedNot ReportedNot Reported[5][6]
2,3-DimethylpyrazinePotato ChipsNot ReportedNot ReportedNot Reported[5][6]
2,5-DimethylpyrazinePotato ChipsNot ReportedNot ReportedNot Reported[5][6]
2-Ethyl-5-methylpyrazinePotato ChipsNot ReportedNot ReportedNot Reported[5][6]
2,6-DiethylpyrazinePotato ChipsNot ReportedNot ReportedNot Reported[5][6]
2,3,5-TrimethylpyrazineSoy SauceNot ReportedNot ReportedNot Reported[3]
2,3,5,6-TetramethylpyrazineSoy SauceNot ReportedNot ReportedNot Reported[3]

Table 2: HPLC and UPLC-MS/MS Quantitative Data for Pyrazine Analysis

Pyrazine CompoundSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
PyrazinamideBulk & Pharmaceutical DosageNot ReportedNot ReportedNot Reported (Linear from 20-120 µg/ml)Not Reported[7]
2,3,5,6-TetramethylpyrazineSoy Sauce Aroma BaijiuNot Reported475–1862 µg·L⁻¹≥ 0.9984.36–103.92[8][9]
2,6-DimethylpyrazineSoy Sauce Aroma BaijiuNot Reported460–1590 µg·L⁻¹≥ 0.9984.36–103.92[8][9]
2,3,5-TrimethylpyrazineSoy Sauce Aroma BaijiuNot Reported317–1755 µg·L⁻¹≥ 0.9984.36–103.92[8][9]
5-Ethyl-2,3-dimethylpyrazineSoy Sauce Aroma BaijiuNot Reported0.8–12.5 µg·L⁻¹≥ 0.9984.36–103.92[8][9]
2-Isobutyl-3-methylpyrazineSoy Sauce Aroma BaijiuNot Reported1.0–5.9 µg·L⁻¹≥ 0.9984.36–103.92[8][9]
2,3-Diethyl-5-methylpyrazineSoy Sauce Aroma BaijiuNot Reported1.1–15.5 µg·L⁻¹≥ 0.9984.36–103.92[8][9]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC analysis of pyrazines.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Pharmaceutical) Extraction Extraction (e.g., LLE, SPE, SPME) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation (Based on Volatility) Injection->GC_Separation MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Library Search & Identification Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification

Figure 1: GC-MS Experimental Workflow for Pyrazine Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Pharmaceutical) Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection HPLC_Separation HPLC Separation (Based on Polarity) Injection->HPLC_Separation Detection Detection (e.g., UV, MS) HPLC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 2: HPLC Experimental Workflow for Pyrazine Analysis.

Detailed Experimental Protocols

GC-MS Protocol for Pyrazine Analysis in Food Samples

This protocol is a generalized procedure based on common practices for analyzing volatile pyrazines in food matrices.

  • Sample Preparation (Solid Phase Microextraction - SPME):

    • Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the pyrazines.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: Use a capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 5°C/min.

      • Final hold: 240°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

  • Data Analysis:

    • Identify pyrazines by comparing their mass spectra and retention indices with those in a spectral library (e.g., NIST).

    • Quantify the identified pyrazines using an internal or external standard method.

HPLC Protocol for Pyrazinamide Analysis in Pharmaceutical Dosage Forms

This protocol is based on a validated method for the quantification of pyrazinamide.[7]

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of pyrazinamide standard in the mobile phase in a 100 mL volumetric flask to get a concentration of 100 µg/mL.

    • Sample Solution: Crush a tablet and dissolve a quantity of the powder equivalent to 10 mg of pyrazinamide in the mobile phase in a 100 mL volumetric flask. Sonicate to dissolve and then make up the volume. Filter the solution through a 0.45 µm membrane filter.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a mixture of acetonitrile and water with formic acid.[10][11] For pyrazinamide, a mobile phase of phosphate buffer (pH 4.4) and methanol (80:20 v/v) has been used.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 270 nm or 269 nm for pyrazinamide).[7][11]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Data Analysis:

    • Identify pyrazinamide by its retention time compared to the standard.

    • Quantify the amount of pyrazinamide in the sample by comparing the peak area with that of the standard.

Head-to-Head Comparison: GC-MS vs. HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle of Separation Based on the volatility and boiling point of the analytes.Based on the polarity and partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Analytes Ideal for volatile and semi-volatile compounds that are thermally stable.[12][13]Suitable for a wide range of compounds, including non-volatile, polar, and thermally labile molecules.[13]
Sample Preparation Often requires extraction and sometimes derivatization to increase volatility.[14][15] Techniques like SPME are common for trace analysis.[16]Generally simpler, often involving dissolving the sample in the mobile phase and filtration.[12]
Sensitivity Typically offers very high sensitivity, with detection limits in the picogram to femtogram range.[17]Sensitivity is dependent on the detector used. UV detectors are common, while coupling with a mass spectrometer (LC-MS) significantly enhances sensitivity.[16]
Selectivity High selectivity, especially with the use of mass spectrometry for identification based on fragmentation patterns. However, isomers can be challenging to differentiate by mass spectra alone and may require retention indices for confirmation.[2][3]Selectivity depends on the column, mobile phase, and detector. Can be highly selective, especially with the use of specific detectors like fluorescence or mass spectrometry.
Run Time Can have longer run times due to the temperature programming required for separation.Generally offers shorter analysis times, particularly with the use of Ultra-High-Performance Liquid Chromatography (UPLC).[10]
Instrumentation Cost Generally higher initial instrument cost.Can have a lower initial cost, especially for systems with UV detection. LC-MS systems are comparable in cost to GC-MS.
Throughput Can be lower due to longer run times and more complex sample preparation.Can be higher, particularly with autosamplers and faster analysis times.[4]
Challenges Not suitable for non-volatile or thermally labile compounds. Co-elution of isomers with similar mass spectra can be an issue.[2][3]Mobile phase selection can be complex. Matrix effects can be a significant issue in LC-MS, potentially causing ion suppression or enhancement.[12]

Conclusion and Recommendations

The choice between GC-MS and HPLC for pyrazine analysis is not a one-size-fits-all decision.

GC-MS is the recommended technique when:

  • Analyzing volatile and semi-volatile pyrazines, such as those found in food and flavor applications.

  • High sensitivity is required for trace-level detection.

  • Well-established libraries for spectral matching are advantageous for identification.

HPLC (or LC-MS) is the preferred method when:

  • Analyzing a broad range of pyrazines, including less volatile, polar, or thermally unstable compounds.

  • Simpler sample preparation is desired, especially for high-throughput screening.

  • Derivatization is to be avoided.

  • Analyzing pyrazines in complex liquid matrices where direct injection is feasible.[8]

For comprehensive pyrazine profiling, especially in complex research and development settings, the use of both techniques can be complementary. GC-MS can provide in-depth information on the volatile profile, while HPLC can quantify less volatile or polar pyrazines and their metabolites. Ultimately, a thorough understanding of the sample matrix, the specific pyrazines of interest, and the analytical objectives will guide the selection of the most appropriate and effective technique.

References

A Comparative Guide to Inter-laboratory Validation of Quantitative Methods for Methoxypyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of methoxypyrazines (MPs) is of paramount importance. These potent aromatic compounds significantly influence the flavor and aroma profiles of various products, including wine, coffee, and bell peppers, even at trace concentrations in the nanogram-per-liter range. This guide offers an objective comparison of the performance of various analytical methods for methoxypyrazine quantification, drawing upon available single-laboratory validation data in the absence of a comprehensive inter-laboratory study.

The most commonly analyzed methoxypyrazines include 3-isobutyl-2-methoxypyrazine (IBMP), known for its distinct bell pepper aroma, as well as 3-isopropyl-2-methoxypyrazine (IPMP) and 3-sec-butyl-2-methoxypyrazine (SBMP), which contribute earthy or pea-like notes.[1][2] The primary analytical techniques for their quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and, to a lesser extent, Liquid Chromatography-Mass Spectrometry (LC-MS), frequently coupled with a sample preparation and concentration step such as Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE).[1][2]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for methoxypyrazine analysis is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the performance characteristics of various methods based on single-laboratory validation studies.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used method for the analysis of volatile and semi-volatile compounds like methoxypyrazines in liquid matrices such as wine.

Validation Parameter3-isopropyl-2-methoxypyrazine (IPMP)3-sec-butyl-2-methoxypyrazine (SBMP)3-isobutyl-2-methoxypyrazine (IBMP)Reference
Linearity (R²) > 0.99> 0.99> 0.99[3]
Limit of Detection (LOD) (ng/L) 1-21-21-2[1][4]
0.5 - 1.950.5 - 1.950.5 - 1.95[3]
Limit of Quantification (LOQ) (ng/L) 1.0 - 2.51.0 - 2.51.0 - 2.5[3]
Accuracy (Recovery %) 99 - 10299 - 10299 - 102[1][4]
84 - 10884 - 10884 - 108[3]
Precision (RSD %) 5.6 - 7 (at 5 ng/L)5.6 - 7 (at 5 ng/L)5.6 - 7 (at 5 ng/L)[1][4]
< 5 (at 15 & 30 ng/L)< 5 (at 15 & 30 ng/L)< 5 (at 15 & 30 ng/L)[1][4]
1.4 - 3.51.4 - 3.51.4 - 3.5[3]
Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

This technique provides enhanced resolution and sensitivity, which is particularly beneficial for complex matrices.

Validation Parameter3-isopropyl-2-methoxypyrazine (IPMP)3-sec-butyl-2-methoxypyrazine (SBMP)3-isobutyl-2-methoxypyrazine (IBMP)Reference
Limit of Quantification (LOQ) (ng/L) 0.2600.1300.267[5]
Accuracy (Recovery %) 95.0 - 102.094.3 - 101.395.7 - 106.3[5]
Precision (CV %) 0.30 - 5.471.15 - 5.210.57 - 6.57[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key experiments cited in the validation studies.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is commonly employed for the extraction and quantification of volatile methoxypyrazines from liquid samples like wine.

  • Sample Preparation : A defined volume of the liquid sample (e.g., 10 mL of wine) is placed into a headspace vial. For accurate quantification, a deuterated internal standard, such as 2-methoxy-d3-3-isobutylpyrazine, is added to each sample.[3]

  • HS-SPME Extraction : The vial is sealed and incubated at a controlled temperature (e.g., 40°C) with agitation. A SPME fiber, commonly a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, is exposed to the headspace of the sample for a specific duration (e.g., 30 minutes) to allow for the adsorption of the analytes.[1][3][4]

  • GC-MS Analysis : The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph (e.g., at 250°C) to desorb the analytes. The compounds are separated on a suitable capillary column, such as a DB-WAX. A temperature program is used to elute the methoxypyrazines, which are then detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]

Stable Isotope Dilution Assay (SIDA) with GC-MS

This is a highly accurate quantification technique that utilizes a stable isotope-labeled analog of the analyte as an internal standard to correct for matrix effects and variations in extraction efficiency.[1]

  • Sample Preparation and Extraction : A known amount of the deuterated methoxypyrazine standard is added to a known volume of the sample (e.g., wine or grape homogenate). The methoxypyrazines are then isolated and concentrated using liquid-liquid extraction or solid-phase extraction.

  • GC-MS Analysis : The concentrated extract is injected into the GC-MS system. The analytes are separated on a capillary column, and the mass spectrometer monitors the characteristic ions for both the native and the labeled methoxypyrazines. The concentration of the native methoxypyrazine is calculated based on the ratio of the peak areas of the native and labeled compounds.

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the typical workflows for methoxypyrazine analysis.

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Liquid Sample (e.g., Wine) Add_IS Add Deuterated Internal Standard Sample->Add_IS Vial Transfer to Headspace Vial Add_IS->Vial Incubate Incubate and Agitate (e.g., 40°C) Vial->Incubate Expose_Fiber Expose SPME Fiber to Headspace Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

HS-SPME-GC-MS Workflow for Methoxypyrazine Analysis.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample Sample (e.g., Wine, Grape Homogenate) Spike_IS Spike with Deuterated Standard Sample->Spike_IS Extract Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Monitor_Ions Monitor Native and Labeled Ions Separate->Monitor_Ions Calculate Calculate Concentration from Ratio Monitor_Ions->Calculate

Stable Isotope Dilution Assay Workflow.

References

Safety Operating Guide

Proper Disposal of 6-Methoxypyrazine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Methoxypyrazine-2-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its potential hazards. According to safety data sheets, this compound is known to cause skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Not typically required with adequate ventilation; however, if dust is generated, a NIOSH-approved respirator is necessary.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid all personal contact, including the inhalation of dust or vapors.[2][3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected by a licensed environmental waste management service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5]

1. Waste Collection and Segregation:

  • Solid Waste: Collect waste this compound powder and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.[5] The container should be made of a compatible material, such as high-density polyethylene (HDPE). Keep the container closed except when adding waste.

  • Contaminated Labware:

    • Disposable Items: Items like pipette tips and other single-use plastics that are contaminated should be placed in a designated solid hazardous waste container.[5]

    • Non-disposable Glassware: Decontaminate glassware by rinsing it with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.[6]

  • Solutions: Collect any solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area that is away from incompatible materials.[7] The storage area should have secondary containment to prevent the spread of material in case of a leak.[5]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1] Adhere to all local, state, and national regulations for hazardous waste disposal.[1][3]

Experimental Protocol: Decontamination of Glassware

  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound.

  • Collect Rinsate: Collect this first rinse in a designated hazardous liquid waste container.

  • Subsequent Rinses: Rinse the glassware two more times with the solvent, collecting the rinsate in the same hazardous waste container.

  • Final Wash: After the solvent rinses, the glassware can be washed with soap and water in a laboratory sink.

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 6-Methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with handling powdered chemical reagents like 6-Methoxypyrazine-2-carboxylic acid include inhalation of dust, and contact with skin and eyes, which may cause irritation.[1][2][3][5] A comprehensive approach to personal protection is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[1][2] Disposable gloves should be changed frequently and immediately if contaminated.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[1]To protect against serious eye irritation from dust or splashes.[2][3][5]
Skin and Body Protection A standard laboratory coat should be worn at all times.[1][2]To protect skin and clothing from contamination.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated enclosure to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required.To prevent respiratory tract irritation from inhaling dust particles.[2][5]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring safety when handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (Fume Hood or Ventilated Area) gather_ppe Gather and Inspect PPE prep_area->gather_ppe assemble_equip Assemble All Necessary Equipment (Spatula, Weighing Boat, Containers) gather_ppe->assemble_equip don_ppe Don All Required PPE assemble_equip->don_ppe weigh Carefully Weigh the Compound (Minimize Dust Generation) don_ppe->weigh transfer Slowly Transfer Weighed Solid weigh->transfer dissolve Add Solvent to Dissolve (if applicable) transfer->dissolve decontaminate Decontaminate Work Surfaces and Equipment dissolve->decontaminate dispose Segregate and Dispose of Waste decontaminate->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation :

    • Designate a specific area for handling, preferably within a chemical fume hood or a well-ventilated space.[1]

    • Assemble all necessary equipment, such as spatulas, weighing paper or boats, and sealable containers, and place them inside the designated handling area.[2]

    • Inspect all PPE for integrity before use. Don the appropriate PPE in the correct order.

  • Handling :

    • When weighing the solid, do so carefully to minimize the generation of dust.[2] Avoid any actions that could cause the powder to become airborne.

    • Use a tared weigh boat for accurate measurement.

    • Slowly and carefully transfer the weighed compound into the reaction vessel.[1]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[2]

  • Post-Handling & Cleanup :

    • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.[1]

    • Properly segregate and dispose of all contaminated waste as described in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.[1]

    • Always wash your hands thoroughly with soap and water after handling chemicals.[6]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[1] All waste containing this compound must be disposed of as hazardous waste.[2]

Disposal Workflow

start Waste Generated decision Is the waste contaminated with This compound? start->decision solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) decision->solid_waste Yes (Solid) liquid_waste Contaminated Liquid Waste (Solutions, Rinsates) decision->liquid_waste Yes (Liquid) non_haz Dispose of as Non-Hazardous Waste decision->non_haz No solid_container Collect in Designated, Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Designated, Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_service Arrange for Collection by Authorized Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

Caption: Decision tree for chemical waste disposal.

Disposal Protocols:

  • Contaminated Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[1][2] These items must be collected in a designated, labeled hazardous waste container.[1][7]

  • Contaminated Liquid Waste : Aqueous solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.[2] Do not pour solutions down the drain.[2]

  • Disposal Procedure : All waste must be disposed of following local, regional, and national regulations for chemical waste.[2] Arrange for collection by an authorized hazardous waste disposal service.[2] Leave chemicals in their original containers when possible and do not mix with other waste.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.